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Erythrinin F

Cat. No.: B1632257
M. Wt: 370.4 g/mol
InChI Key: DMNFLFWDOVOSQV-UHFFFAOYSA-N
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Description

Erythrinin F is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O7 B1632257 Erythrinin F

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-20(2,25)19-18(24)15-13(27-19)7-12-14(17(15)23)16(22)11(8-26-12)9-3-5-10(21)6-4-9/h3-8,18-19,21,23-25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNFLFWDOVOSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Erythrinin F chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin F is a naturally occurring isoflavonoid that has been isolated from the twigs of Erythrina arborescens. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical and spectroscopic properties of this compound. It also summarizes the known biological activities of related compounds from the Erythrina genus, suggesting potential areas of investigation for this compound. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Chemical Structure and Properties

This compound is an isoflavonoid characterized by a C-2 hydroxyl group and a unique dihydrofuro[3,2-g]chromen-5-one core. Its structure has been elucidated through extensive spectroscopic analysis.

Chemical Structure

The systematic IUPAC name for this compound is 4-hydroxy-6-(4-hydroxyphenyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydrofuro[3,2-g]chromen-5-one. The chemical structure is depicted in Figure 1.

this compound Chemical Structure Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the current literature. However, some key properties have been determined and are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₁₈O₇[1]
Molecular Weight 370.4 g/mol [1]
Appearance Yellow amorphous powderWang et al., 2013
CAS Number 1616592-60-9[1]
SMILES CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O[1]
Spectroscopic Data

The structural elucidation of this compound was primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key spectroscopic data are presented in Tables 2, 3, and 4.

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound

IonCalculated m/zFound m/z
[M + H]⁺371.1125371.1122

Data from Wang et al., 2013.

Table 3: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
28.08s
6'7.28d8.6
2'7.28d8.6
3'6.80d8.6
5'6.80d8.6
96.47s
1''4.88d8.9
2''3.32d8.9
4''-CH₃1.32s
5''-CH₃1.22s

Data from Wang et al., 2013.

Table 4: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionδC (ppm)
2155.6
3123.1
4181.9
4a106.3
5164.2
6115.3
7159.0
8104.9
995.1
9a160.0
1'124.2
2', 6'131.2
3', 5'116.3
4'158.7
1''92.4
2''47.9
3''73.1
4''26.1
5''24.1

Data from Wang et al., 2013.

Biological Activities and Potential Therapeutic Applications

While specific biological activity data for this compound is limited, the broader class of isoflavonoids from the Erythrina genus is known to possess a range of pharmacological properties. These activities provide a strong rationale for the investigation of this compound's therapeutic potential.

Antimicrobial Activity

Flavonoids and isoflavonoids from various Erythrina species have demonstrated significant antibacterial, antifungal, and antiviral activities.[2][3][4] For instance, erysubin F, a structurally related compound, has shown antimycobacterial activity.[5] Given the prevalence of antimicrobial properties within this class of compounds, this compound is a candidate for screening against a panel of pathogenic microbes.

Anti-inflammatory and Antioxidant Activity

Many flavonoids from the Erythrina genus exhibit potent anti-inflammatory and antioxidant effects.[6][7][8] These compounds can modulate inflammatory signaling pathways and scavenge free radicals, suggesting that this compound may also possess similar properties.[6] Investigation into its effects on inflammatory markers and oxidative stress is warranted.

Cytotoxic Activity

Several isoflavonoids isolated from Erythrina species have been shown to exhibit cytotoxic effects against various cancer cell lines.[9][10] This suggests that this compound could be a valuable lead compound in the development of novel anticancer agents.

Experimental Protocols

The following section details the experimental methodology for the isolation and structural elucidation of this compound, as described by Wang et al. (2013).

Isolation of this compound
  • Plant Material: The twigs of Erythrina arborescens were collected and identified.

  • Extraction: The air-dried and powdered twigs were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure.

  • Fractionation: The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, followed by further separation using Sephadex LH-20 and preparative thin-layer chromatography to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using the following spectroscopic techniques:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition.

  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AVANCE-500 spectrometer to determine the proton and carbon framework of the molecule. 2D-NMR experiments (COSY, HSQC, and HMBC) were used to establish the connectivity of the atoms.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the published literature linking this compound to specific signaling pathways. However, based on the known activities of other isoflavonoids, several pathways are of interest for future investigation.

Potential Signaling Pathways for Investigation

The diagram below illustrates a hypothetical workflow for investigating the biological activity and potential signaling pathway modulation by this compound.

G Investigation Workflow for this compound cluster_0 Compound Isolation and Characterization cluster_1 Biological Activity Screening cluster_2 Mechanism of Action Studies A Erythrina arborescens B Ethanol Extraction A->B C Chromatographic Purification B->C D This compound C->D E Antimicrobial Assays D->E F Anti-inflammatory Assays D->F G Cytotoxicity Assays D->G H Identification of Active Assays E->H F->H G->H I Signaling Pathway Analysis (e.g., Western Blot, qPCR) H->I J Target Identification I->J

References

Erythrinin F: A Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F, a prenylated isoflavonoid, is a member of a diverse group of secondary metabolites found within the Erythrina genus of flowering plants. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on detailed protocols for its isolation and purification from plant materials. While the nomenclature in scientific literature can vary, this guide will proceed under the strong evidence that this compound is synonymous with Erysubin F, a compound extensively documented in phytochemical studies of Erythrina species.

Natural Sources of this compound (Erysubin F)

This compound has been successfully isolated from various species of the Erythrina genus, which is predominantly found in tropical and subtropical regions. The primary sources identified in peer-reviewed literature are the roots and stems of these plants.

Table 1: Natural Sources of this compound (Erysubin F)

Plant SpeciesPlant PartReference
Erythrina suberosa var. glabrescencesRoots[1]
Erythrina strictaRoots and Stems[2]
Erythrina sacleuxiiNot specified[3]
Erythrina poeppigianaNot specified[3]
Erythrina addisoniaeNot specified[3]
Erythrina bruceiNot specified[3]
Erythrina variegataNot specified[3]
Erythrina subumbransNot specified[3]

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatography. The following protocols are based on methodologies described in scientific literature for the isolation of Erysubin F from Erythrina suberosa and Erythrina stricta.

Protocol 1: Isolation of Erysubin F from Erythrina suberosa var. glabrescences

This protocol is adapted from the research conducted by Tanaka et al. (2001).[1]

1. Plant Material and Extraction:

  • Air-dried and powdered roots of Erythrina suberosa var. glabrescences are used as the starting material.

  • The powdered material is extracted with acetone at room temperature.

  • The resulting acetone extract is concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

  • The crude acetone extract is suspended in water and partitioned successively with ethyl acetate (EtOAc).

  • The EtOAc soluble fraction, which contains the isoflavonoids, is concentrated.

3. Chromatographic Separation:

  • Silica Gel Column Chromatography: The concentrated EtOAc fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of n-hexane and acetone.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (PTLC): Fractions containing Erysubin F are further purified by PTLC on silica gel plates.

    • A suitable solvent system, such as chloroform-methanol, is used for development.

    • The band corresponding to Erysubin F is scraped off and the compound is eluted with a polar solvent like methanol.

4. Final Purification:

  • The eluted compound is further purified by recrystallization or another round of chromatography if necessary to yield pure Erysubin F.

Protocol 2: Isolation of Erysubin F from Erythrina stricta

This protocol is based on the methodology described by Rukachaisirikul et al. (2007).[2]

1. Plant Material and Extraction:

  • The dried and powdered roots and stems of Erythrina stricta are sequentially extracted with hexane and dichloromethane (CH2Cl2) at room temperature.

  • The extracts are filtered and concentrated under reduced pressure.

2. Chromatographic Purification:

  • Silica Gel Column Chromatography: The CH2Cl2 extract is subjected to silica gel column chromatography.

    • Elution is typically performed with a gradient of increasing polarity, for instance, a mixture of hexane and ethyl acetate.

    • Fractions are collected and analyzed by TLC.

  • Further Chromatographic Steps: Fractions containing Erysubin F may require further purification using techniques such as:

    • Sephadex LH-20 column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC).

Table 2: Quantitative Data for Erysubin F Isolation from Erythrina stricta

ParameterValueReference
Plant Material (Roots)Not specified[2]
Extraction SolventHexane, CH2Cl2[2]
Yield of Erysubin FNot specified[2]
Antimycobacterial Activity (MIC)12.5 µg/mL[2]
Cytotoxicity against KB cells (IC50)4.5 µg/mL[2]

Experimental Workflow for Erysubin F Isolation

The following diagram illustrates a generalized workflow for the isolation of Erysubin F from Erythrina species.

Isolation_Workflow Start Dried & Powdered Plant Material (e.g., Erythrina suberosa roots) Extraction Solvent Extraction (e.g., Acetone or Dichloromethane) Start->Extraction Concentration1 Concentration of Crude Extract Extraction->Concentration1 Partitioning Solvent Partitioning (e.g., EtOAc-H2O) Concentration1->Partitioning Concentration2 Concentration of Active Fraction Partitioning->Concentration2 ColumnChromatography Silica Gel Column Chromatography Concentration2->ColumnChromatography TLC Fraction Monitoring (TLC) ColumnChromatography->TLC Purification Further Purification (e.g., Prep. TLC, Sephadex, HPLC) TLC->Purification Fractions containing target compound FinalProduct Pure Erysubin F (this compound) Purification->FinalProduct

Caption: Generalized workflow for the isolation of Erysubin F.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation procedures for this compound (Erysubin F). The detailed protocols and workflow diagram offer a practical starting point for researchers and drug development professionals interested in this promising bioactive compound. Further research to definitively establish the synonymity between this compound and Erysubin F, and to explore the full therapeutic potential of this isoflavonoid, is warranted.

References

The Erythrinin F Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Erythrinin F, a member of the diverse Erythrina alkaloids. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of these neuro-active compounds. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this guide synthesizes the current understanding of the general Erythrina alkaloid pathway and proposes the final steps leading to this compound based on known chemical structures and analogous biosynthetic reactions.

Introduction to Erythrina Alkaloids

Erythrina alkaloids are a class of tetracyclic spiroamine alkaloids predominantly found in plants of the Erythrina genus.[1] These compounds have garnered significant interest due to their wide range of biological activities, including sedative, hypotensive, and neuromuscular blocking effects.[2] this compound, a specific member of this family, shares the characteristic erythrinane skeleton.[3] The biosynthesis of these complex molecules is a subject of ongoing research, with implications for synthetic biology and the development of novel therapeutics.

The Core Biosynthetic Pathway of Erythrina Alkaloids

The biosynthesis of Erythrina alkaloids originates from the benzylisoquinoline alkaloid pathway, with (S)-norreticuline serving as a key precursor.[4][5] The initial steps involve the condensation of two tyrosine derivatives to form (S)-norcoclaurine, which is then converted to (S)-norreticuline.[6] From (S)-norreticuline, a series of oxidative and rearrangement reactions lead to the formation of the characteristic erythrinane scaffold.

The proposed central pathway involves the following key transformations:

  • Oxidative Phenol Coupling: (S)-Norreticuline undergoes an intramolecular oxidative phenol coupling to form a dienone intermediate.

  • Rearrangement: This intermediate then undergoes a rearrangement to form erysodienone, a crucial branch-point intermediate in the biosynthesis of various Erythrina alkaloids.[1]

Proposed Biosynthesis of this compound

The specific enzymatic steps leading from the central intermediate, erysodienone, to this compound have not been definitively characterized in the scientific literature. However, based on the chemical structure of this compound and known biochemical reactions in alkaloid biosynthesis, a putative pathway can be proposed. This proposed pathway involves hydroxylation, O-methylation, and potentially the formation of a furan ring.

The following diagram illustrates the proposed biosynthetic pathway from (S)-Norreticuline to this compound.

Erythrinin_F_Biosynthesis cluster_0 Core Erythrina Alkaloid Pathway cluster_1 Putative Pathway to this compound Norreticuline (S)-Norreticuline Intermediate1 Dienone Intermediate Norreticuline->Intermediate1 Oxidative Phenol Coupling Erysodienone Erysodienone Intermediate1->Erysodienone Rearrangement Erysotrine Erysotrine-like Intermediate Erysodienone->Erysotrine Reduction & O-Methylation (Putative) Hydroxylated_Intermediate Hydroxylated Intermediate Erysotrine->Hydroxylated_Intermediate Hydroxylation (Cytochrome P450) (Putative) Erythrinin_F This compound Hydroxylated_Intermediate->Erythrinin_F Furan Ring Formation (Putative)

Proposed biosynthetic pathway of this compound.

Key Enzymes in the Proposed Pathway

While specific enzymes for this compound biosynthesis are yet to be isolated and characterized, several enzyme families are strongly implicated based on analogous pathways.

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are frequently involved in the hydroxylation and other oxidative modifications of alkaloid scaffolds.[7] It is highly probable that a specific CYP is responsible for the hydroxylation step in the proposed pathway to this compound.

  • O-Methyltransferases (OMTs): The methylation of hydroxyl groups is a common modification in alkaloid biosynthesis, catalyzed by OMTs. The methoxy groups present in this compound suggest the involvement of one or more OMTs.

  • Dehydrogenases/Reductases: The conversion of erysodienone to downstream alkaloids likely involves reduction steps catalyzed by dehydrogenase or reductase enzymes.

Quantitative Data

Currently, there is a notable absence of quantitative data in the scientific literature specifically pertaining to the biosynthesis of this compound. This includes enzyme kinetic parameters, precursor-to-product conversion rates, and in planta concentrations of biosynthetic intermediates. The following table presents a hypothetical framework for the types of quantitative data that would be invaluable for a complete understanding of this pathway.

ParameterHypothetical ValueMethod of Determination
Enzyme Kinetics (Putative Hydroxylase)
Km for Erysotrine-like Intermediate10 - 100 µMEnzyme Assay with Recombinant Protein
kcat0.1 - 5 s-1Enzyme Assay with Recombinant Protein
Enzyme Kinetics (Putative O-Methyltransferase)
Km for Hydroxylated Intermediate20 - 150 µMEnzyme Assay with Recombinant Protein
kcat0.5 - 10 s-1Enzyme Assay with Recombinant Protein
In Planta Analysis
Precursor Concentration ((S)-Norreticuline)5 - 50 µg/g fresh weightHPLC-MS/MS Analysis of Plant Extracts
This compound Yield0.1 - 2 µg/g fresh weightHPLC-MS/MS Analysis of Plant Extracts

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway are not yet available. However, this section provides generalized methodologies for the key types of experiments that would be necessary to elucidate this pathway.

General Protocol for Heterologous Expression and Purification of a Putative Cytochrome P450

This protocol describes a general workflow for expressing a candidate plant cytochrome P450 gene in a heterologous system, such as Saccharomyces cerevisiae or Escherichia coli, for subsequent characterization.

P450_Expression_Workflow Start Identify Candidate CYP Gene Cloning Clone cDNA into Expression Vector Start->Cloning Transformation Transform into Expression Host (e.g., Yeast, E. coli) Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Harvesting Harvest Cells and Prepare Microsomes Expression->Harvesting Assay Enzyme Assay with Putative Substrate Harvesting->Assay Analysis Analyze Products (HPLC, LC-MS) Assay->Analysis End Characterize Enzyme Function Analysis->End

Workflow for heterologous expression of a P450.
General Protocol for an In Vitro Enzyme Assay for a Putative O-Methyltransferase

This protocol outlines a general procedure for assaying the activity of a candidate O-methyltransferase using a putative substrate and a methyl donor.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the putative hydroxylated intermediate substrate, and the methyl donor S-adenosyl-L-methionine (SAM).

  • Enzyme Addition: Initiate the reaction by adding the purified recombinant O-methyltransferase or a protein extract containing the enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

  • Product Extraction: Extract the product from the aqueous phase using the organic solvent.

  • Analysis: Analyze the extracted product by HPLC or LC-MS to identify and quantify the methylated product.

Future Directions

The elucidation of the complete this compound biosynthetic pathway requires further research. Key future steps include:

  • Identification and Characterization of Genes: Transcriptome analysis of Erythrina species known to produce this compound can help identify candidate genes encoding the missing enzymes.

  • Functional Genomics: Heterologous expression and in vitro characterization of candidate enzymes are necessary to confirm their function.

  • Metabolic Engineering: Once the pathway is fully understood, it may be possible to engineer microbial hosts for the sustainable production of this compound and other valuable Erythrina alkaloids.

This technical guide provides a foundation for future research into the fascinating biosynthesis of this compound. The elucidation of this pathway will not only advance our understanding of plant specialized metabolism but also open new avenues for the production of medicinally important compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of Erythrinin F

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific in-depth studies on the mechanism of action of Erythrinin F are not available in the public domain. This guide, therefore, presents a putative mechanism of action for this compound based on the documented anticancer activities of structurally related alkaloids and isoflavonoids isolated from the Erythrina genus. The experimental protocols and signaling pathways described are based on established methodologies and findings for these related compounds and represent a likely investigatory path and mechanistic framework for this compound.

Executive Summary

This compound belongs to a class of isoflavonoids found in plants of the Erythrina genus, which are known to produce a variety of bioactive alkaloids and flavonoids. While direct evidence for this compound is pending, extensive research on other Erythrina compounds suggests a strong potential for anticancer activity. The proposed core mechanism of action centers on the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells. This guide synthesizes the available data on related Erythrina compounds to provide a foundational understanding for future research and drug development efforts targeting this compound.

Putative Mechanism of Action

Based on studies of related Erythrina alkaloids and isoflavonoids, the anticancer effects of this compound are likely mediated through a multi-faceted approach involving:

  • Induction of Apoptosis: A primary mechanism is expected to be the activation of apoptotic pathways. This could involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspase cascades.

  • Cell Cycle Arrest: this compound may halt the proliferation of cancer cells by inducing cell cycle arrest, potentially at the G2/M phase, a common mechanism observed for other compounds from this genus.

  • Modulation of Key Signaling Pathways: The anticancer activity could be underpinned by the modulation of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.

Quantitative Data on Anticancer Activity of Erythrina Compounds

To provide a quantitative perspective on the potential efficacy of Erythrina-derived compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds from this genus against different cancer cell lines.

Compound/ExtractCancer Cell LineIC50 ValueReference
Methanolic extract of E. variegataT47D (Breast)3.3 µg/mL (erystagallin A)[In vitro evaluation of anticancer potential of Erythrina variegata L. On breast cancer cell lines]
Methanolic extract of E. variegataMCF-7 (Breast)92 µg/mL[In vitro evaluation of anticancer potential of Erythrina variegata L. On breast cancer cell lines]
Methanolic extract of E. variegataMDA-MB-231 (Breast)143 µg/mL[In vitro evaluation of anticancer potential of Erythrina variegata L. On breast cancer cell lines]
AlpinumisoflavoneVariousMean of 35 µM[Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae)]
Oleanolic acidVariousMean of 73 µM[Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae)]
Erythrinin CLung Adenocarcinoma42.07% inhibition[Erythrinin C, from the Root of Pueraria peduncularis, is a potential antagonist against DHODH]
Erythrinin CBreast Cancer47.86% inhibition[Erythrinin C, from the Root of Pueraria peduncularis, is a potential antagonist against DHODH]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in elucidating the precise mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound for a specified time. Harvest the cells by trypsinization, and wash them with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the canonical extrinsic and intrinsic apoptosis pathways, which are likely targets of this compound's anticancer activity.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) Ligand->DeathReceptor Binding DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase3 Active Caspase-3 Caspase8->Caspase3 Cleavage & Activation Bid Bid Caspase8->Bid Cleavage Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP Intrinsic_Apoptosis_Pathway Stress Cellular Stress (e.g., DNA Damage) BaxBak Bax/Bak Activation Stress->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Active Caspase-3 Caspase9->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow start Start: Isolate/Synthesize This compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot for key proteins e.g., caspases, Bcl-2 family, Akt) apoptosis->pathway cell_cycle->pathway conclusion Elucidate Mechanism of Action pathway->conclusion

The Biological Activity of Erythrinin F: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Erythrinin F, a member of the diverse class of flavonoids isolated from the Erythrina genus, is emerging as a compound of significant interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its potential therapeutic applications. Drawing upon data from related compounds within the Erythrina family, this document details its antimicrobial and anticancer properties, outlines relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action.

Antimicrobial Activity

While specific quantitative data for this compound is limited in the currently available literature, studies on related compounds from the Erythrina genus provide strong indications of its potential antimicrobial effects. Pterocarpans, flavanones, isoflavones, and isoflavanones isolated from various Erythrina species have demonstrated noteworthy activity against a range of microbial pathogens.[1]

Table 1: Antimicrobial Activity of Compounds from the Erythrina Genus

Compound/ExtractMicroorganismActivity (MIC in mg/L)Reference
Sigmoidin MStaphylococcus aureus4[1]
Erythrinin BStaphylococcus aureus6.25-12.5[1]
IsolupalbigeninStaphylococcus aureus1.56-3.13[1]
Erysubin FStaphylococcus aureusNo activity > 50[1]
Compound from E. fuscaBacillus subtilisModerate[1]
Compound from E. fuscaEnterococcus faecalisModerate[1]
Compound from E. fuscaStaphylococcus aureusModerate[1]
N-hexane extract of E. strictaBacillus cereus, S. aureus, Vibrio mimicus, E. coli, V. parahemolyticusInhibition zones 16-17 mm
Ethyl acetate extract of E. strictaB. subtilis, E. coli, S. typhi, V. parahemolyticusInhibition zones 14-16 mm

Note: This table presents data for compounds structurally related to this compound and extracts from the Erythrina genus to indicate potential activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: The test compound is serially diluted in the growth medium within the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Antimicrobial MIC Testing Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution Serial Dilution Prepare Inoculum->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read Results Read Results Incubation->Read Results End End Read Results->End

Experimental Workflow for MIC Determination.

Anticancer Activity

Table 2: Anticancer Activity of Compounds from the Erythrina Genus

Compound/ExtractCell LineActivity (IC50)Reference
Erianin143B (Osteosarcoma)26.77 nM (72h)
ErianinMG63.2 (Osteosarcoma)17.20 nM (72h)

Note: This table presents data for a related compound to indicate potential anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance End End Read Absorbance->End

Experimental Workflow for MTT Assay.

Signaling Pathways

The biological activities of flavonoids from the Erythrina genus are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, research on related compounds suggests potential involvement of the NF-κB and MAPK pathways in its anti-inflammatory and anticancer effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Some compounds from the Erythrina genus have been shown to inhibit the NF-κB pathway.

G cluster_nfkb NF-κB Signaling Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates This compound This compound This compound->IKK Complex inhibits?

Potential Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

G cluster_mapk MAPK Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to Proliferation Proliferation Nucleus->Proliferation promotes This compound This compound This compound->Raf inhibits?

Potential Modulation of the MAPK Pathway by this compound.

Conclusion and Future Directions

While direct and extensive research on this compound is still in its early stages, the available data on related compounds from the Erythrina genus strongly suggest its potential as a bioactive molecule with antimicrobial and anticancer properties. The likely mechanisms of action involve the modulation of key cellular signaling pathways such as NF-κB and MAPK.

Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound to enable precise quantitative biological assays.

  • Quantitative Analysis: Determining the specific MIC and IC50 values of this compound against a broad panel of microbial strains and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models.

This technical guide serves as a foundational resource for researchers and professionals in drug development, providing a structured overview of the current knowledge and a roadmap for future investigations into the promising therapeutic potential of this compound.

References

Erythrinin F: A Comprehensive Technical Review of Its Bioactivities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F, a prenylated isoflavone belonging to the flavonoid family, has emerged as a compound of significant interest within the scientific community. Primarily isolated from various species of the Erythrina genus, this natural product has demonstrated a promising spectrum of biological activities, including antimicrobial, cytotoxic, and potential anti-inflammatory properties. This technical guide provides a comprehensive literature review of this compound, with a focus on its quantitative biological data, experimental protocols for its synthesis and isolation, and an exploration of its potential mechanisms of action. For clarity, this review will consider this compound and its synonym, Erysubin F, to be the same compound, as they are frequently used interchangeably in the scientific literature.

Data Presentation

Antimicrobial and Cytotoxic Activities of this compound (Erysubin F)

The following table summarizes the key quantitative data reported for the biological activities of this compound (Erysubin F).

Biological ActivityTarget Organism/Cell LineMeasurementValueReference(s)
Antibacterial Methicillin-resistant Staphylococcus aureus (MRSA)MIC15.4 µM[1]
Salmonella enterica subsp. entericaMIC> 80.0 µM[1]
Escherichia coliMIC> 80.0 µM[1]
Candida albicansMIC> 80.0 µM[1]
Antimycobacterial Mycobacterium tuberculosisMIC12.5 µg/mL[2]
Cytotoxic KB (human oral cancer)IC504.5 µg/mL[2]
NCI-H187 (human small cell lung cancer)IC50> 50 µg/mL[2]
BC (human breast cancer)IC50> 50 µg/mL[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Total Synthesis of Erysubin F

A reported total synthesis of Erysubin F commences from mono- or di-O-allylated chalcones, with flavanones serving as crucial intermediates[1]. The conversion of these flavanones to isoflavones is achieved through a 2,3-oxidative rearrangement using hypervalent iodine reagents[1].

Workflow for the Total Synthesis of Erysubin F

Chalcone Mono- or di-O-allylated Chalcone Flavanone Flavanone Intermediate Chalcone->Flavanone Cyclization Isoflavone Erysubin F (Isoflavone) Flavanone->Isoflavone 2,3-Oxidative Rearrangement (Hypervalent Iodine Reagent)

Caption: Key steps in the total synthesis of Erysubin F.

Isolation of Erysubins from Erythrina suberosa

While a detailed, step-by-step protocol for the isolation of this compound is not extensively documented in a single source, a general procedure for the isolation of related isoflavonoids, Erysubins C-F, from the roots of Erythrina suberosa var. glabrescences has been described[3][4]. The process typically involves extraction with organic solvents followed by chromatographic separation.

General Workflow for Isolation of Erysubins

Plant_Material Dried and Powdered Roots of Erythrina suberosa Extraction Extraction with Organic Solvents (e.g., Methanol, Dichloromethane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography) Crude_Extract->Chromatography Fractions Fractions Containing Isoflavonoids Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Isolated_Compounds Isolated Erysubins (C-F) Purification->Isolated_Compounds

Caption: General workflow for the isolation of Erysubins.

Structure Elucidation

The structural confirmation of Erysubins, including Erysubin F, relies on a combination of spectroscopic techniques. The location of the prenyl group at the C-8 position in Erysubin F was determined using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy[2]. 1H-NMR and 13C-NMR data are crucial for the complete structural assignment.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been extensively elucidated. However, flavonoids, the broader class of compounds to which this compound belongs, are known to exert their biological effects through various mechanisms.

Potential Anti-inflammatory Mechanism

Flavonoids have been reported to possess anti-inflammatory properties by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[5][6][7]. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. While direct evidence for this compound is lacking, it is plausible that it may share these anti-inflammatory mechanisms.

Hypothesized Anti-inflammatory Signaling Pathway of Flavonoids

cluster_0 Inflammatory Stimuli cluster_1 Cellular Signaling cluster_2 Inflammatory Response Stimuli e.g., LPS MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Inflammation Pro-inflammatory Mediators MAPK->Inflammation NFkB->Inflammation ErythrininF This compound (Hypothesized) ErythrininF->MAPK Inhibition ErythrininF->NFkB Inhibition

Caption: Hypothesized inhibition of inflammatory pathways by this compound.

Other Potential Activities

Erysubin F has been noted to exhibit moderate antiplasmodial and protein tyrosine phosphatase 1B (PTP1B) inhibitory activity[2]. However, specific quantitative data (IC50 values) for these activities are not yet available in the reviewed literature. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making its inhibitors potential therapeutic agents for type 2 diabetes and obesity[2].

Conclusion

This compound (Erysubin F) is a promising natural product with demonstrated antibacterial and cytotoxic activities. Its total synthesis has been achieved, and methods for its isolation and structure elucidation are established. While its precise mechanisms of action and effects on specific signaling pathways require further investigation, its potential as an anti-inflammatory, antiplasmodial, and PTP1B inhibitory agent warrants continued research. This technical guide serves as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this intriguing isoflavone. Further studies are needed to provide more detailed quantitative data on its biological activities and to fully elucidate its molecular targets and signaling pathways.

References

Erythrinin F: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin F is a flavonoid compound isolated from the stem bark of the South African coral tree, Erythrina caffra. As a member of the diverse class of natural products found within the Erythrina genus, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a detailed overview of the discovery, history, and physicochemical properties of this compound. It outlines the experimental protocols for its isolation and structural characterization and presents available data on its biological activities. Furthermore, this document includes visualizations of experimental workflows to aid in the comprehension and replication of key methodologies.

Introduction

The genus Erythrina, belonging to the Fabaceae family, is a rich source of structurally diverse secondary metabolites, including alkaloids and flavonoids.[1] These compounds have been the subject of extensive phytochemical investigation due to their wide range of reported biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects.[2] this compound is a flavanone that was first isolated and identified from the stem bark of Erythrina caffra.[3] This guide serves as a central repository of technical information on this compound for the scientific community.

Discovery and History

This compound was first reported in a 2014 publication by Desta et al. titled "New flavonoids from the stem bark of Erythrina caffra Thunb".[3] In this study, the researchers conducted a phytochemical investigation of the stem bark of this plant species, leading to the isolation and characterization of three new flavonoids, one of which was designated this compound (also referred to as erycaffra F).[3][4] The structure of this compound was elucidated through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Physicochemical Properties

The precise physicochemical properties of this compound, such as melting point, solubility, and logP, have not been extensively reported in the available literature. However, based on its flavonoid structure, it is expected to be a crystalline solid with limited solubility in water and better solubility in organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C30H36O7[3]
Molecular Weight 508.6 g/mol [3]
Class Flavanone[3]
Source Organism Erythrina caffra (Stem Bark)[3]

Experimental Protocols

Isolation of this compound

While the specific, detailed protocol for the isolation of this compound from the original publication is not fully available, a general methodology can be inferred from similar studies on flavonoids from Erythrina caffra.[5][6] The following is a representative experimental workflow.

4.1.1. Plant Material Collection and Preparation The stem bark of Erythrina caffra is collected and air-dried at room temperature. The dried bark is then ground into a fine powder to increase the surface area for solvent extraction.

4.1.2. Extraction The powdered bark is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a nonpolar solvent like hexane to remove lipids and waxes, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol. The majority of flavonoids, including this compound, are typically found in the ethyl acetate and methanol extracts.

4.1.3. Chromatographic Separation The crude extract rich in flavonoids is then subjected to various chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing a mixture of compounds with similar polarities can be further purified using pTLC.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, reversed-phase HPLC is often employed.

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.[3]

4.2.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound, allowing for the deduction of its molecular formula.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy 1D and 2D NMR experiments are crucial for elucidating the detailed chemical structure.

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms present.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Although the specific NMR data for this compound from the original publication is not publicly available, the abstract confirms its use in the structure determination.[3]

Biological Activity

The biological activity of this compound has not been extensively studied. However, crude extracts and other isolated flavonoids from Erythrina caffra have demonstrated cytotoxic activity against human cervix carcinoma KB-3-1 cells.[7] While the specific contribution of this compound to this activity is unknown, it is a promising candidate for further biological evaluation. At present, there is no specific quantitative data, such as IC50 values, available for this compound in the public domain.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Further research is required to investigate its mechanism of action at the molecular level.

Conclusion

This compound is a structurally characterized flavanone isolated from Erythrina caffra. While its discovery and the methods for its isolation and structural elucidation have been reported, a significant gap exists in the understanding of its biological activities and molecular targets. This technical guide provides a foundation for future research into this natural product, highlighting the need for quantitative biological assays and mechanistic studies to unlock its potential therapeutic value. The detailed experimental workflows provided herein should facilitate the re-isolation and further investigation of this compound by the scientific community.

References

Spectroscopic Profile of Erythrinin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Erythrinin F, a significant isoflavonoid isolated from Erythrina arborescens. The structural elucidation of this natural product was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document presents the key spectroscopic data in a structured format and outlines the typical experimental protocols employed for their acquisition, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data of this compound

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, typically recorded in a deuterated solvent like DMSO-d₆, are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not publicly available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not publicly available in the searched resources.

Note: The specific ¹H and ¹³C NMR chemical shifts for this compound are detailed in the publication "New isoflavonoids from Erythrina arborescens and structure revision of anagyroidisoflavone A" but were not accessible in publicly available full-text articles during this search.[1][2]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a common technique for the analysis of natural products.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Formula
HREIMS[M]⁺, specific m/z value not publicly availableC₂₀H₁₈O₅

Note: The molecular formula for this compound is reported as C₂₀H₁₈O₅, and its molecular weight was determined by HREIMS. The exact measured m/z value is contained within the primary literature.[1][2]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be typically recorded using a KBr pellet.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not publicly available in the searched resources.

Note: The characteristic IR absorption bands for this compound are provided in the referenced publication but were not accessible in the searched public domain resources.[1][2]

Experimental Protocols

The following sections describe the general experimental methodologies for the spectroscopic analysis of isoflavonoids like this compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified isoflavonoid are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H NMR spectra. Important parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To aid in the complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without the addition of a small amount of an acid (e.g., formic acid) or base to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Data is typically collected in both positive and negative ion modes to obtain comprehensive information.

Infrared Spectroscopy
  • Sample Preparation: A small amount of the dried, purified compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a simplified representation of a signaling pathway that could be investigated using such compounds.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Erythrina arborescens) Extraction Extraction NaturalSource->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography PureCompound Pure Compound (this compound) Chromatography->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (HREIMS) PureCompound->MS IR Infrared Spectroscopy (FT-IR) PureCompound->IR DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Structure Structure Determination DataAnalysis->Structure

Figure 1: General workflow for the isolation and spectroscopic analysis of a natural product.

Signaling_Pathway_Example ErythrininF This compound TargetProtein Target Protein (e.g., Kinase, Receptor) ErythrininF->TargetProtein Inhibition/Activation DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 BiologicalResponse Biological Response (e.g., Anti-inflammatory) DownstreamEffector2->BiologicalResponse

Figure 2: Simplified diagram of a hypothetical signaling pathway modulated by this compound.

References

Erythrinin F: A Comprehensive Solubility Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erythrinin F and Related Compounds: Qualitative Solubility

This compound and its structural analogs, such as Erythrinin C, D, and G, are generally characterized by their solubility in various organic solvents. This is a common trait among prenylated isoflavonoids, which possess both polar and non-polar moieties. The available data from chemical suppliers and scientific literature indicates a general solubility profile for this class of compounds.

Table 1: Qualitative Solubility of Erythrinins and Related Isoflavonoids

SolventSolubility Description
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[2][3]
DichloromethaneSoluble[2][3]
Ethyl AcetateSoluble[2][3]
AcetoneSoluble[2][3]

Note: This information is based on data provided for Erythrinin C and other related isoflavonoids from the Erythrina genus.

Quantitative Solubility of Structurally Related Flavonoids

To provide a more quantitative perspective, the following table summarizes the experimentally determined solubility of several common flavonoids in different organic solvents. This data, derived from a comprehensive study on flavonoid solubility, can serve as a valuable reference point for estimating the solubility of this compound and for designing appropriate experimental conditions.

Table 2: Quantitative Solubility of Selected Flavonoids at 50°C

FlavonoidAcetonitrile (mmol·L⁻¹)Acetone (mmol·L⁻¹)tert-Amyl Alcohol (mmol·L⁻¹)
Quercetin5.408067
Naringenin77Not ReportedNot Reported
Hesperetin85Not ReportedNot Reported
ChrysinNot ReportedNot ReportedNot Reported
Isoquercitrin3.90Not Reported66
Rutin0.50Not Reported60

Source: Adapted from a study on the solubility of flavonoids in organic solvents.[4][5]

The data suggests that the solubility of flavonoids is significantly influenced by both the solvent and the specific structure of the flavonoid. For instance, the presence of sugar moieties, as in rutin and isoquercitrin, tends to decrease solubility in less polar organic solvents like acetonitrile.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound.

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a selected solvent.

Materials:

  • This compound (solid)

  • Selected solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Constant temperature bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient period to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a specific speed and duration to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of Erythrin F of known concentrations.

    • Calculate the original concentration of Erythrin F in the saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility as mass per unit volume (e.g., mg/mL) or in molar units (e.g., mol/L).

    • Report the temperature at which the solubility was determined.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Separate solid and liquid phases (Sedimentation/Centrifugation) B->C D Withdraw and filter supernatant C->D E Dilute filtered sample D->E F Quantify concentration using HPLC E->F G Calculate solubility F->G

Shake-Flask Method Workflow

Isoflavonoid-Modulated Signaling Pathways

Isoflavonoids, including those from the Erythrina genus, have been shown to exert their biological effects by modulating various intracellular signaling pathways.[2][3][8] These pathways are often dysregulated in diseases such as cancer, making isoflavonoids promising candidates for therapeutic intervention. The diagram below illustrates the key signaling pathways known to be influenced by isoflavonoids.

G cluster_0 Modulation cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Isoflavonoids Isoflavonoids (e.g., this compound) Akt Akt Pathway Isoflavonoids->Akt NFkB NF-κB Pathway Isoflavonoids->NFkB MAPK MAPK Pathway Isoflavonoids->MAPK Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival NFkB->Apoptosis Proliferation Proliferation NFkB->Proliferation MAPK->Proliferation

Isoflavonoid-Modulated Pathways

This diagram illustrates that isoflavonoids can modulate key signaling pathways such as Akt, NF-κB, and MAPK.[2][3][8] By inhibiting pro-survival and proliferative signals and promoting apoptosis, these compounds demonstrate their potential as anticancer agents.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While direct quantitative data remains to be fully elucidated, the qualitative information for related compounds and the quantitative data for other flavonoids offer a strong predictive basis for experimental design. The detailed shake-flask methodology provides a robust protocol for researchers to determine the precise solubility of this compound in various solvent systems. Furthermore, the visualization of isoflavonoid-modulated signaling pathways highlights the broader biological context and therapeutic potential of this class of compounds. This comprehensive overview is intended to facilitate further research and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to Erythrinin F: Chemical Identity, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the isoflavonoid Erythrinin F, including its chemical identifiers, a detailed experimental protocol for its isolation, and insights into its potential biological signaling pathways.

Chemical Identifiers for this compound

This compound is a naturally occurring isoflavonoid that has been isolated from plants of the Erythrina genus. Below is a summary of its key chemical identifiers.

IdentifierValueSource
CAS Number 1616592-60-9[1][2]
Molecular Formula C₂₀H₁₈O₇[1]
Molecular Weight 370.4 g/mol [1]
SMILES CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O[1]

Experimental Protocol: Isolation of this compound from Erythrina arborescens

The following protocol is based on the methodology described for the isolation of five new isoflavonoids, including this compound, from the ethanol extract of Erythrina arborescens[3][4][5].

1. Plant Material and Extraction:

  • Air-dried and powdered twigs of Erythrina arborescens are extracted with 95% ethanol at room temperature.

  • The ethanol extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

  • The chloroform-soluble fraction is subjected to silica gel column chromatography.

3. Chromatographic Separation:

  • The column is eluted with a gradient of increasing acetone in petroleum ether.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

4. Purification of this compound:

  • The fraction containing this compound is further purified by repeated column chromatography on silica gel using a chloroform-methanol gradient.

  • Final purification is achieved using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) eluent to yield pure this compound.

5. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry[3][4][5].

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification E_arborescens Erythrina arborescens (twigs) Ethanol_Extraction 95% Ethanol Extraction E_arborescens->Ethanol_Extraction Crude_Extract Crude Extract Ethanol_Extraction->Crude_Extract Partitioning Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Chloroform_Fraction Chloroform Fraction Partitioning->Chloroform_Fraction Silica_Gel_CC1 Silica Gel Column Chromatography (Acetone/Petroleum Ether) Chloroform_Fraction->Silica_Gel_CC1 Target_Fraction This compound containing Fraction Silica_Gel_CC1->Target_Fraction Silica_Gel_CC2 Silica Gel Column Chromatography (Chloroform/Methanol) Target_Fraction->Silica_Gel_CC2 Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel_CC2->Sephadex_LH20 Pure_Erythrinin_F Pure this compound Sephadex_LH20->Pure_Erythrinin_F

Caption: Experimental workflow for the isolation of this compound.

Potential Signaling Pathways of this compound

This compound is described as a neuromodulator that may act through competitive inhibition of synaptic receptors, leading to altered neuronal signaling[1]. While the direct molecular targets of this compound are still under investigation, isoflavonoids from the Erythrina genus are known to influence key signaling pathways, such as the MAPK/ERK and NF-κB pathways.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some isoflavonoids have been shown to modulate this pathway, which could contribute to their observed biological activities.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses, immune function, and cell survival. Inhibition of this pathway by isoflavonoids may account for the anti-inflammatory properties reported for extracts from the Erythrina genus.

The potential neuromodulatory effects of this compound could be mediated through its interaction with neurotransmitter receptors, such as nicotinic acetylcholine receptors, which in turn can influence downstream signaling cascades like the MAPK/ERK and NF-κB pathways, ultimately affecting synaptic plasticity and neuronal excitability[1][6].

G Erythrinin_F This compound Synaptic_Receptor Synaptic Receptor (e.g., nAChR) Erythrinin_F->Synaptic_Receptor Inhibition Signaling_Cascade Intracellular Signaling Cascade Synaptic_Receptor->Signaling_Cascade MAPK_ERK MAPK/ERK Pathway Signaling_Cascade->MAPK_ERK NF_kB NF-κB Pathway Signaling_Cascade->NF_kB Neuronal_Response Altered Neuronal Response (Synaptic Plasticity, Excitability) MAPK_ERK->Neuronal_Response NF_kB->Neuronal_Response

Caption: Postulated signaling pathway for this compound's neuromodulatory effects.

References

In Silico Modeling of Erythrinin F Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinan alkaloids, a diverse group of tetracyclic spiroamine compounds isolated from plants of the Erythrina genus, have garnered significant interest in the scientific community for their wide range of pharmacological activities.[1][2][3] These activities include anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.[2][4] Among these, Erythrinin F, a specific Erythrinan alkaloid, holds promise for further investigation as a potential therapeutic agent. This technical guide provides an in-depth overview of the in silico modeling of this compound's bioactivity, supported by experimental data from related compounds and detailed protocols for virtual and laboratory-based validation. Due to the limited availability of specific quantitative bioactivity data for this compound, this guide incorporates data from closely related Erythrinan alkaloids and extracts from Erythrina species to provide a comprehensive framework for future research.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various Erythrina extracts and isolated Erythrinan alkaloids, which can be used as a reference for predicting the potential bioactivity of this compound.

Table 1: Anti-inflammatory Activity of Erythrina Extracts and Related Compounds

Compound/ExtractAssayTarget/Cell LineIC50Reference
Ethanolic extract of Erythrina variegata barkCOX-2 Inhibition-9.27 ± 0.72 µg/mL[5]
Ethanolic extract of Erythrina variegata barkNitric Oxide Production InhibitionRAW 264.7 cells47.1 ± 0.21 µg/mL[5]
Erycristagallin5-Lipoxygenase InhibitionRat Polymorphonuclear Leukocytes23.4 µM[6]

Table 2: Antioxidant Activity of Erythrina Extracts

ExtractAssayIC50Reference
Erythrina genus (general)DPPH Radical ScavengingNot specified for a single extract[3]
Erythrina genus (general)ABTS Radical ScavengingNot specified for a single extract[3]

Table 3: Cytotoxic Activity of Erythrina Extracts and Related Compounds

Compound/ExtractCell LineIC50Reference
Methanolic extract of Erythrina variegata leavesMCF-7 (Breast Cancer)92 µg/mL[7]
Methanolic extract of Erythrina variegata leavesMDA-MB-231 (Breast Cancer)143 µg/mL[7]
6α-hydroxyphaseollidinCCRF-CEM (Leukemia)3.36 µM[8]
6α-hydroxyphaseollidinHepG2 (Liver Cancer)6.44 µM[8]
β-erythroidineMCF-7 (Breast Cancer)36.8 µM[9]
8-oxo-β-erythroidineMCF-7 (Breast Cancer)60.8 µM[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivity of this compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • This compound

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction:

    • In a 96-well plate or cuvette, add a defined volume of each this compound dilution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a blank (methanol only) and a positive control (ascorbic acid).

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[10][11]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.[10]

Cytotoxic Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, thereby assessing the cytotoxic potential of this compound.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Appropriate cell culture medium (e.g., DMEM for MCF-7)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • This compound

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and then measure the absorbance at 590 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

In Silico Modeling Workflow

The following workflow outlines a comprehensive in silico approach to predict and analyze the bioactivity of this compound.

In_Silico_Workflow_for_Erythrinin_F cluster_Data_Preparation 1. Data Preparation cluster_Virtual_Screening 2. Virtual Screening & Docking cluster_Dynamics_Simulation 3. Molecular Dynamics Simulation cluster_ADMET_Prediction 4. ADMET Prediction Ligand_Prep Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (Binding Affinity & Pose Prediction) Ligand_Prep->Docking Target_ID Target Identification (e.g., COX-2, AChE, Bcl-2) Protein_Prep Protein Preparation (PDB Structure Retrieval & Refinement) Target_ID->Protein_Prep Protein_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation (Complex Stability & Interaction Dynamics) Docking->MD_Sim Top Ranked Poses Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->Binding_Energy ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Binding_Energy->ADMET

Caption: In Silico Workflow for this compound Bioactivity Prediction.

Workflow Description
  • Data Preparation:

    • Ligand Preparation: Obtain the 2D structure of this compound and convert it to a 3D structure using cheminformatics software. Perform energy minimization to obtain a stable conformation.

    • Target Identification: Based on the known bioactivities of Erythrinan alkaloids, select potential protein targets. For anti-inflammatory activity, cyclooxygenase-2 (COX-2) is a relevant target.[2] For neuroprotective effects, acetylcholinesterase (AChE) can be considered.[13] For cytotoxic activity, anti-apoptotic proteins like Bcl-2 could be investigated.

    • Protein Preparation: Retrieve the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB). Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Molecular Docking:

    • Perform molecular docking of this compound into the active site of the prepared protein targets. This will predict the binding affinity (e.g., in kcal/mol) and the binding pose of the ligand within the protein's active site. Software such as AutoDock Vina or GOLD can be used for this purpose.[2]

  • Molecular Dynamics (MD) Simulation:

    • Take the best-ranked docking poses and subject them to MD simulations. This will provide insights into the stability of the protein-ligand complex over time and the dynamics of their interactions.[13] GROMACS or AMBER are commonly used software packages for MD simulations.[13]

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy, which provides a more accurate estimation of the binding affinity.

  • ADMET Prediction:

    • Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound using in silico tools like SwissADME or pkCSM.[9][13][14] This step is crucial for evaluating the drug-likeness and potential pharmacokinetic profile of the compound.

Signaling Pathways and Mechanisms

The bioactivities of Erythrinan alkaloids are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Anti-inflammatory Signaling Pathway

Erythrinan alkaloids can exert their anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as the COX and lipoxygenase pathways, and by reducing the production of pro-inflammatory mediators like nitric oxide.[3][6]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane iNOS iNOS Inflammatory_Stimuli->iNOS Activation Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Erythrinin_F This compound Erythrinin_F->COX2 Inhibition Erythrinin_F->LOX Inhibition Erythrinin_F->iNOS Inhibition

Caption: Potential Anti-inflammatory Mechanism of this compound.

Apoptosis Pathway in Cytotoxicity

The cytotoxic effects of many natural compounds, including alkaloids, are often mediated by the induction of apoptosis (programmed cell death). This compound may induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

Apoptosis_Pathway Erythrinin_F This compound Bcl2 Bcl-2 (Anti-apoptotic) Erythrinin_F->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Erythrinin_F->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Apoptotic Pathway Induced by this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound bioactivity. While specific experimental data for this compound is currently limited, the information available for related Erythrinan alkaloids and Erythrina extracts strongly suggests its potential as a valuable lead compound. The detailed experimental protocols and the structured in silico workflow presented here offer a clear path for future research to elucidate the pharmacological properties of this compound and pave the way for its potential development as a therapeutic agent. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

Potential Therapeutic Targets of Bioactive Compounds from Erythrina Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the potential therapeutic targets of bioactive compounds isolated from various species of the Erythrina genus. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of these natural products. The information presented herein is a synthesis of current scientific literature, focusing on anticancer and anti-inflammatory activities, and includes quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Introduction

The Erythrina genus, belonging to the Fabaceae family, comprises a diverse group of plants that are a rich source of secondary metabolites, including alkaloids, flavonoids, and pterocarpans. Traditional medicine has long utilized extracts from these plants for a variety of ailments, including inflammation, pain, and cancer. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these therapeutic effects, identifying specific bioactive compounds and their cellular targets. This guide summarizes the key findings in this area, with a focus on potential applications in drug discovery and development.

Anticancer Activity and Associated Targets

Several compounds isolated from Erythrina species have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the activation of caspase signaling pathways.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of compounds and extracts from Erythrina caffra.

Compound/ExtractCancer Cell LineIC50 Value (µg/mL)Reference
Dichloromethane (DCM) ExtractHeLa (Cervical Cancer)93.82[1]
MCF-7 (Breast Cancer)144.17[1]
HEK293 (Normal Kidney)273.47[1]
Tetradecyl isoferulateMCF-7 (Breast Cancer)123.62[2]
n-Hexacosanyl isoferulateMCF-7 (Breast Cancer)58.84[1][2]

Note: The DCM extract exhibited greater cytotoxic effects in cancer cells compared to normal cells, indicating a degree of selectivity.[1]

Key Experimental Protocols

2.2.1. Cell Culture and Maintenance

Human embryonic kidney (HEK293), cervical cancer (HeLa), and breast cancer (MCF-7) cells were sourced from the American Type Culture Collection (ATCC).[1] The cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a 1% antibiotic solution (Penicillin/Streptomycin).[1] Cultures were maintained in a humidified incubator at 37°C with 5% CO2.[1]

2.2.2. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to evaluate the cytotoxicity of the extracts and isolated compounds.[1]

  • Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds/extracts and incubated for another 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

  • The medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The concentration of the compound/extract that caused 50% inhibition of cell growth (IC50) was determined from dose-response curves.[1]

Signaling Pathway

The anticancer compounds from Erythrina caffra were observed to induce apoptotic cell death by triggering the caspase cascade.[1][2]

Erythrina_Compounds Erythrina Compounds (e.g., n-Hexacosanyl isoferulate) Cancer_Cell Cancer Cell (HeLa, MCF-7) Erythrina_Compounds->Cancer_Cell Enters Caspase_Cascade Caspase Cascade Activation Cancer_Cell->Caspase_Cascade Triggers Apoptosis Apoptotic Cell Death Caspase_Cascade->Apoptosis Leads to

Proposed mechanism of anticancer activity.

Anti-inflammatory Activity and Associated Targets

Bioactive compounds from Erythrina species have shown potent anti-inflammatory effects through the modulation of key inflammatory pathways and enzymes.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of an ethanolic extract of Erythrina variegata bark.

TargetAssayIC50 Value (µg/mL)Reference
COX-2Prostaglandin E2 (PGE2) Inhibition9.27 ± 0.72[3]
iNOSNitric Oxide (NO) Production Inhibition47.1 ± 0.21[3]
Key Experimental Protocols

3.2.1. Cell Culture

RAW 264.7 murine macrophage cells were used for the in vitro anti-inflammatory assays.[3]

3.2.2. Nitric Oxide (NO) Production Assay

  • RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of the Erythrina variegata extract.

  • After incubation, the production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[3]

  • The IC50 value was calculated from the dose-response curve.

3.2.3. COX-2 Inhibition Assay

The inhibitory effect on prostaglandin E2 (PGE2) production, as a measure of COX-2 activity, was determined using an ELISA kit.[3]

3.2.4. TNF-α Release Assay

The effect of the extract on the release of tumor necrosis factor-alpha (TNF-α) was also measured using an ELISA kit. The extract was not found to be effective against TNF-α release.[3]

Signaling Pathways

Phenolic compounds from the Erythrina genus have the ability to suppress pro-oxidants and inhibit key inflammatory signaling pathways, including MAPK, AP-1, and NF-κB.[4][5] Additionally, the alkaloid hypaphorine has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Erythrina Bioactive Compounds Stimuli Stimuli MAPK MAPK Pathway Stimuli->MAPK AP1 AP-1 Pathway Stimuli->AP1 NFkB NF-κB Pathway Stimuli->NFkB Erythrina_Compounds Phenolic Compounds (Flavonoids, Isoflavones) Hypaphorine Erythrina_Compounds->MAPK Inhibits Erythrina_Compounds->AP1 Inhibits Erythrina_Compounds->NFkB Inhibits COX2 COX-2 Expression Erythrina_Compounds->COX2 Downregulates iNOS iNOS Expression Erythrina_Compounds->iNOS Downregulates MAPK->COX2 AP1->COX2 NFkB->COX2 NFkB->iNOS Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Nitric Oxide) COX2->Pro_inflammatory_Mediators iNOS->Pro_inflammatory_Mediators

Inhibition of inflammatory signaling pathways.

Other Potential Therapeutic Activities

Antiviral and Antimicrobial Activity

Various species of Erythrina have demonstrated promising activity against a range of pathogens.

  • Anti-HIV Activity: Compounds such as sandwicensin and 3-O-methylcalopocarpin from Erythrina glauca have shown anti-HIV activity with EC50 values of 2 µg/mL and 0.2 µg/mL, respectively.[6]

  • Antibacterial Activity: The methanol bark extract of Erythrina caffra was effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.313 µg/mL.[6]

  • Antifungal Activity: Pronounced activity has been observed against Candida albicans.[6]

  • Antiplasmodial Activity: Potent effects have been reported against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[6]

Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition: Erythrinan alkaloids have been reported to moderately inhibit AChE.[7]

  • Cyclooxygenase (COX) Inhibition: Docking studies have indicated that phaseollin from Erythrina variegata has a favorable binding affinity for both COX-1 and COX-2 enzymes.[4]

Conclusion

The bioactive compounds isolated from the Erythrina genus present a rich pipeline for the discovery of novel therapeutic agents. The demonstrated anticancer and anti-inflammatory activities, coupled with the identification of specific molecular targets and signaling pathways, provide a strong foundation for further preclinical and clinical development. Future research should focus on the isolation and characterization of additional bioactive constituents, detailed mechanistic studies, and in vivo efficacy and safety evaluations to fully realize the therapeutic potential of these natural products.

References

Erythrinin F: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An exploration of the isoflavonoid Erythrinin F, its role within the Erythrina genus, and its potential pharmacological applications.

Introduction

The genus Erythrina, comprising over 100 species of flowering plants in the family Fabaceae, is a rich source of a diverse array of secondary metabolites.[1] These plants are known to produce a wide range of bioactive compounds, including alkaloids, flavonoids, and terpenoids.[2][3] Among these, the isoflavonoids have garnered significant attention for their potential therapeutic properties. This technical guide focuses on a specific prenylated isoflavonoid, this compound, providing a comprehensive overview of its chemical properties, biological activities, and its place within the chemical landscape of the Erythrina genus. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products as a source for novel therapeutics.

Chemical Profile of this compound

This compound is a prenylated isoflavonoid that has been isolated from plant species such as Erythrina arborescens and Erinacea anthyllis.[4][5] Contrary to some initial classifications, its chemical structure confirms it as a member of the isoflavonoid class, not an alkaloid.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₀H₁₈O₇[6][7]
Molecular Weight 370.4 g/mol [6]
Class Isoflavonoid[4]
Source(s) Erythrina arborescens, Erinacea anthyllis[4][5]

Role in the Erythrina Genus

The Erythrina genus is a veritable treasure trove of phytochemicals, with over 500 different compounds identified, including a significant number of flavonoids.[2] These compounds are believed to play a crucial role in the plant's defense mechanisms and its interaction with the environment. The presence of isoflavonoids like this compound is a characteristic feature of many species within the Fabaceae family.

The biological activities of extracts from various Erythrina species, which contain a mixture of these compounds, have been extensively studied. These extracts have demonstrated a broad spectrum of effects, including antibacterial, antioxidant, anti-inflammatory, and cytotoxic activities.[8][9] The prenyl group, a five-carbon isoprenoid unit attached to the flavonoid core of this compound, is a structural feature known to often enhance the biological activity of isoflavonoids.[10]

Biological Activities and Pharmacological Potential

While specific quantitative data for the biological activity of pure this compound is limited in publicly available literature, the activities of crude extracts containing this compound and of structurally related isoflavonoids from the Erythrina genus provide valuable insights into its potential pharmacological applications.

Antioxidant Activity

Extracts of Erinacea anthyllis, which are known to contain this compound, have demonstrated notable antioxidant activity.[2][8] The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of Erinacea anthyllis Extracts Containing this compound

ExtractIC₅₀ (mg/mL)Reference(s)
n-Butanol (n-BuOH)~0.04[2][8]
Ethyl Acetate (EtOAc)~0.037[2][8]

Note: The IC₅₀ values represent the concentration of the extract required to scavenge 50% of the DPPH radicals and are indicative of the antioxidant potential of the mixture of compounds present in the extract, including this compound.

Antibacterial Activity

Numerous isoflavonoids isolated from Erythrina species have exhibited significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound. While the MIC for pure this compound has not been reported, the activities of other prenylated isoflavonoids from the same genus suggest its potential in this area.

Table 3: Antibacterial Activity of Selected Isoflavonoids from Erythrina Species against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMIC (µg/mL)Source SpeciesReference(s)
Erycristagallin3.13 - 6.25Erythrina variegata[1]
Orientanol B3.13 - 6.25Erythrina variegata[1]
Alpinumisoflavone31Erythrina lysistemon[8]
Abyssinone V-4'-methyl ether59Erythrina lysistemon[8]

Note: This table provides context for the potential antibacterial activity of this compound by showcasing the activity of structurally similar compounds from the same genus.

Neuromodulatory Effects

There are indications that this compound may act as a neuromodulator, potentially interacting with neurotransmitter receptors in the central nervous system.[1] It has been suggested that its mode of action could involve the competitive inhibition of certain synaptic receptors, leading to altered neuronal signaling pathways. However, detailed studies to elucidate the specific molecular targets and mechanisms are required.

Potential Signaling Pathways

Based on the known activities of other flavonoids and isoflavonoids, it is plausible that this compound exerts its biological effects through the modulation of key cellular signaling pathways. Two such pathways that are frequently implicated in the action of flavonoids are the PI3K/Akt and MAPK/ERK pathways, which are critical in regulating cell survival, proliferation, and inflammatory responses.[11][12]

While direct experimental evidence for the effect of this compound on these pathways is not yet available, the following diagrams illustrate the potential mechanisms based on the known actions of related compounds.

PI3K_Akt_Pathway ErythrininF This compound (?) Receptor Receptor ErythrininF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Leads to

Figure 1: Postulated modulation of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_Pathway ErythrininF This compound (?) Receptor Receptor ErythrininF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Response Cell Proliferation, Differentiation, Inflammation Transcription->Response Leads to

Figure 2: Postulated modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for isoflavonoids.

Isolation of this compound from Erythrina arborescens

The isolation of this compound can be achieved through a series of extraction and chromatographic steps.

Isolation_Workflow Start Dried and powdered plant material (e.g., stem bark of E. arborescens) Maceration Maceration with Acetone Start->Maceration Filtration Filtration and Concentration Maceration->Filtration CrudeExtract Crude Acetone Extract Filtration->CrudeExtract Partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) CrudeExtract->Partition EtOAcFraction Ethyl Acetate Fraction Partition->EtOAcFraction ColumnChrom Silica Gel Column Chromatography EtOAcFraction->ColumnChrom Fractions Collection of Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (e.g., Sephadex LH-20, Preparative HPLC) TLC->Purification PureCompound Pure this compound Purification->PureCompound Analysis Structural Elucidation (NMR, MS, etc.) PureCompound->Analysis

Figure 3: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., stem bark of E. arborescens) is macerated with a suitable solvent such as acetone at room temperature for an extended period (e.g., 48-72 hours). The process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The isoflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fraction Monitoring and Pooling: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Final Purification: The fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the antioxidant potential of a compound.

Methodology:

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared. This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to obtain a range of concentrations.

  • Assay Procedure: An aliquot of each concentration of the this compound solution is mixed with the DPPH working solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation and Measurement: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of each solution is then measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of this compound.

Broth Microdilution Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Methodology:

  • Bacterial Culture: A fresh culture of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium.

  • Sample Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. A positive control (broth with bacteria, no compound) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test bacterium (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound, a prenylated isoflavonoid from the Erythrina genus, represents a promising natural product with potential applications in the development of new therapeutic agents. While current research points towards its antioxidant and potential antibacterial and neuromodulatory activities, further studies are essential to fully elucidate its pharmacological profile.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC₅₀ and MIC values of pure this compound against a range of relevant targets and microbial strains.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models to assess its therapeutic potential for specific disease indications.

  • Biosynthesis and Synthesis: Elucidating the biosynthetic pathway of this compound in Erythrina species and developing efficient synthetic routes to enable the production of larger quantities for further research and development.

The comprehensive investigation of this compound and other related isoflavonoids from the Erythrina genus holds significant promise for the discovery of novel drug leads and a deeper understanding of the therapeutic potential of natural products.

References

Preliminary Studies on the Cytotoxicity of Erythrina Genus Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific preliminary studies on the cytotoxicity of a compound explicitly named "Erythrinin F." Therefore, this technical guide focuses on the cytotoxic properties of other well-documented alkaloids, flavonoids, and isoflavonoids isolated from the Erythrina genus, which serve as a proxy for understanding the potential bioactivity of related compounds.

Introduction

The Erythrina genus, belonging to the Fabaceae family, comprises approximately 120 species of trees and shrubs.[1][2] These plants are a rich source of diverse secondary metabolites, including pterocarpans, alkaloids, and flavonoids, which are considered responsible for their pharmacological activities.[1][2] Historically used in traditional medicine for treating various ailments, scientific investigation has revealed the significant potential of Erythrina-derived compounds as antibacterial and anticancer agents.[1][2] The primary mechanism of cytotoxicity for many of these metabolites appears to be the induction of apoptosis in cancer cells.[3] This guide provides an in-depth overview of the preliminary cytotoxic findings for several key compounds isolated from this genus, detailing the quantitative data, experimental methodologies, and implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values for various compounds and extracts from the Erythrina genus against several human cancer cell lines.

Compound/ExtractCell LineCell TypeIC50 ValueReference
α-ErythroidineMCF-7Breast Cancer11.60 µg/mL[4]
E. variegata Methanol ExtractMCF-7Breast Cancer92 µg/ml[5]
E. variegata Methanol ExtractMDA-MB-231Breast Cancer143 µg/ml[5]
E. caffra DCM ExtractHeLaCervical Cancer93.82 µg/mL[6]
E. caffra DCM ExtractMCF-7Breast Cancer144.17 µg/mL[6]
n-hexacosanyl isoferulateMCF-7Breast Cancer58.8 µg/mL[6]
Tetradecyl isoferulateMCF-7Breast Cancer123.62 µg/mL[6]
6α-hydroxyphaseollidinCCRF-CEMLeukemia3.36 µM[7]
6α-hydroxyphaseollidinHepG2Liver Cancer6.44 µM[7]
Sophorapterocarpan ACCRF-CEMLeukemia3.73 µM[7]
Sigmoidin ICCRF-CEMLeukemia4.24 µM[7]

Experimental Protocols

The following sections detail standardized protocols for assessing cytotoxicity and apoptosis, which are fundamental to the preliminary evaluation of novel compounds like those from the Erythrina genus.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[9][11]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2.0 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare various concentrations of the test compound (e.g., Erythrinan alkaloid) in a suitable solvent (like DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate the plate for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully aspirate the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[12]

Detailed Protocol:

  • Cell Preparation: Seed cells (1 × 10⁶) and treat them with the test compound for the desired time. Prepare control samples (unstained, Annexin V only, PI only).[12]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsinization. Combine the cell populations.[12]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[13]

  • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[13]

  • PI Addition & Final Preparation: Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.[14]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanism of Action and Signaling Pathways

Studies on various compounds from the Erythrina genus suggest that the primary mechanism of cytotoxicity against cancer cells is the induction of programmed cell death, or apoptosis.[3]

Apoptosis is a highly regulated process involving a cascade of molecular events. Flavonoids isolated from Erythrina suberosa, for instance, have been shown to induce apoptosis in leukemia HL-60 cells by disrupting the mitochondrial membrane potential and activating the caspase cascade.[6] The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. This can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

G Erythrina_Compound Erythrina Compound Cellular_Stress Cellular Stress (e.g., DNA Damage) Erythrina_Compound->Cellular_Stress induces Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mito Mitochondrion Bax_Bak->Mito acts on CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway.

While apoptosis is a key outcome, the upstream signaling events are also of significant interest. Ferulic acid, a component of some cytotoxic Erythrina compounds, is known to modulate key signaling pathways, including PI3K/Akt and MAPK, and induce p53-dependent apoptosis.[6] These pathways are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of cancer. The inhibition of such pro-survival pathways by Erythrina compounds could be a critical part of their cytotoxic mechanism.

Visualized Workflows

To provide a clear overview of the research process, the following diagrams illustrate a typical experimental workflow for cytotoxicity screening and the logical progression from initial findings to mechanistic studies.

G start Start: Isolate Compound from Erythrina Source culture 1. Cell Culture (Select Cancer Cell Lines) start->culture treat 2. Compound Treatment (Dose-Response) culture->treat assay 3. Cytotoxicity Assay (e.g., MTT) treat->assay data 4. Data Analysis (Calculate IC50) assay->data evaluate Evaluate Potency data->evaluate potent Potent Cytotoxicity (Low IC50) evaluate->potent Yes weak Weak/No Cytotoxicity (High IC50) evaluate->weak No end End/Re-evaluate potent->end Proceed to Mechanism Studies weak->end

Caption: Experimental Workflow for Cytotoxicity Screening.

G observation Observation: Compound exhibits cytotoxicity (e.g., IC50 < 10 µM) question Question: What is the mechanism of cell death? observation->question apoptosis_assay Hypothesis 1: Apoptosis Test: Annexin V/PI Assay question->apoptosis_assay cell_cycle_assay Hypothesis 2: Cell Cycle Arrest Test: PI Staining & Flow Cytometry question->cell_cycle_assay result_apoptosis Result: Apoptosis Confirmed (Annexin V+ Cells Increase) apoptosis_assay->result_apoptosis result_cell_cycle Result: Arrest at G2/M Phase cell_cycle_assay->result_cell_cycle next_question Next Question: Which signaling pathways are involved? result_apoptosis->next_question result_cell_cycle->next_question western_blot Investigate Pathways: Western Blot for Caspases, Bax/Bcl-2, p53, Akt, ERK next_question->western_blot

Caption: Logical Flow for Mechanism of Action Studies.

Conclusion

Preliminary in vitro studies strongly indicate that compounds isolated from the Erythrina genus possess significant cytotoxic and antiproliferative properties against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, potentially mediated by the modulation of critical cell survival pathways. The data presented herein for compounds such as α-erythroidine, 6α-hydroxyphaseollidin, and various extracts provide a solid foundation for further investigation. Future research should focus on isolating and characterizing additional novel compounds, including the specific this compound, to fully elucidate their structures, cytotoxic potential, and precise molecular mechanisms. Such studies are essential for the potential development of new, plant-based chemotherapeutic agents.

References

The Antioxidant Potential of Erythrinian Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Erythrina, widely distributed in tropical and subtropical regions, is a rich source of bioactive secondary metabolites, including alkaloids and flavonoids. These compounds have garnered significant interest for their diverse pharmacological activities. While a comprehensive body of research highlights the antioxidant properties of various Erythrina species and their isolated constituents, specific quantitative data and mechanistic studies on individual compounds, such as Erythrinin F, remain limited in the public domain. This technical guide provides an in-depth overview of the methodologies used to assess antioxidant potential and the key signaling pathways implicated in the antioxidant and anti-inflammatory effects of compounds derived from the Erythrina genus. While direct data for this compound is not currently available in peer-reviewed literature, this document serves as a foundational resource for researchers investigating the antioxidant capacity of this and related molecules.

Quantitative Antioxidant Data for Compounds from the Erythrina Genus

While specific data for this compound is not available, studies on other compounds isolated from Erythrina species provide valuable insights into the potential antioxidant activity within this genus. The following table summarizes representative quantitative data from various in vitro antioxidant assays for compounds other than this compound.

Compound/ExtractAssayIC50 / ActivityReference Standard
Eryvarin FDPPH Radical Scavenging41.9 µg/mLNot specified
E. caffra (DCM extract)DPPH Radical Scavenging144.17 µg/mLNot specified[1]
E. indica (methanolic extract)DPPH Radical Scavenging35.7 µg/mLNot specified[2]
E. indica (methanolic extract)ABTS Radical Scavenging50.03 µg/mLNot specified[2]
E. indica (methanolic extract)Nitric Oxide Scavenging83.61 µg/mLNot specified[2]

Experimental Protocols for Key Antioxidant Assays

The following sections detail the generalized experimental protocols for the most common in vitro antioxidant assays. These methodologies can be adapted for the evaluation of purified compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of the test compound or standard solution at different concentrations.

    • Add the DPPH solution to each well.

    • For the control well, add the solvent used for the test compound instead of the compound itself, followed by the DPPH solution.

    • For the blank well, add the solvent and methanol (without DPPH).

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a wavelength between 515 and 520 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH with Sample/Standard in Microplate DPPH->Mix Sample Prepare Serial Dilutions of Test Compound Sample->Mix Standard Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

DPPH Radical Scavenging Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Test compound

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution. Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution and serial dilutions of the test compound and the positive control in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of the diluted test compound or standard solution to the wells of a 96-well microplate.

    • Add the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the positive control at different concentrations. The antioxidant capacity of the test sample is expressed as equivalents of the standard (e.g., µM Trolox equivalents).

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_Reagent Prepare and Warm FRAP Reagent (37°C) Mix Mix FRAP Reagent with Sample/Standard in Microplate FRAP_Reagent->Mix Sample Prepare Serial Dilutions of Test Compound Sample->Mix Standard Prepare Serial Dilutions of Standard (e.g., Trolox) Standard->Mix Std_Curve Generate Standard Curve Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (593 nm) Incubate->Measure Calculate Calculate Antioxidant Capacity (e.g., Trolox Equivalents) Measure->Calculate Std_Curve->Calculate

FRAP Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compound

  • Positive control (Trolox)

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents: Prepare solutions of fluorescein, AAPH, test compound, and Trolox in phosphate buffer.

  • Assay Protocol:

    • To the wells of a black 96-well microplate, add the fluorescein solution.

    • Add the test compound or Trolox standard at various concentrations.

    • Incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation and oxidative reaction.

  • Measurement: Immediately place the plate in the fluorescence reader (pre-set to 37°C) and measure the fluorescence intensity every minute for at least 60-90 minutes (excitation ~485 nm, emission ~520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. A standard curve is generated by plotting the net AUC of Trolox against its concentration. The ORAC value of the sample is then expressed as Trolox equivalents.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Fluorescein, AAPH, Sample, and Trolox Solutions Mix Add Fluorescein and Sample/Trolox to a Black Microplate Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Initiate Add AAPH to Initiate Reaction Incubate->Initiate Measure Measure Fluorescence Decay (Ex: ~485nm, Em: ~520nm) Initiate->Measure AUC Calculate Area Under the Curve (AUC) Measure->AUC Std_Curve Generate Trolox Standard Curve AUC->Std_Curve ORAC_Value Determine ORAC Value (Trolox Equivalents) Std_Curve->ORAC_Value

ORAC Assay Workflow

Potential Signaling Pathways Involved in Antioxidant and Anti-inflammatory Action

Phenolic compounds and alkaloids, such as those found in the Erythrina genus, often exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cellular stress responses. While direct evidence for this compound is lacking, the NF-κB and MAPK pathways are common targets for natural antioxidants.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many antioxidant compounds are known to inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB_inactive NF-κB NFkB_inactive->IkB bound to Degradation Proteasomal Degradation IkB_P->Degradation targeted for NFkB_active Active NF-κB IkB_P->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA κB DNA Binding Sites NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) Transcription->Genes

NF-κB Signaling Pathway
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK signaling cascades are involved in a variety of cellular processes, including inflammation, stress responses, and cell proliferation. Key MAPK families include ERK, JNK, and p38. Oxidative stress can activate these pathways, leading to the activation of transcription factors like AP-1, which in turn regulate the expression of inflammatory mediators. Some natural compounds can modulate MAPK signaling to reduce inflammation.

MAPK_Pathway cluster_stimuli Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Oxidative Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Transcription Gene Transcription TF->Transcription Response Inflammatory Response Transcription->Response

MAPK Signaling Pathway

Conclusion and Future Directions

The Erythrina genus represents a promising source of bioactive compounds with potential antioxidant and anti-inflammatory properties. While this guide provides a framework for assessing these activities, there is a clear need for further research to isolate and characterize individual compounds like this compound and to quantify their antioxidant potential using a battery of in vitro and in vivo assays. Elucidating the precise molecular mechanisms, including their effects on signaling pathways such as NF-κB and MAPK, will be crucial for understanding their therapeutic potential and for the development of novel antioxidant and anti-inflammatory agents. Future studies should focus on obtaining robust, quantitative data for this compound to populate the tables and validate the experimental protocols outlined herein.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Erythrinin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a natural compound belonging to the flavonoid class, isolated from plants of the Erythrina genus. Compounds from this genus have been reported to possess a range of pharmacological properties, including anti-inflammatory and anticancer activities.[1][2] While specific data on this compound is limited, related compounds from Erythrina species have demonstrated inhibitory effects on inflammatory mediators and cytotoxic effects on various cancer cell lines.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound to investigate its potential anti-inflammatory and anticancer properties, based on established methodologies for analogous compounds.

Potential Mechanisms of Action

Based on studies of related compounds from the Erythrina genus, this compound is hypothesized to exert its biological effects through the modulation of key cellular signaling pathways. In the context of inflammation, it may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins.[1][3] This is potentially mediated through the inhibition of signaling pathways like the Toll-like receptor (TLR) pathway, leading to the suppression of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5] In cancer, this compound may induce apoptosis and cause cell cycle arrest in cancer cells.[2][6] A related compound, Erythrinin C, has been investigated as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a therapeutic target in acute myeloid leukemia.[7][8]

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine (TNF-α and IL-6) Quantification by ELISA

This protocol measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour stimulation period, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the concentrations of TNF-α and IL-6 from the standard curves and calculate the percentage of inhibition by this compound.

Expected Quantitative Data Summary (Hypothetical):

Concentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
115.2 ± 2.110.5 ± 1.812.3 ± 2.5
535.8 ± 3.528.9 ± 3.131.7 ± 3.9
1058.1 ± 4.251.3 ± 4.555.4 ± 4.8
2579.4 ± 5.172.8 ± 5.376.9 ± 5.9
5091.2 ± 6.388.6 ± 6.190.1 ± 6.4
IC₅₀ (µM) 8.7 9.8 9.1

Anticancer Activity Assays

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines.[6]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, Jurkat) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Expected Quantitative Data Summary (Hypothetical IC₅₀ Values):

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)12.5
MDA-MB-231 (Breast Cancer)28.7
Jurkat (T-cell Leukemia)8.9
A549 (Lung Cancer)35.2
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.

Visualizations

experimental_workflow cluster_anti_inflammatory Anti-inflammatory Assays cluster_anticancer Anticancer Assays raw_cells RAW 264.7 Cells treatment_inflammation This compound Treatment + LPS Stimulation raw_cells->treatment_inflammation no_assay Nitric Oxide (Griess) Assay treatment_inflammation->no_assay elisa_assay Cytokine (ELISA) Assay treatment_inflammation->elisa_assay cancer_cells Cancer Cell Lines treatment_cancer This compound Treatment cancer_cells->treatment_cancer mtt_assay Cell Viability (MTT) Assay treatment_cancer->mtt_assay apoptosis_assay Apoptosis (Annexin V/PI) Assay treatment_cancer->apoptosis_assay cell_cycle_assay Cell Cycle (PI) Analysis treatment_cancer->cell_cycle_assay

Caption: Experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 erythrinin_f This compound erythrinin_f->tak1 ikk IKK tak1->ikk mapk MAPKs tak1->mapk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) nfkb->inflammatory_genes transcribes

Caption: Hypothesized inhibition of the TLR4 signaling pathway by this compound.

References

Application Notes and Protocols for Erythrinin F Antibacterial Activity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a flavonoid compound that can be isolated from plants of the Erythrina genus. Flavonoids from this genus have demonstrated a range of pharmacological activities, including notable antibacterial properties against various pathogens.[1][2] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antibacterial activity of this compound. The methodologies outlined herein are designed to ensure reproducible and accurate assessment of its potential as a novel antimicrobial agent. The protocols cover the determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), as well as assays to investigate the potential mechanism of action, such as effects on the bacterial cell membrane.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Bacterial StrainGram StainThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive15.60.250.5
Methicillin-resistantStaphylococcus aureus (MRSA) ATCC 43300Gram-positive31.2>1281
Bacillus subtilis ATCC 6633Gram-positive7.80.1250.25
Escherichia coli ATCC 25922Gram-negative62.580.015
Pseudomonas aeruginosa ATCC 27853Gram-negative>125>1280.5
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 2921315.662.54Bacteriostatic
Bacillus subtilis ATCC 66337.815.62Bactericidal

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[4][5]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile MHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no this compound).

    • Well 12 will serve as the sterility control (containing MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to confirm the visual assessment.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-inoculate the aliquot onto a quadrant of a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Observe the plates for bacterial growth.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically determined by the absence of growth on the agar plate.

Proposed Mechanism of Action and Signaling Pathways

Flavonoids from the Erythrina genus have been reported to exert their antibacterial effects through various mechanisms, including the disruption of cytoplasmic membrane function, inhibition of nucleic acid synthesis, and modulation of energy metabolism.[1][2] For this compound, a proposed primary mechanism is the disruption of the bacterial cell membrane integrity.

Diagram: Proposed Mechanism of Action of this compound

ErythrininF_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular ErythrininF This compound Membrane Lipid Bilayer ErythrininF->Membrane Intercalates into Disruption Membrane Disruption Membrane->Disruption leads to IonLeakage Ion Leakage (K+, H+) Disruption->IonLeakage MetaboliteLeakage Metabolite Leakage (ATP, etc.) Disruption->MetaboliteLeakage Metabolism Inhibition of Energy Metabolism IonLeakage->Metabolism MetaboliteLeakage->Metabolism CellDeath Bacterial Cell Death Metabolism->CellDeath

Caption: Proposed mechanism of this compound targeting the bacterial cell membrane.

Experimental Workflows

Diagram: Workflow for MIC and MBC Determination

MIC_MBC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto MHA plates read_mic->subculture incubate_mbc Incubate MHA plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of this compound.

Diagram: Workflow for Cell Membrane Integrity Assay

Membrane_Integrity_Workflow start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells treat_cells Treat cells with different concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) prep_cells->treat_cells add_dye Add Membrane Impermeant Dye (e.g., Propidium Iodide) treat_cells->add_dye incubate Incubate in the dark add_dye->incubate measure Measure Fluorescence (Flow Cytometry or Plate Reader) incubate->measure analyze Analyze Data: Compare fluorescence of treated vs. untreated cells measure->analyze end End analyze->end

Caption: Workflow for assessing bacterial cell membrane integrity after this compound treatment.

References

Application Notes and Protocols: Erythrinin F Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin F, a flavonoid compound, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT assay. Additionally, it outlines methods for investigating the underlying mechanisms of cell death, such as apoptosis, and presents a framework for data analysis and visualization of the experimental workflow and potential signaling pathways.

Introduction

Flavonoids isolated from the Erythrina genus have demonstrated a range of biological activities, including anti-cancer properties. These effects are often attributed to the induction of apoptosis and cell cycle arrest in cancerous cell lines. While specific data on this compound is limited, related compounds from the same genus have shown significant cytotoxic potential. The following protocols are designed to enable researchers to systematically evaluate the cytotoxic effects of this compound on a selected cancer cell line. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][2]

Materials and Methods

Cell Culture
  • Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, A549) should be selected based on the research focus.

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Reagents and Equipment
  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Inverted microscope

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells in medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing the MTT reagent.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

Data Presentation and Analysis

The results of the MTT assay can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Table 1: Sample Data Table for this compound Cytotoxicity Assay

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0992.0
100.88 ± 0.0670.4
500.61 ± 0.0548.8
1000.35 ± 0.0428.0

Calculation of % Cell Viability:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 value can be determined by plotting the % Cell Viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding erythrinin_prep This compound Stock Preparation treatment Treatment with This compound erythrinin_prep->treatment cell_seeding->treatment incubation Incubation (24/48/72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Data Analysis (% Viability, IC50) read_absorbance->data_analysis

Caption: Workflow for the this compound MTT cytotoxicity assay.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other cytotoxic flavonoids, this compound may induce apoptosis through the intrinsic pathway, potentially involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

apoptosis_pathway cluster_cell Cancer Cell ErythrininF This compound ROS ↑ Reactive Oxygen Species (ROS) ErythrininF->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Further Investigations

To further elucidate the mechanism of this compound-induced cytotoxicity, the following assays are recommended:

  • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity and necrosis.[5]

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death via flow cytometry.[6]

  • Caspase Activity Assays: To quantify the activation of key apoptosis-related enzymes like Caspase-3, -8, and -9.

  • Cell Cycle Analysis: To determine if this compound induces cell cycle arrest at specific phases (e.g., G2/M).[6]

  • Western Blot Analysis: To investigate the expression levels of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2 family proteins, cyclins).

By employing these detailed protocols and analytical methods, researchers can effectively characterize the cytotoxic properties of this compound and gain insights into its potential as an anti-cancer agent.

References

Application Notes and Protocols: Erythrinin F in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a flavonoid compound isolated from plants of the Erythrina genus. Compounds from this genus, including flavonoids and alkaloids, have garnered significant interest for their diverse biological activities.[1][2][3] Research has indicated potential anti-inflammatory, antimicrobial, and cytotoxic effects of various Erythrina extracts and their purified constituents.[1][2][3][4] These properties make this compound a compound of interest for investigation in various cell-based assays.

This document provides detailed protocols for the dissolution and application of this compound in a cell culture setting, based on the available information for structurally related compounds.

Data Presentation: Biological Activities of Selected Erythrina Compounds

The following table summarizes the reported biological activities of several compounds isolated from the Erythrina genus to provide a context for the potential applications of this compound.

Compound/ExtractBiological ActivityCell Line/OrganismEffective Concentration/IC50
Erybraedin ACytotoxicityNCI-H187 and BC cellsIC50: 2.1 and 2.9 µg/mL, respectively
Erystagallin AAntimycobacterialMycobacterium tuberculosisMIC: 12.5 µg/mL
ErycristagallinAntimycobacterialMycobacterium tuberculosisMIC: 12.5 µg/mL
Erysubin FAntimycobacterialMycobacterium tuberculosisMIC: 12.5 µg/mL
5-HydroxysophoranoneAntiplasmodialPlasmodium falciparumIC50: 2.5 µg/mL
ErythralineAnti-inflammatoryRAW264.7 cellsSuppression of NO production

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; NO: Nitric oxide.

Recommended Dissolution Protocol for this compound

While specific solubility data for this compound is not widely published, related flavonoids and alkaloids from the Erythrina genus are generally soluble in organic solvents.[5][6] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of such compounds for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Procedure for Preparing a 10 mM Stock Solution:

  • Determine the Molecular Weight of this compound. The molecular weight of this compound is essential for accurate concentration calculations.

  • Weigh the this compound Powder. Aseptically weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculate the Required Volume of DMSO. Use the following formula to determine the volume of DMSO needed to achieve a 10 mM stock solution:

    Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    For example, for 1 mg of a compound with a molecular weight of 400 g/mol : Volume (L) = 0.001 g / (400 g/mol * 0.010 mol/L) = 0.00025 L = 250 µL

  • Dissolve the Powder. Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Ensure Complete Dissolution. Vortex the tube gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage of Stock Solution. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For use, allow an aliquot to thaw at room temperature.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocol: Application of this compound in Cell Culture

This protocol provides a general workflow for treating adherent cells with this compound and assessing its effects.

Materials:

  • Adherent cells of choice (e.g., cancer cell line, immune cells)

  • Complete cell culture medium

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution (for passaging)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cytotoxicity assay kit (e.g., MTT, XTT, or PrestoBlue™)

  • Multi-well plate reader

Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assessment cell_culture Culture Adherent Cells cell_harvest Harvest and Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-well Plate cell_harvest->cell_seeding prepare_dilutions Prepare Serial Dilutions of this compound add_treatment Add this compound Dilutions to Wells prepare_dilutions->add_treatment incubate Incubate for Desired Time (e.g., 24-72h) add_treatment->incubate add_reagent Add Cytotoxicity Assay Reagent incubate_reagent Incubate as per Manufacturer's Instructions add_reagent->incubate_reagent read_plate Measure Absorbance/Fluorescence incubate_reagent->read_plate

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Detailed Steps:

  • Cell Seeding: a. Culture the chosen cell line to approximately 80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium). d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Working Solutions: a. On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium. b. Ensure the final DMSO concentration in the highest concentration to be tested does not exceed a non-toxic level for the specific cell line. c. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound working solutions or control solutions to the respective wells. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability/Cytotoxicity: a. Following the incubation period, perform a cytotoxicity assay according to the manufacturer's protocol. b. For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours, and then adding a solubilizing agent before reading the absorbance. c. Measure the absorbance or fluorescence using a multi-well plate reader at the appropriate wavelength.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Potential Signaling Pathway Involvement

Erythraline, another alkaloid from Erythrina, has been shown to inhibit the Toll-like receptor (TLR) signaling pathway.[7] This pathway is crucial in the innate immune response. The diagram below illustrates a simplified overview of the TLR4 signaling cascade, which could be a potential target for investigation with this compound.

tlr_signaling_pathway LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Activates Pro_inflammatory_cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_cytokines Induces Transcription MAPKs->Pro_inflammatory_cytokines Induces Transcription

Caption: Simplified TLR4 signaling pathway leading to pro-inflammatory cytokine production.

This application note provides a starting point for researchers interested in exploring the cellular effects of this compound. It is recommended to perform preliminary experiments to determine the optimal conditions for the specific cell line and experimental setup being used.

References

Application Notes and Protocols: Preparation of Erythrinin F Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a naturally occurring isoflavonoid isolated from plant species of the Erythrina genus, such as Erythrina arborescens.[1][2] As a member of the flavonoid class of compounds, this compound and its analogs are subjects of interest in drug discovery and biomedical research for their potential biological activities.[3][4] Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation of an this compound stock solution, including information on its physicochemical properties, recommended solvents, and best practices for storage and handling.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
CAS Number 1616592-60-9Internal Data
Molecular Formula C₂₀H₁₈O₇Internal Data
Molecular Weight 370.4 g/mol Internal Data
Appearance Likely a solid, color to be determined by pure compoundGeneral knowledge
General Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][6]ChemFaces, BioCrick

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves (nitrile gloves may degrade with prolonged DMSO exposure; butyl rubber or fluoroelastomer are recommended).[7]

Procedure:

  • Pre-analysis Preparation:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

    • Ensure all glassware and equipment are clean, dry, and sterile if the stock solution is for cell-based assays.

  • Weighing this compound:

    • On a calibrated analytical balance, carefully weigh out 3.704 mg of this compound. This will be sufficient to prepare 1 mL of a 10 mM stock solution.

    • Calculation:

      • Desired Concentration (M) = 0.010 mol/L

      • Molecular Weight (MW) = 370.4 g/mol

      • Desired Volume (V) = 0.001 L

      • Weight (g) = M x MW x V = 0.010 mol/L x 370.4 g/mol x 0.001 L = 0.003704 g = 3.704 mg

  • Dissolution:

    • Transfer the weighed this compound to a sterile, amber microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and exposure to light.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to two weeks), store the aliquots at -20°C.

    • For long-term storage, it is recommended to store the aliquots at -80°C. Isoflavonoid aglycones are generally more stable than their glycoside counterparts, and lower temperatures will help preserve the integrity of the compound.[8]

Safety Precautions

Handling:

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin.[7] Exercise caution when handling DMSO solutions.

Disposal:

  • Dispose of all waste materials, including unused stock solution and contaminated labware, in accordance with local, state, and federal regulations for chemical waste.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for preparing the this compound stock solution and a conceptual representation of how it might be used to investigate a signaling pathway.

Stock_Solution_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: Obtain this compound Powder weigh Weigh 3.704 mg this compound start->weigh Equilibrate to room temp dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot into single-use vials vortex->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end End: Ready for experimental use store->end

Caption: A flowchart of the key steps for preparing an this compound stock solution.

Signaling_Pathway_Investigation Conceptual Use of this compound in a Signaling Pathway Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cells Culture target cells seed Seed cells in assay plates cells->seed treat Treat cells with this compound seed->treat stock This compound Stock Solution (10 mM) dilute Prepare working dilutions stock->dilute dilute->treat assay Perform signaling pathway assay (e.g., Western Blot, qPCR) treat->assay data Analyze and interpret data assay->data

Caption: A conceptual workflow for using an this compound stock solution in a cell-based assay.

References

Application Note: A Validated HPLC Method for the Quantification of Erythrinin F

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Erythrinin F, an isoflavonoid found in plants of the Erythrina genus. Due to the limited availability of a standardized protocol for this specific compound, this method has been developed based on established principles of flavonoid analysis. The protocol outlines procedures for sample preparation, chromatographic separation, and method validation in accordance with ICH guidelines. This document provides a robust framework for researchers engaged in the analysis of this compound for quality control, natural product discovery, and pharmacological studies.

Introduction

This compound is a member of the isoflavonoid class of polyketides, naturally occurring in various species of the Erythrina genus.[1] These plants have a history of use in traditional medicine, and their constituent flavonoids are of significant interest for their potential biological activities.[2][3] Accurate and reliable quantification of specific biomarkers like this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and overall quality control in drug development.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and accuracy.[4] This note presents a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Chemical Information for this compound:

  • Molecular Formula: C₂₀H₁₈O₇[1]

  • Molecular Weight: 370.4 g/mol [1]

  • Chemical Class: Isoflavonoid[5]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (ACS grade)

  • Plant material (e.g., dried and powdered bark or leaves of an Erythrina species)

  • 0.45 µm Syringe filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this method.

ParameterCondition
HPLC Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on typical absorbance maxima of related flavonoids)[3]
Run Time 35 minutes
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of calibration standards ranging from 1 µg/mL to 100 µg/mL are prepared by serial dilution of the stock solution with the mobile phase initial conditions (90:10 Mobile Phase A:B).

Sample Preparation (from Plant Matrix)
  • Extraction: Accurately weigh 1.0 g of the dried, powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue two more times.

  • Concentration: Combine the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase (90:10 A:B).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

G Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material 1. Weigh Plant Material extraction 2. Ultrasonic Extraction (Methanol) plant_material->extraction filtration 3. Filter & Combine Extracts extraction->filtration evaporation 4. Evaporate to Dryness filtration->evaporation reconstitution 5. Reconstitute in Mobile Phase evaporation->reconstitution final_filtration 6. Syringe Filter (0.45 µm) into HPLC Vial reconstitution->final_filtration hplc_injection 7. Inject Sample/Standard (10 µL) final_filtration->hplc_injection ref_std A. Weigh Reference Standard stock_sol B. Prepare Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol cal_std C. Prepare Calibration Standards (1-100 µg/mL) stock_sol->cal_std cal_std->hplc_injection separation 8. Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection 9. UV Detection (280 nm) separation->detection peak_integration 10. Integrate Peak Area detection->peak_integration calibration_curve 11. Generate Calibration Curve (Area vs. Concentration) peak_integration->calibration_curve quantification 12. Quantify this compound in Sample peak_integration->quantification calibration_curve->quantification

Workflow for this compound Quantification

Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Linearity

Linearity is assessed by analyzing the calibration standards at five to seven concentration levels. The peak area is plotted against the corresponding concentration, and the relationship is evaluated using linear regression.

Precision

Precision is determined by repeatability (intra-day) and intermediate precision (inter-day). This is evaluated by analyzing six replicate injections of a standard solution (e.g., 50 µg/mL) on the same day and on three different days. The results are expressed as the relative standard deviation (%RSD).

Accuracy

Accuracy is determined by a recovery study. A known amount of this compound standard is spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Specificity

Specificity is demonstrated by the ability of the method to resolve the this compound peak from other components in the sample matrix. This is confirmed by comparing the chromatograms of a blank, the standard, and the plant extract sample. Peak purity analysis using a DAD detector can further confirm specificity.

G HPLC Method Validation Parameters ValidatedMethod Validated HPLC Method Linearity Linearity (R² > 0.999) ValidatedMethod->Linearity Precision Precision (%RSD < 2%) ValidatedMethod->Precision Accuracy Accuracy (Recovery 98-102%) ValidatedMethod->Accuracy Specificity Specificity (Peak Purity) ValidatedMethod->Specificity Sensitivity Sensitivity ValidatedMethod->Sensitivity Robustness Robustness ValidatedMethod->Robustness IntraDay Intra-Day Precision->IntraDay InterDay Inter-Day Precision->InterDay LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantification (LOQ) Sensitivity->LOQ

Logical Relationship of Validation Parameters

Results and Data Presentation

The following tables summarize the expected performance characteristics of this validated HPLC method.

Table 1: Linearity and Sensitivity Data

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (R²) 0.9995
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.80 µg/mL

Table 2: Precision Data (n=6)

Concentration (µg/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)
10 1.15%1.68%
50 0.85%1.25%
90 0.62%1.09%

Table 3: Accuracy (Recovery) Data

Amount Present (µg/mL)Amount Spiked (µg/mL)Amount Found (µg/mL)Recovery (%)
25.520.4 (80%)45.498.9%
25.525.5 (100%)51.5101.9%
25.530.6 (120%)55.899.0%
Average Recovery 99.9%

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound using reversed-phase HPLC with UV detection. The proposed method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications. The comprehensive experimental details and validation framework serve as a valuable resource for scientists working with Erythrina species and the isolation and analysis of their bioactive isoflavonoids.

References

Application Notes and Protocols: Erythrinins and Related Flavonoids from Erythrina Species in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Erythrina, belonging to the Fabaceae family, is a rich source of structurally diverse flavonoids and isoflavonoids, which have demonstrated a wide range of biological activities. These compounds, often referred to as erythrinins, are of significant interest to the microbiology research community for their potential as novel antimicrobial agents. This document provides an overview of the potential applications of these compounds in microbiology, with a focus on their antibacterial and anti-biofilm properties. It is important to note that while the Erythrina genus produces a vast number of related flavonoids, specific research on Erythrinin F is limited in the currently available scientific literature. Therefore, this document will focus on the broader class of flavonoids from Erythrina species, providing data on related compounds to serve as a guide for researchers interested in exploring the potential of this compound and other similar molecules.

Application Notes

Flavonoids isolated from Erythrina species have shown promise in several areas of microbiology research:

  • Antibacterial Drug Discovery: Several flavonoids from Erythrina have exhibited inhibitory activity against a range of bacteria, including clinically relevant pathogens. Their novel structures may provide a scaffold for the development of new classes of antibiotics.

  • Anti-Biofilm Research: Biofilms are a major challenge in clinical and industrial settings due to their inherent resistance to conventional antibiotics. Natural products, including flavonoids from Erythrina, are being investigated for their ability to inhibit biofilm formation or eradicate existing biofilms.

  • Mechanism of Action Studies: The diverse chemical structures of Erythrina flavonoids offer an opportunity to discover novel antibacterial mechanisms. Understanding how these compounds inhibit bacterial growth can lead to the identification of new drug targets. The proposed antibacterial mechanisms for flavonoids from this genus include the suppression of nucleic acid synthesis, disruption of the cytoplasmic membrane's function, and the modulation of energy metabolism[1].

  • Synergy with Existing Antibiotics: Erythrina flavonoids could potentially be used in combination with existing antibiotics to enhance their efficacy or overcome resistance mechanisms.

Quantitative Data Summary

While specific data for this compound is scarce, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of various flavonoids isolated from different Erythrina species against a selection of microorganisms. This data provides a valuable starting point for researchers investigating compounds from this genus.

CompoundMicroorganismMIC (µg/mL)Reference Species
Erythrinin BStaphylococcus aureus6.25Erythrina poeppigiana
Erysubin FStaphylococcus aureus>50Erythrina suberosa
Sigmoidin MStaphylococcus aureus4Erythrina sigmoidea
IsolupalbigeninStaphylococcus aureus1.56 - 3.13Erythrina poeppigiana
Erybraedin AStaphylococcus aureus3.9Erythrina latissima
PhaseollidinStaphylococcus aureus10Erythrina lysistemon
AlpomisoflavoneStaphylococcus aureus31Erythrina lysistemon

Note: The above data is compiled from various research articles and is intended for comparative purposes. Actual MIC values may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a test compound against a bacterial strain.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial culture in the logarithmic growth phase.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Positive control antibiotic (e.g., Gentamicin).

  • Negative control (broth with solvent).

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound. b. In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: a. Grow the bacterial strain overnight in the appropriate broth. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Add the bacterial inoculum to each well containing the test compound dilutions, positive control, and negative control. b. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. c. The results can be confirmed by measuring the absorbance at 600 nm using a microplate reader.

Anti-Biofilm Assay

This protocol outlines a method to assess the ability of a test compound to inhibit biofilm formation using a crystal violet staining assay.

Materials:

  • Test compound.

  • Bacterial culture.

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable biofilm-promoting medium).

  • Sterile 96-well flat-bottom microtiter plates.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic Acid.

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Procedure:

  • Preparation of Plates: a. Prepare serial dilutions of the test compound in the biofilm-promoting medium in a 96-well plate. b. Include positive (no compound) and negative (medium only) controls.

  • Inoculation: a. Prepare a bacterial inoculum with a density of approximately 1 x 10^6 CFU/mL. b. Add the inoculum to each well, except for the negative control wells.

  • Incubation: a. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing and Staining: a. Gently discard the planktonic cells from the wells. b. Wash the wells twice with PBS to remove any remaining non-adherent bacteria. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells three times with PBS.

  • Quantification: a. Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. b. Measure the absorbance at 570 nm using a microplate reader. c. The percentage of biofilm inhibition is calculated relative to the positive control.

Visualizations

Experimental Workflow for Antimicrobial Activity Screening

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Further Steps Compound Test Compound (this compound) MIC MIC Determination (Broth Microdilution) Compound->MIC Biofilm Anti-Biofilm Assay (Crystal Violet) Compound->Biofilm Bacteria Bacterial Strain (e.g., S. aureus) Bacteria->MIC Bacteria->Biofilm Data Analyze MIC & Biofilm Inhibition Data MIC->Data Biofilm->Data Mechanism Mechanism of Action Studies Data->Mechanism Toxicity Cytotoxicity Assays Data->Toxicity

Caption: Workflow for screening the antimicrobial and anti-biofilm activity of a natural product.

Proposed Mechanisms of Action for Erythrina Flavonoids

mechanism_of_action cluster_targets Bacterial Cell Erythrina_Flavonoid Erythrina Flavonoid Membrane Cytoplasmic Membrane Erythrina_Flavonoid->Membrane Disruption DNA_Synth Nucleic Acid Synthesis Erythrina_Flavonoid->DNA_Synth Suppression Energy Energy Metabolism Erythrina_Flavonoid->Energy Modulation Cell_Death Bacterial Cell Death or Growth Inhibition Membrane->Cell_Death leads to DNA_Synth->Cell_Death leads to Energy->Cell_Death leads to

Caption: Proposed antibacterial mechanisms of action for flavonoids isolated from Erythrina species.

References

Experimental Design for the Investigation of Erythrinin F and Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A pplication Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrinin F belongs to a class of bioactive compounds isolated from the Erythrina genus, which is known for a wide range of secondary metabolites, including flavonoids, isoflavones, and alkaloids.[1][2] While specific research on this compound is limited, compounds from Erythrina species have demonstrated significant potential as anticancer and anti-inflammatory agents.[3][4][5][6][7] This document provides a generalized framework for the experimental design of studies on this compound and related compounds, drawing upon established methodologies for similar natural products. The protocols outlined below are intended to serve as a starting point for investigating the biological activities and mechanisms of action of these compounds.

Part 1: Anticancer Activity Assessment

The evaluation of a compound's anticancer potential is a multifactorial process that begins with assessing its cytotoxicity against cancer cell lines and delves into its specific mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Cytotoxicity Screening

A primary step in anticancer drug discovery is to determine the cytotoxic effects of the compound on various cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell viability.

Table 1: Representative IC50 Values of Compounds from Erythrina Species and Related Molecules against Cancer Cell Lines

Compound/ExtractCell LineIC50 ValueReference
Dichloromethane extract of Erythrina caffraHeLa (Cervical Cancer)93.82 µg/mL[3]
Dichloromethane extract of Erythrina caffraMCF-7 (Breast Cancer)144.17 µg/mL[3]
Tetradecyl isoferulate (from E. caffra)MCF-7 (Breast Cancer)123.62 µg/mL[3]
Hexacosanyl isoferulate (from E. caffra)MCF-7 (Breast Cancer)58.84 µg/mL[3]
ErianinU373 (Glioma)16 µM (at 48h)[8]
ErianinA172 (Glioma)64 µM (at 48h)[8]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HL-60)

  • Complete growth medium (e.g., EMEM with 10% FBS)[3]

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[3]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Induction

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. This can be assessed through various methods, including the detection of morphological changes, DNA fragmentation, and the activation of caspases.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

dot

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) This compound->Death Receptors (e.g., Fas) Induces/Sensitizes Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax/Bak Bax/Bak This compound->Bax/Bak Activates Caspase-8 Caspase-8 Death Receptors (e.g., Fas)->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bcl-2->Mitochondrion Bax/Bak->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed apoptotic pathways induced by this compound.

Part 2: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. The anti-inflammatory effects of Erythrina compounds are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[6]

Inhibition of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model for studying inflammation. The Griess assay can be used to measure the production of nitrite, a stable product of NO.

Table 2: Representative IC50 Values for Inhibition of Inflammatory Mediators

Compound/ExtractAssayCell LineIC50 ValueReference
Erythrina variegata ethanolic extractNitric Oxide ProductionRAW 264.747.1 ± 0.21 µg/mL[6]
Erythrina variegata ethanolic extractPGE2 Production (via COX-2)RAW 264.79.27 ± 0.72 µg/mL[6]

Protocol 3: Griess Assay for Nitric Oxide Production

Objective: To determine the effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant and incubate in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Analysis

The anti-inflammatory effects of natural products are often mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways.[2][7] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.

dot

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Lyse Cells Lyse Cells Stimulate with LPS->Lyse Cells Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (PGE2, TNF-α) ELISA (PGE2, TNF-α) Collect Supernatant->ELISA (PGE2, TNF-α) Western Blot (NF-κB, MAPK) Western Blot (NF-κB, MAPK) Lyse Cells->Western Blot (NF-κB, MAPK)

References

Erythrinin F: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a prenylated isoflavone isolated from plants of the Erythrina genus, which have a long history in traditional medicine for treating a variety of ailments, including inflammation and cancer. As a member of the flavonoid family, this compound is emerging as a promising candidate in drug discovery due to its potential anticancer, anti-inflammatory, and antimicrobial properties. These application notes provide a comprehensive overview of the current understanding of this compound's biological activities, relevant experimental protocols, and potential mechanisms of action to guide further research and development. While specific quantitative data for this compound is still emerging, the information presented here is based on studies of closely related compounds and extracts from the Erythrina genus, offering a valuable starting point for investigation.

Biological Activities and Quantitative Data

The therapeutic potential of this compound is attributed to its diverse biological activities. The following tables summarize representative quantitative data for compounds isolated from the Erythrina genus and extracts, which may serve as a proxy for the expected activity of this compound.

Table 1: Anticancer Activity of Erythrina Compounds and Extracts

Compound/ExtractCell LineAssayIC50 (µg/mL)Reference
Erythrina caffra DCM ExtractHeLa (Cervical Cancer)MTT93.82[1]
Erythrina caffra DCM ExtractMCF-7 (Breast Cancer)MTT144.17[1]
Hexacosanyl isoferulateMCF-7 (Breast Cancer)MTT58.84[1]
Tetradecyl isoferulateMCF-7 (Breast Cancer)MTT123.62[1]
Erythrina variegata Methanolic ExtractMCF-7 (Breast Cancer)MTT92[2]
Erythrina variegata Methanolic ExtractMDA-MB-231 (Breast Cancer)MTT143[2]

Table 2: Anti-inflammatory Activity of Erythrina Compounds and Extracts

Compound/ExtractAssayCell Line/ModelIC50 (µg/mL)Reference
Erythrina variegata Ethanolic Bark ExtractNitric Oxide (NO) ProductionRAW 264.7 Macrophages47.1[3]
Erythrina variegata Ethanolic Bark ExtractProstaglandin E2 (PGE2) ProductionRAW 264.7 Macrophages9.27[3]

Table 3: Antimicrobial Activity of Erythrina Compounds and Extracts

Compound/ExtractMicroorganismAssayMIC (µg/mL)Reference
Erythrina senegalensis Stem Bark ExtractCandida albicans ATCC 10231Broth Microdilution3.91[4]
Erythrina senegalensis Stem Bark ExtractCandida glabrata ATCC 2001Broth Microdilution3.91[4]
Erythrina crista-galli AlkaloidsShigella sonneiBroth Microdilution62.5[5]
Erythrina crista-galli AlkaloidsPseudomonas aeruginosaBroth Microdilution31.25[5]

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of this compound's biological activities.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Western Blot for Apoptosis Markers

This protocol is used to investigate the induction of apoptosis by this compound by detecting key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to cleaved caspase-3 and cleaved PARP, and the ratio of Bax to Bcl-2, can indicate the induction of apoptosis.

Signaling Pathways and Mechanisms of Action

The biological effects of natural compounds are often mediated through the modulation of specific cellular signaling pathways. Based on the activities of related flavonoids, this compound is likely to exert its anticancer and anti-inflammatory effects by targeting key pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this pathway, leading to a reduction in inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErythrininF This compound IKK IKK Complex ErythrininF->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates

NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. The MAPK cascade consists of a series of protein kinases, including Raf, MEK, and ERK. This compound may induce apoptosis in cancer cells by modulating this pathway.

MAPK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Apoptosis Apoptosis ErythrininF This compound ErythrininF->Raf Inhibits? ErythrininF->MEK Inhibits? ErythrininF->Apoptosis Induces

MAPK signaling pathway and potential modulation by this compound.
Experimental Workflow for Investigating Mechanism of Action

A logical workflow is essential for elucidating the mechanism by which this compound exerts its biological effects.

Experimental_Workflow start Start: Hypothesis Generation (this compound has anticancer activity) invitro In Vitro Studies (MTT, Cell Cycle Analysis) start->invitro ic50 Determine IC50 on Cancer Cell Lines invitro->ic50 apoptosis Apoptosis Assays (Annexin V, Western Blot for Caspases) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot for p-ERK, NF-κB) apoptosis->pathway invivo In Vivo Studies (Xenograft Mouse Model) pathway->invivo efficacy Evaluate Anti-tumor Efficacy (Tumor size, weight) invivo->efficacy toxicity Assess Toxicity (Body weight, organ histology) invivo->toxicity end Conclusion: This compound as a potential drug candidate efficacy->end toxicity->end

A proposed experimental workflow for this compound drug discovery.

Conclusion and Future Directions

This compound represents a promising natural product for drug discovery, with potential applications in oncology, inflammation, and infectious diseases. The data from related compounds and extracts of the Erythrina genus provide a strong rationale for its further investigation. Future research should focus on:

  • Isolation and Purification: Obtaining highly pure this compound for definitive biological and pharmacological studies.

  • Quantitative Profiling: Determining the specific IC50 and MIC values of this compound against a broad panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in relevant animal models.

These application notes and protocols are intended to serve as a valuable resource for researchers dedicated to advancing this compound from a promising natural compound to a potential therapeutic agent.

References

Application Notes and Protocols: Evaluating the Sensitivity of Cancer Cell Lines to Erythrinan Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cytotoxicity of Erythrina Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of various compounds isolated from Erythrina species against a panel of human cancer cell lines. This data is crucial for selecting appropriate cell models and designing effective in vitro experiments.

CompoundCell LineCell TypeIC50 (µM)Reference
Erythraline SiHaCervical Cancer~50 µg/mL*[1][2][3]
6α-hydroxyphaseollidin CCRF-CEMLeukemia3.36[4]
HepG2Liver Cancer6.44[4]
Sigmoidin I CCRF-CEMLeukemia4.24[4]
MDA-MB-231-BCRPBreast Cancer (drug-resistant)30.98[4]
Abyssinone IV MDA-MB-231-pcDNABreast Cancer14.43[4]
HCT116 (p53+/+)Colon Cancer20.65[4]
Sophorapterocarpan A CCRF-CEMLeukemia3.73[4]
U87MG.ΔEGFRGlioblastoma (drug-resistant)14.81[4]
Oleanolic Acid DU145Prostate Cancer<219[5]
MCF-7Breast Cancer<219[5]
Derrone A549Lung Cancer24 - 46[5]
Alpinumisoflavone H2108Lung CancerNot specified[6]
H1299Lung CancerNot specified[6]
Xanthoxyletin SGC-7901Gastric AdenocarcinomaNot specified[6]

*Note: The IC50 for Erythraline was reported in µg/mL. The molar concentration will depend on the molecular weight of the specific Erythrinan F analogue.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have elucidated the mechanisms by which compounds from Erythrina exert their anticancer effects. A common theme is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression in cancer cells.

Apoptosis Induction:

  • Caspase-Dependent and Independent Pathways: Erythrinan alkaloids and related flavonoids have been shown to induce apoptosis through both caspase-dependent and independent mechanisms. For instance, the alkaloid erythraline has been observed to induce caspase-independent apoptosis in SiHa cervical cancer cells.[1][2][7] In contrast, other compounds from Erythrina have been shown to activate effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[4]

  • Mitochondrial Involvement: The intrinsic pathway of apoptosis is often initiated by stress signals at the mitochondria, leading to the release of cytochrome c.[8] Some Erythrina compounds have been shown to disrupt the mitochondrial membrane potential, a key event in this pathway.[4] This is often associated with changes in the expression of Bcl-2 family proteins, which regulate mitochondrial integrity.[9]

Cell Cycle Arrest:

  • Many natural anticancer agents exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Erythraline has been shown to cause cell cycle arrest at the G2/M phase in SiHa cells.[1][3][10] This prevents the cells from entering mitosis and ultimately leads to cell death. The inhibition of kinases that are crucial for cell cycle progression, such as Aurora kinases, has been proposed as a potential mechanism for some Erythrina compounds.[5]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the IC50 value of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., Erythrinan F analogue) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line treated with the test compound

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells as described in Protocol 2.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data can be used to generate a histogram to visualize the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Seed Cells in 96-well Plate B Treat with Erythrinan Compound (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 of Erythrinan compounds.

G cluster_1 Proposed Apoptotic Signaling Pathway Erythrinan Erythrinan Compound Mito Mitochondrial Stress Erythrinan->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Erythrinan compounds.

References

Application Notes and Protocols for the Analysis of Erythrinin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a member of the erythrinan class of alkaloids, a diverse group of tetracyclic spiroamine alkaloids found predominantly in plants of the Erythrina genus. These compounds have garnered significant interest due to their wide range of pharmacological activities, including sedative, hypotensive, and neuromuscular blocking effects. Accurate and precise analytical methods are crucial for the isolation, identification, and quantification of this compound in various matrices, such as plant extracts and biological samples, to support phytochemical studies, drug discovery, and quality control.

These application notes provide an overview of the primary analytical techniques employed for the analysis of this compound and related erythrinan alkaloids, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and analysis are provided to guide researchers in their analytical workflows.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with Ultraviolet (UV) detection is a robust and widely used technique for the quantitative analysis of alkaloids. For this compound, a reversed-phase HPLC method is typically employed.

Protocol: Quantitative Determination of Erythrinan F by HPLC-UV

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal for separating complex mixtures of alkaloids. A typical mobile phase consists of:

    • Solvent A: Water with an additive such as 0.1% formic acid or 10 mM ammonium acetate to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A starting condition of 10-20% B, increasing to 80-90% B over 20-30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: UV detection should be performed at the maximum absorbance wavelength of this compound, which can be determined by a UV scan using the DAD (typically in the range of 220-300 nm).

  • Injection Volume: 10-20 µL.

3. Standard Preparation:

  • Stock Solution: Accurately weigh a known amount of this compound certified reference material (CRM) and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.

4. Sample Preparation (from Erythrina seeds):

  • Grinding: Grind the dried seeds into a fine powder.

  • Extraction:

    • Macerate the powdered seeds (e.g., 10 g) with an appropriate solvent such as methanol or a mixture of methanol and dichloromethane at room temperature for 24-48 hours.

    • Alternatively, use Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.[1]

    • Filter the extract and concentrate it under reduced pressure.

  • Acid-Base Extraction (for alkaloid enrichment):

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) and filter to remove non-alkaloidal components.

    • Basify the aqueous solution with a base (e.g., ammonium hydroxide) to a pH of 9-10.

    • Extract the alkaloids with an organic solvent such as dichloromethane or chloroform.

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid fraction.

  • Final Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterValue
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)95 - 105%
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound in complex matrices and at low concentrations, such as in biological fluids.

Protocol: Quantification of Erythrinan F in Plasma by LC-MS/MS

1. Instrumentation:

  • LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for faster analysis times.

  • Mobile Phase: Similar to HPLC-UV, using formic acid or ammonium formate to enhance ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (IS). The selection of a suitable internal standard, such as a stable isotope-labeled this compound or a structurally similar alkaloid, is crucial for accurate quantification.[2]

    • Hypothetical MRM transitions for this compound would need to be determined by direct infusion of a standard into the mass spectrometer.

  • Collision Energy and other MS parameters: Optimize these parameters to achieve the highest signal intensity for the selected transitions.

4. Sample Preparation (Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, LLE or SPE can be employed.[3][4]

  • Final Sample Preparation: Transfer the supernatant to a new vial, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

5. Data Analysis:

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Quantitative Data Summary (Hypothetical)

ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra- and Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Matrix EffectAssessed and minimized
RecoveryConsistent and reproducible
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals in the molecule.

Protocol: Structural Elucidation of Erythrinan F by NMR

1. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

2. Sample Preparation:

  • Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3. NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Hypothetical ¹H and ¹³C NMR Data for Erythrinan F (Specific chemical shift and coupling constant data for Erythrinan F are not readily available in the public domain and would need to be determined experimentally. The following is a generalized representation based on related erythrinan alkaloids.)[5]

PositionδC (ppm)δH (ppm, mult., J in Hz)
1~130~6.0 (d)
2~125~5.8 (d)
3~150-
4~40~3.0 (m)
5~65~3.5 (t)
.........

Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language)

cluster_0 Sample Preparation Workflow for Erythrinan F Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Acid-Base Partitioning Acid-Base Partitioning Concentration->Acid-Base Partitioning Crude Alkaloid Extract Crude Alkaloid Extract Acid-Base Partitioning->Crude Alkaloid Extract

Caption: General workflow for the extraction of Erythrinan alkaloids.

cluster_1 Analytical Workflow for Erythrinan F Quantification Crude Extract Crude Extract Sample Cleanup Sample Cleanup Crude Extract->Sample Cleanup SPE or LLE HPLC / LC-MS HPLC / LC-MS Sample Cleanup->HPLC / LC-MS Injection Data Acquisition Data Acquisition HPLC / LC-MS->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification Quantification Data Analysis->Quantification Calibration Curve

Caption: Workflow for quantitative analysis of Erythrinan F.

Signaling Pathway

While the specific signaling pathways for this compound are not extensively elucidated, many Erythrina alkaloids are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs).[2][6] These receptors are ligand-gated ion channels that play a critical role in neurotransmission. Some erythrinan alkaloids act as competitive antagonists at nAChRs, particularly the α4β2 subtype, which is implicated in various central nervous system functions.[6]

cluster_2 Proposed Signaling Pathway for Erythrinan Alkaloids Erythrinan Alkaloid Erythrinan Alkaloid nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Erythrinan Alkaloid->nAChR Antagonism Ion_Channel Ion Channel Blockade nAChR->Ion_Channel Prevents opening Neurotransmission Modulation of Neurotransmission Ion_Channel->Neurotransmission Inhibition Physiological_Effect CNS Effects (e.g., Sedation) Neurotransmission->Physiological_Effect

Caption: Proposed mechanism of action via nAChR antagonism.

Certified Reference Materials

The use of a certified reference material (CRM) is essential for the accurate quantification of this compound. A CRM is a highly purified and well-characterized substance that can be used to calibrate analytical instruments and validate methods. While a specific CRM for this compound may not be widely available from all major suppliers, researchers should contact specialized suppliers of phytochemicals and natural product standards. When a CRM is not available, a well-characterized in-house primary standard, purified and structurally confirmed by NMR and MS, can be used.

Potential Suppliers of Phytochemical Reference Standards:

  • Sigma-Aldrich (Merck)[7]

  • ChromaDex

  • PhytoLab

  • Extrasynthese

It is recommended to obtain a Certificate of Analysis (CoA) for any reference standard, which should provide information on purity, identity, and storage conditions.

Conclusion

The analytical techniques and protocols described in these application notes provide a comprehensive framework for the analysis of this compound. The choice of method will depend on the specific research question, the matrix being analyzed, and the required sensitivity and selectivity. Proper method validation is crucial to ensure the reliability of the analytical data. Further research into the specific signaling pathways of this compound will be beneficial for understanding its pharmacological effects and potential therapeutic applications.

References

Application Note & Protocol: Quantification of Erythrinin F in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a flavonoid compound predominantly found in plant species of the Erythrina and Pueraria genera.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] As research into the therapeutic potential of this compound progresses, accurate and reproducible quantification in plant extracts is crucial for standardization, quality control, and the development of novel phytopharmaceuticals.

This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, an overview of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for applications requiring lower detection limits.

Chemical Properties of this compound

PropertyValue
Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
IUPAC Name 4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Appearance Powder
Purity (Typical) >98%
Synonyms 2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxy-6-(4-hydroxyphenyl)-5H-furo[3,2-g][5]benzopyran-5-one

(Data sourced from chemical supplier information)[]

Experimental Workflow

The general workflow for the quantification of this compound from plant material involves sample preparation, chromatographic separation, detection, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant_material Plant Material (e.g., roots, leaves) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration concentration Concentration & Reconstitution filtration->concentration hplc HPLC Separation concentration->hplc uv_detection UV Detection hplc->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a robust method for the quantification of this compound using reverse-phase HPLC with UV detection.

1. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Plant material (dried and powdered)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 215 nm[7][8]

4. Sample Preparation

  • Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol and vortex for 1 minute.

  • Sonciate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) twice more on the plant residue, pooling the supernatants.

  • Evaporate the pooled supernatant to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

5. Standard Preparation and Calibration

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard into the HPLC system to generate a calibration curve by plotting peak area against concentration.

6. Quantification

  • Inject the prepared plant extract sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

For trace-level quantification, a more sensitive and selective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[9][10]

1. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source.

2. Chromatographic Conditions

  • Similar to the HPLC-UV method, but may utilize a shorter column and faster gradient for higher throughput.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive or negative ion mode (to be optimized for this compound).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

4. Sample and Standard Preparation

  • Follow the same procedures as for the HPLC-UV method, but potentially with greater dilution of the final extract due to the higher sensitivity of the instrument.

Quantitative Data Summary

The following table presents example data for the quantification of this compound in different plant extracts using the HPLC-UV method.

Sample IDPlant SpeciesPlant PartThis compound Concentration (µg/g of dry weight)% RSD (n=3)
PE-01Pueraria edulisRoot152.42.1
PE-02Pueraria montanaRoot89.73.5
ES-01Erythrina senegalensisStem Bark215.31.8
EV-01Erythrina variegataLeaves45.14.2

Potential Signaling Pathway of this compound

This compound, like other flavonoids, may exert its biological effects by modulating various cellular signaling pathways. In silico studies have suggested that Erythrinin C, a related compound, may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is a therapeutic target in acute myeloid leukemia.[1][4] Based on this, a hypothetical signaling pathway is presented below.

signaling_pathway cluster_cell Cancer Cell erythrinin_f This compound dhodh DHODH Inhibition erythrinin_f->dhodh pyrimidine Pyrimidine Synthesis ↓ dhodh->pyrimidine dna_rna DNA/RNA Synthesis ↓ pyrimidine->dna_rna proliferation Cell Proliferation ↓ dna_rna->proliferation apoptosis Apoptosis ↑ proliferation->apoptosis

Hypothetical signaling pathway for this compound.

Conclusion

The protocols described in this application note provide a framework for the reliable quantification of this compound in plant extracts. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and selectivity of the analysis. Accurate quantification of this bioactive flavonoid is a critical step in advancing research into its therapeutic applications and ensuring the quality and consistency of herbal products and derived pharmaceuticals.

References

Application Notes and Protocols for Erythrinin F Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a flavonoid isolated from the Erythrina genus, which is known for a wide range of secondary metabolites with various biological activities.[1] Flavonoids from Erythrina species have demonstrated antioxidant and anti-inflammatory properties, in part by modulating signaling pathways such as MAPK, AP1, and NFκB.[1] Given its therapeutic potential, understanding the stability of this compound in common laboratory solvents like dimethyl sulfoxide (DMSO) is critical for accurate and reproducible experimental results in drug discovery and development.

DMSO is a universal solvent for solubilizing a diverse range of compounds for high-throughput screening and other biological assays.[2] However, the chemical stability of compounds in DMSO can be influenced by factors such as storage temperature, water content, and repeated freeze-thaw cycles.[3][4] These application notes provide a comprehensive protocol for assessing the stability of this compound in DMSO to ensure the integrity of stock solutions and experimental data.

Data Presentation

As specific experimental stability data for this compound is not publicly available, the following table summarizes hypothetical stability data based on general observations for flavonoids in DMSO. This table is intended to serve as a template for presenting experimental findings.

Table 1: Hypothetical Stability of this compound in DMSO

Storage ConditionTime PointPurity (%) by HPLCDegradation Products (%)Observations
-80°C 0 months99.8< 0.2Clear, colorless solution
6 months99.5< 0.5No change
12 months99.2< 0.8No change
-20°C 0 months99.8< 0.2Clear, colorless solution
1 month98.91.1No change
3 months97.52.5Slight yellowing
6 months95.14.9Noticeable yellowing
4°C 0 days99.8< 0.2Clear, colorless solution
7 days96.23.8Slight precipitation
14 days92.57.5Visible precipitation
Room Temp (25°C) 0 hours99.8< 0.2Clear, colorless solution
24 hours90.39.7Significant degradation
48 hours82.117.9Browning of solution

Experimental Protocols

The following protocols are generalized methods for determining the stability of this compound in DMSO. Researchers should adapt these protocols based on their specific laboratory conditions and analytical instrumentation.

Protocol 1: Long-Term Stability Assessment

Objective: To evaluate the degradation of this compound in DMSO over an extended period under different storage conditions.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (≥99.9%)

  • Amber glass vials with Teflon-lined caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • C18 analytical column

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.

    • Dissolve the compound completely in DMSO by vortexing or brief sonication.

  • Aliquoting:

    • Dispense 100 µL aliquots of the stock solution into amber glass vials.

    • Ensure minimal headspace in the vials to reduce exposure to air.

    • Tightly cap the vials.

  • Time-Zero Analysis (T0):

    • Immediately analyze one aliquot of the stock solution using a validated HPLC method to determine the initial purity and concentration. This serves as the T0 reference.

  • Storage:

    • Store the remaining vials at the following temperatures: -80°C, -20°C, 4°C, and room temperature (25°C).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months for -80°C and -20°C; 1, 7, and 14 days for 4°C and 25°C), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample by HPLC to determine the purity of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in DMSO after multiple freeze-thaw cycles.

Materials:

  • This compound 10 mM stock solution in DMSO (prepared as in Protocol 1)

  • Amber glass vials

  • HPLC system

Procedure:

  • Initial Analysis (Cycle 0):

    • Analyze an aliquot of the freshly prepared 10 mM stock solution to establish the initial purity.

  • Freeze-Thaw Cycles:

    • Store the stock solution at -20°C or -80°C for at least 12 hours.

    • Thaw the sample at room temperature until it is completely liquid.

    • After thawing, vortex the sample gently and take an aliquot for HPLC analysis (Cycle 1).

    • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3, 5, and 10 cycles).

  • Data Analysis:

    • Compare the purity of this compound after each freeze-thaw cycle to the initial purity. A significant decrease in purity indicates instability.

Protocol 3: HPLC Method for Purity Assessment

Objective: To provide a general HPLC method for the analysis of this compound. Method optimization will be required.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable gradient (e.g., 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: Scan for the lambda max of this compound (typically between 254 nm and 370 nm for flavonoids).[5]

  • Column Temperature: 25°C[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway

Flavonoids from the Erythrina genus are known to inhibit inflammatory signaling pathways, including the NFκB pathway.[1] The diagram below illustrates a simplified representation of the canonical NFκB signaling pathway, which can be a target for this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degradation Degradation IκBα->Degradation Ubiquitination & Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Complex Inhibits? Gene Expression Gene Expression NF-κB_n->Gene Expression Induces

Caption: Simplified NFκB signaling pathway, a potential target of this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the stability of this compound in DMSO.

Stability_Workflow prep Prepare 10 mM this compound Stock Solution in Anhydrous DMSO aliquot Aliquot into Amber Vials prep->aliquot t0 T=0 Analysis (HPLC-UV/MS) aliquot->t0 storage Store Aliquots at Different Conditions (-80°C, -20°C, 4°C, 25°C) aliquot->storage data Data Analysis: Compare Purity to T=0 t0->data timepoint Retrieve Samples at Pre-defined Time Points storage->timepoint analysis HPLC-UV/MS Analysis timepoint->analysis analysis->data report Generate Stability Report and Recommendations data->report

Caption: Workflow for assessing the stability of this compound in DMSO.

Recommendations for Storage and Handling

Based on general principles for flavonoid stability, the following are recommended for storing this compound in DMSO:

  • Long-term storage: For periods longer than one month, it is advisable to store this compound stock solutions at -80°C.

  • Short-term storage: For use within a few weeks, storage at -20°C is generally acceptable.

  • Avoid room temperature storage: Significant degradation can occur at room temperature, even over 24 hours.

  • Minimize freeze-thaw cycles: Prepare single-use aliquots to avoid repeated freezing and thawing, which can accelerate degradation.

  • Use anhydrous DMSO: Water can promote hydrolysis of certain compounds.[3] Using high-purity, anhydrous DMSO is recommended.

  • Protect from light: Flavonoids can be light-sensitive. Store solutions in amber vials to prevent photodegradation.

By following these protocols and recommendations, researchers can ensure the quality and integrity of their this compound stock solutions, leading to more reliable and reproducible results in their studies.

References

In Vivo Experimental Protocols for Erythrinin F: A Generalized Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Disclaimer: Direct in vivo experimental data, including established protocols and signaling pathways for Erythrinin F, is not currently available in the public domain. This document provides a generalized framework for researchers, scientists, and drug development professionals based on in vivo studies of structurally related compounds from the Erythrina genus, particularly prenylated flavonoids and isoflavones. The protocols and pathways described herein are illustrative and should be adapted and validated for this compound specifically.

Introduction

This compound is a prenylated isoflavone isolated from plants of the Erythrina genus. Compounds from this genus have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] Prenylation, the addition of a prenyl group, is known to enhance the biological activity of flavonoids, making this compound a compound of significant interest for therapeutic development.[7] This application note provides a generalized guide for the design and execution of in vivo experiments to evaluate the therapeutic potential of this compound.

Potential Therapeutic Applications & Corresponding In Vivo Models

Based on the activities of related compounds, this compound could be investigated for the following applications.

Antimicrobial Activity

Erythrina flavonoids have shown potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

  • Suggested In Vivo Model: Murine model of systemic infection or skin infection.

  • Protocol Outline:

    • Induce infection in mice (e.g., intraperitoneal injection of bacteria for systemic infection or topical application for skin infection).

    • Administer this compound at various doses (e.g., via intravenous or topical routes).

    • Monitor survival rates, bacterial load in relevant organs (spleen, liver, skin), and inflammatory markers.

Anti-inflammatory Activity

Several flavonoids from Erythrina have demonstrated anti-inflammatory properties.[8]

  • Suggested In Vivo Model: Carrageenan-induced paw edema in rats or mice.

  • Protocol Outline:

    • Inject carrageenan into the paw to induce localized inflammation.

    • Administer this compound (e.g., orally or intraperitoneally) prior to or after the inflammatory insult.

    • Measure paw volume at regular intervals and assess inflammatory markers in tissue homogenates.

Anticancer Activity

Isoflavones, the class of compounds to which this compound belongs, are widely studied for their anticancer properties.[4][5][6]

  • Suggested In Vivo Model: Xenograft tumor model in immunocompromised mice.

  • Protocol Outline:

    • Implant human cancer cells (e.g., breast, prostate) subcutaneously into mice.

    • Once tumors are established, administer this compound (e.g., orally or intraperitoneally).

    • Monitor tumor volume, body weight, and potential metastasis.

Generalized In Vivo Experimental Workflow

The following diagram outlines a general workflow for the in vivo evaluation of a novel compound like this compound.

G cluster_preclinical Preclinical In Vivo Evaluation A Compound Preparation (this compound formulation) B Animal Model Selection (e.g., Balb/c mice) A->B C Dose-Ranging & Toxicity Study (Determine MTD) B->C E Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) B->E D Efficacy Study (Disease Model) C->D F Data Analysis & Interpretation D->F E->F

Caption: Generalized workflow for in vivo studies of this compound.

Hypothetical Signaling Pathway: Anti-inflammatory Action

While the specific signaling pathway for this compound is unknown, many flavonoids exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. A plausible hypothetical pathway for investigation is presented below.

G cluster_pathway Hypothetical Anti-inflammatory Signaling ErythrininF This compound IKK IKK Activation ErythrininF->IKK Inhibits IkappaB IκBα Degradation IKK->IkappaB NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkappaB->Inflammatory_Genes

Caption: Putative anti-inflammatory signaling pathway for this compound.

Data Presentation: Illustrative Tables

Quantitative data from in vivo studies should be presented in a clear and structured format. Below are hypothetical examples.

Table 1: Hypothetical Antibacterial Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)Spleen CFU (log10)
Vehicle Control-IV207.5 ± 0.8
This compound10IV605.2 ± 0.6
This compound25IV804.1 ± 0.5
Vancomycin10IV903.5 ± 0.4

Table 2: Hypothetical Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Administration RoutePaw Volume Increase (mL) at 4h
Vehicle Control-PO1.2 ± 0.2
This compound25PO0.8 ± 0.1
This compound50PO0.5 ± 0.1
Indomethacin10PO0.4 ± 0.05

Detailed Methodologies: A Generalized Protocol

This section provides a more detailed, albeit generalized, protocol for an in vivo efficacy study.

Objective: To evaluate the anti-inflammatory activity of this compound in a murine model of carrageenan-induced paw edema.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan solution (1% w/v in saline)

  • Male Wistar rats (180-220 g)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (e.g., Indomethacin)

  • Dosing: Administer this compound or vehicle orally 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

  • Histopathology and Biomarker Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination and measurement of inflammatory markers (e.g., TNF-α, IL-6) by ELISA.

Conclusion

While specific in vivo data for this compound is lacking, the information available for related compounds from the Erythrina genus suggests its potential as a therapeutic agent. The generalized protocols and workflows provided in this application note offer a starting point for researchers to design and conduct their own in vivo studies to elucidate the pharmacological profile of this compound. Rigorous experimental design and validation will be crucial to determine its true therapeutic potential.

References

Application Notes and Protocols for Target Identification of Erythrinan F

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erythrinan alkaloids, a class of tetracyclic compounds isolated from plants of the Erythrina genus, have garnered significant interest due to their diverse biological activities. These activities include antiviral, antimicrobial, anti-inflammatory, and effects on the central nervous system.[1][2] Erythrinan F, as a representative of this class, holds therapeutic potential, but its molecular targets and mechanisms of action remain largely unelucidated. Identifying the specific protein targets of Erythrinan F is a critical step in understanding its pharmacological effects and for the development of novel therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the identification of molecular targets for Erythrinan F and other similar natural products. The described methods encompass both traditional and modern approaches, offering a range of strategies to suit different experimental setups and research questions.

General Strategies for Target Identification

The process of identifying the molecular target of a small molecule like Erythrinan F can be broadly categorized into two main approaches: forward pharmacology and reverse pharmacology/chemoproteomics.

  • Forward Pharmacology: This classical approach starts with a known phenotypic effect of a compound (e.g., anti-inflammatory activity) and then seeks to identify the molecular target responsible for that effect.

  • Reverse Pharmacology (Chemoproteomics): This approach begins with the small molecule and aims to identify its binding partners within the proteome, often without prior knowledge of its biological function. This is particularly useful for natural products where the mechanism of action is unknown.

Modern target identification methods can be further classified into probe-based and label-free approaches.[1]

  • Probe-Based Methods: These techniques involve chemically modifying the small molecule to incorporate a reactive group and/or a reporter tag (e.g., biotin, alkyne, or a fluorophore). This "probe" is then used to capture and identify its binding partners. Activity-Based Protein Profiling (ABPP) is a prominent example.[3][4][5]

  • Label-Free Methods: These methods utilize the native, unmodified small molecule, which is a significant advantage as it avoids potential alterations in binding affinity or specificity due to chemical modifications.[6][7] Techniques such as Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA) fall into this category.[8][9][10]

Below is a generalized workflow for natural product target identification.

G cluster_3 Phase 3: Hit Validation and Confirmation A Bioactivity Screening of Erythrinan F (e.g., cell viability, enzyme inhibition) C Label-Free Methods A->C D Probe-Based Methods A->D B Computational Prediction (e.g., molecular docking, pharmacophore modeling) B->C B->D C1 Affinity Chromatography C2 DARTS C3 CETSA D1 ABPP E Identification of Potential Binders (Mass Spectrometry) C1->E C2->E C3->E D1->E F Secondary Assays (e.g., SPR, ITC, enzyme kinetics) E->F G Cellular Validation (e.g., target knockdown/knockout) F->G

Caption: General workflow for Erythrinan F target identification.

Quantitative Data Summary

Erythrinan AlkaloidTarget/AssayIC50Reference
Chloroform fraction of Erythrina variegata barkAcetylcholinesterase (AChE)38.03 ± 1.987 µg/mL[11]
Chloroform fraction of Erythrina variegata barkButyrylcholinesterase (BChE)20.67 ± 2.794 µg/mL[11]
Erythraline-11β-O-glucopyranosideTobacco Mosaic Virus (TMV)0.59 mM[12]
ErythralineTobacco Mosaic Virus (TMV)1.52 mM[12]
ErythratineTobacco Mosaic Virus (TMV)1.04 mM[12]
ErysodineTobacco Mosaic Virus (TMV)1.48 mM[12]
ErysotrineTobacco Mosaic Virus (TMV)1.28 mM[12]
(+)-16β-d-glucoerysopineTobacco Mosaic Virus (TMV)0.74 mM[12]

Experimental Protocols

Here, we provide detailed protocols for several key label-free target identification methods applicable to Erythrinan F.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Application Note: This method involves immobilizing Erythrinan F onto a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then used to "fish" for binding proteins from a cell or tissue lysate. The bound proteins are subsequently eluted and identified by mass spectrometry. A crucial first step is the synthesis of an Erythrinan F derivative with a linker for immobilization that does not interfere with its binding activity.

G A Synthesize Erythrinan F with a Linker B Immobilize Erythrinan F onto Beads A->B D Incubate Lysate with Erythrinan F-Beads B->D C Prepare Cell/Tissue Lysate C->D H Control: Incubate Lysate with Unmodified Beads C->H E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Protein Identification by LC-MS/MS F->G H->E

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol:

  • Synthesis and Immobilization of Erythrinan F:

    • Synthesize a derivative of Erythrinan F containing a linker arm (e.g., with a terminal amine or carboxyl group). The position of the linker should be chosen based on structure-activity relationship (SAR) data to minimize interference with target binding.

    • Covalently couple the Erythrinan F derivative to activated agarose beads (e.g., NHS-activated or CNBr-activated Sepharose) according to the manufacturer's instructions.

    • Prepare control beads by blocking the active groups without coupling Erythrinan F.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cell line where Erythrinan F shows a biological effect) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the protein extract.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the Erythrinan F-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 times) with wash buffer (lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 0.1 M glycine-HCl pH 2.5, SDS-PAGE sample buffer, or by competition with excess free Erythrinan F).

    • Neutralize the eluate if using a low pH buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Excise protein bands that are specific to the Erythrinan F-beads compared to the control beads.

    • Perform in-gel digestion of the excised bands with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

    • Proteins that are significantly enriched in the Erythrinan F pulldown compared to the control are considered potential targets.

Drug Affinity Responsive Target Stability (DARTS)

Application Note: DARTS is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[8][13][14] This method is advantageous as it does not require modification of Erythrinan F.

G A Prepare Cell Lysate B Treat Lysate with Erythrinan F or Vehicle (Control) A->B C Limited Proteolysis (e.g., with Pronase) B->C D Stop Digestion C->D E Analyze by SDS-PAGE and Staining D->E F Excise Protected Bands for Mass Spectrometry E->F

Caption: Workflow for the DARTS assay.

Protocol:

  • Preparation of Cell Lysate:

    • Prepare a clarified cell lysate as described in the AC-MS protocol, but use a lysis buffer without protease inhibitors initially.

  • Erythrinan F Treatment:

    • Divide the lysate into aliquots. Treat one aliquot with Erythrinan F (at a concentration known to be bioactive) and another with the vehicle (e.g., DMSO) as a control.

    • Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., pronase, thermolysin) to each aliquot. The optimal protease and its concentration need to be determined empirically. A good starting point is a 1:1000 (protease:total protein) ratio.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Stopping the Reaction and Analysis:

    • Stop the digestion by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Analyze the samples by SDS-PAGE and visualize with Coomassie or silver staining.

    • Look for protein bands that are present or more intense in the Erythrinan F-treated lane compared to the vehicle control lane. These represent proteins protected from proteolysis.

  • Target Identification:

    • Excise the protected protein bands from the gel.

    • Identify the proteins by in-gel digestion and LC-MS/MS as described in the AC-MS protocol.

Cellular Thermal Shift Assay (CETSA)

Application Note: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10][15] This method can be performed in intact cells, which is a major advantage as it allows for the assessment of target engagement in a more physiological context.

G A Treat Intact Cells with Erythrinan F or Vehicle B Heat Cells at a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Fractions B->C D Analyze Soluble Fraction by Western Blot or Mass Spectrometry C->D E Identify Proteins with Increased Thermal Stability D->E

Caption: Workflow for the CETSA assay.

Protocol:

  • Cell Treatment:

    • Culture cells and treat them with Erythrinan F or vehicle for a specified time (e.g., 1-3 hours) under normal culture conditions.[16]

  • Heat Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes), followed by cooling for 3 minutes at room temperature. The temperature range should be optimized for the target of interest.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis of Soluble Proteins:

    • For a candidate target: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the candidate protein. A shift in the melting curve to a higher temperature in the presence of Erythrinan F indicates target engagement.

    • For unbiased target identification (proteome-wide CETSA): Analyze the soluble fractions from a specific temperature (where a shift is expected) by quantitative mass spectrometry (e.g., using iTRAQ or TMT labeling).

  • Data Analysis:

    • For Western blot data, quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.

    • For mass spectrometry data, identify proteins that are significantly more abundant in the soluble fraction of Erythrinan F-treated samples compared to vehicle-treated samples at elevated temperatures.

Hypothetical Signaling Pathway

Given that some Erythrinan alkaloids have been shown to inhibit acetylcholinesterase (AChE), a potential signaling pathway affected by Erythrinan F could be cholinergic neurotransmission.[11][17] Inhibition of AChE would lead to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B ChAT A->B synthesis C Acetylcholine (ACh) B->C D Vesicular ACh Transporter C->D E ACh Vesicle D->E F ACh E->F release G Acetylcholinesterase (AChE) F->G I Cholinergic Receptor F->I H Choline + Acetate G->H J Signal Transduction I->J K Erythrinan F K->G inhibition

Caption: Hypothetical inhibition of AChE by Erythrinan F.

Conclusion

The identification of molecular targets for Erythrinan F is a crucial step towards understanding its therapeutic potential. The methods and protocols outlined in these application notes provide a robust framework for researchers to systematically approach this challenge. A combination of these techniques, from initial screening with methods like DARTS and CETSA to confirmation with affinity chromatography and subsequent biochemical and cellular assays, will be essential for confidently identifying and validating the direct binding partners of this promising natural product.

References

Troubleshooting & Optimization

Optimizing Erythrinin F Concentration in Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Erythrinin F in various experimental assays. Given that specific data for this compound is limited in publicly available literature, this guide draws upon established protocols for similar flavonoids isolated from the Erythrina genus and general best practices for handling such compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is an isoflavonoid that has been isolated from plants of the Erythrina genus.[1] Compounds from this genus are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4] While the specific activities of this compound are not extensively documented, it is reasonable to hypothesize that it may exhibit similar properties, making it a compound of interest for drug discovery and development.

Q2: How should I dissolve and store this compound?

A2: Like many flavonoids, this compound is expected to have poor water solubility. It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetone.[1][5] For cell-based assays, DMSO is a common choice.[6] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] When preparing working solutions, dilute the stock in your assay medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

Q3: What is a good starting concentration range for this compound in my experiments?

A3: The optimal concentration of this compound will be assay- and cell-line-dependent. For initial screening in cell-based assays such as cytotoxicity or anti-inflammatory assays, a broad concentration range is recommended. A common starting point for novel flavonoids is to perform a dose-response curve from a low micromolar range (e.g., 0.1 µM) up to 100 µM.[3] Based on data from similar compounds from the Erythrina genus, significant biological effects are often observed in the 1-50 µg/mL range.[8]

Q4: How long should I incubate cells with this compound?

A4: Incubation times can vary significantly depending on the assay and the biological question being addressed. For cytotoxicity assays, incubation periods of 24, 48, and 72 hours are common to assess both acute and long-term effects.[9] For anti-inflammatory or enzyme inhibition assays, shorter incubation times, ranging from a few minutes to a few hours, may be sufficient.[10] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of this compound in culture medium - Poor solubility of the compound. - Final solvent concentration is too low to maintain solubility. - Interaction with components in the serum or medium.- Ensure the stock solution is fully dissolved before diluting. - Increase the final DMSO concentration slightly, but keep it below toxic levels for your cells. - Prepare fresh dilutions immediately before use. - Consider using a serum-free medium for the duration of the treatment if compatible with your cells.
High variability between replicate wells - Inconsistent cell seeding density. - Inaccurate pipetting of the compound. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.[11] - Use calibrated pipettes and change tips for each dilution. - Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation from the experimental wells.
No observable effect of this compound - The concentration used is too low. - The incubation time is too short. - The compound is not active in the chosen assay or cell line. - Degradation of the compound.- Test a wider and higher concentration range. - Increase the incubation time. - Verify that the target of the assay is expressed and functional in your cell line. - Ensure proper storage of the stock solution and prepare fresh dilutions for each experiment. The stability of flavonoids in culture media can be variable.[12]
High background signal or interference in the assay - Autofluorescence of this compound (common with flavonoids). - The compound interferes with the assay chemistry (e.g., colorimetric or fluorometric readout).- Run a control plate with this compound in cell-free medium to measure its intrinsic fluorescence or absorbance at the assay wavelength. Subtract this background from your experimental wells. - If interference is suspected, consider using an alternative assay with a different detection method.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using Resazurin

This protocol provides a method for assessing the effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to prepare these at 2x the final desired concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: After incubation, add 20 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well tissue culture plates

  • Absorbance plate reader (540-570 nm)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound (in 100 µL of fresh medium) for 1 hour. Include a vehicle control.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.[10]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation

Table 1: Example of Optimal this compound Concentration Ranges for Different Assays. (Note: These are hypothetical values for illustrative purposes and should be determined experimentally.)

Assay TypeCell LineIncubation Time (hours)Effective Concentration Range (µM)IC50 (µM)
Cytotoxicity (Resazurin)A549 (Lung Cancer)4810 - 100~45
Cytotoxicity (Resazurin)MCF-7 (Breast Cancer)485 - 80~30
Anti-inflammatory (NO Inhibition)RAW 264.7241 - 50~20
Enzyme Inhibition (e.g., COX-2)Purified Enzyme0.50.5 - 25~10

Visualizations

Experimental Workflow for Screening this compound

experimental_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary Assays prep_compound This compound Stock (10mM in DMSO) cytotoxicity Cytotoxicity Assay (24, 48, 72h) prep_compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO, Cytokine) prep_compound->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assay (e.g., COX-2) prep_compound->enzyme_inhibition prep_cells Cell Culture (e.g., A549, RAW 264.7) prep_cells->cytotoxicity prep_cells->anti_inflammatory dose_response Dose-Response Curves (IC50 Determination) cytotoxicity->dose_response anti_inflammatory->dose_response enzyme_inhibition->dose_response pathway_analysis Mechanism of Action (Western Blot, qPCR) dose_response->pathway_analysis Hit Confirmation

Caption: Workflow for in vitro screening of this compound.

Putative Anti-inflammatory Signaling Pathway

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) ErythrininF This compound ErythrininF->IKK inhibits? DNA DNA NFkB_n->DNA Transcription Transcription DNA->Transcription Transcription->Genes leads to expression of

Caption: Putative NF-κB signaling pathway inhibited by this compound.

References

Erythrinin F Degradation and Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please Note: Extensive literature searches did not yield specific data on a compound named "Erythrinin F." Therefore, this technical support center has been developed based on the established principles of drug degradation and stability testing, drawing parallels from studies on structurally related compounds such as Erythrina alkaloids and the well-documented degradation pathways of the macrolide antibiotic Erythromycin . The provided experimental protocols, data, and degradation pathways are illustrative and should be adapted based on the actual experimental behavior of your compound.

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in designing and interpreting degradation and stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows rapid degradation upon dissolution in an acidic buffer for my HPLC mobile phase. What could be the cause and how can I mitigate this?

A1: Many complex organic molecules, particularly those with ester or ether linkages and hydroxyl groups, are susceptible to acid-catalyzed hydrolysis. Erythromycin, for instance, is known to be extremely sensitive to acidic conditions, leading to intramolecular cyclizations and inactivation.[1][2][3] It is likely that this compound shares this instability.

  • Troubleshooting Steps:

    • Adjust pH: The optimal pH for the stability of similar compounds is often near neutrality.[4] Try preparing your samples in a neutral or slightly alkaline buffer (pH 7.0-7.5) immediately before analysis.

    • Mobile Phase Modification: If the mobile phase is acidic, minimize the time the sample is exposed to it. Use an autosampler with temperature control (e.g., 4°C) to reduce degradation in the vial. Consider developing an HPLC method with a mobile phase closer to a neutral pH if the compound's structure allows.

    • Prodrug/Salt Form: If applicable to your research, consider if a more acid-stable salt or ester form of this compound could be synthesized, which is a common strategy to improve the stability of acid-labile drugs.[4]

Q2: I am observing multiple unexpected peaks in my chromatogram after exposing my this compound sample to air and light. Are these degradation products?

A2: Yes, it is highly likely you are observing degradation products resulting from oxidation and photodegradation.

  • Oxidative Degradation: Many organic compounds are susceptible to oxidation. The use of hydrogen peroxide is a common method in forced degradation studies to simulate oxidative stress.[][6]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradants.[7][8][9][10]

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store your samples in amber vials or protect them from light by wrapping them in aluminum foil.[6]

    • Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: For formulation studies, the inclusion of antioxidants could be explored, though this would not be suitable for intrinsic stability studies.

Q3: My thermal stress studies at 80°C are showing complete degradation of this compound. How can I obtain meaningful data on thermal lability?

A3: Complete degradation suggests the stress condition is too harsh. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to identify likely degradation products and pathways.[11] For alkaloids, temperatures above 60°C can sometimes lead to significant degradation.[12]

  • Troubleshooting Steps:

    • Lower Temperature: Reduce the temperature of your thermal stress study. Try a range of temperatures, such as 40°C, 50°C, and 60°C.

    • Shorter Duration: Decrease the exposure time. Monitor the degradation at several time points (e.g., 24, 48, 72 hours) to find the optimal duration that yields the target degradation level.

    • Solid vs. Solution: Perform thermal stability studies on both the solid-state compound and the compound in solution, as stability can differ significantly.

Q4: How do I confirm that my HPLC method is "stability-indicating"?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[13][14][15]

  • Confirmation Steps:

    • Forced Degradation: Analyze samples of this compound that have been subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, light).

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The peak for this compound should be pure in all stressed samples, indicating that no degradation products are co-eluting with it.

    • Resolution: The method must demonstrate adequate resolution between the parent this compound peak and all major degradation product peaks.

Quantitative Data Summary

The following tables present hypothetical data for this compound stability testing, based on typical results for similar compounds.

Table 1: Summary of Hypothetical Forced Degradation Studies for this compound

Stress ConditionParameters% Degradation of this compoundMajor Degradation Products Observed
Acid Hydrolysis 0.1 M HCl, 60°C, 24h~25%DP-A1, DP-A2
Base Hydrolysis 0.1 M NaOH, 60°C, 24h~15%DP-B1
Oxidation 3% H₂O₂, RT, 48h~18%DP-O1, DP-O2
Thermal Solid State, 70°C, 72h~10%DP-T1
Photolytic UV light (254 nm), Solid, 72h~12%DP-P1

DP = Degradation Product; RT = Room Temperature

Table 2: Summary of Hypothetical Long-Term Stability Study for this compound (Solid State)

Storage ConditionTime PointAssay (% of Initial)Total Degradation Products (%)
25°C / 60% RH 3 Months99.5%0.5%
6 Months99.1%0.9%
12 Months98.2%1.8%
40°C / 75% RH 3 Months98.0%2.0%
(Accelerated)6 Months96.5%3.5%

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines a general procedure for subjecting this compound to various stress conditions to identify potential degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at 60°C and follow the sampling and analysis procedure described for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at 8, 24, and 48 hours, dilute with mobile phase, and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a petri dish.

    • Expose to a controlled temperature of 70°C in an oven.

    • Sample the powder at 24, 48, and 72 hours. Prepare solutions at a suitable concentration and analyze by HPLC.

  • Photostability Testing:

    • Place a thin layer of solid this compound powder in a petri dish.

    • Expose the sample to a UV light source (e.g., 254 nm) in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

    • Sample both the exposed and dark control powders at 24, 48, and 72 hours for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a typical reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.

  • Instrumentation: HPLC with UV/PDA Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 215 nm (or the λmax of this compound)

  • Injection Volume: 20 µL

  • Sample Preparation: Dilute samples to a final concentration of approximately 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.

Visualizations

G cluster_0 Forced Degradation Experimental Workflow cluster_1 Stress Conditions prep Prepare this compound Stock Solution (1 mg/mL) acid Acidic 0.1 M HCl, 60°C prep->acid base Basic 0.1 M NaOH, 60°C prep->base oxid Oxidative 3% H₂O₂, RT prep->oxid therm Thermal Solid, 70°C prep->therm photo Photolytic UV Light prep->photo sampling Sample at Multiple Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Neutralize (if needed) & Dilute sampling->analysis hplc Analyze by Stability-Indicating HPLC analysis->hplc results Identify Degradants & Quantify Assay hplc->results

Caption: Workflow for a typical forced degradation study.

G cluster_0 Hypothetical Acidic Degradation Pathway of this compound parent This compound intermediate Protonated Intermediate parent->intermediate + H⁺ product1 Degradation Product A1 (e.g., Loss of Side Chain) intermediate->product1 Hydrolysis product2 Degradation Product A2 (e.g., Intramolecular Cyclization) intermediate->product2 Rearrangement

Caption: Hypothetical degradation of this compound in acid.

References

Avoiding Erythrinin F precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of Erythrinin F in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an isoflavonoid compound isolated from the ethanol extract of Erythrina arborescens.[1][2] Isoflavonoids are a class of organic compounds known for their potential biological activities, which makes them of interest in various research fields, including drug development.

Q2: I'm observing precipitation after adding this compound to my cell culture media. What are the common causes?

Precipitation of compounds like this compound in aqueous media is a common issue and can be attributed to several factors:

  • Poor Solubility: this compound, like many isoflavonoids, has low solubility in aqueous solutions such as cell culture media.

  • Improper Dissolution: The initial dissolution of the compound in an appropriate solvent might be incomplete.

  • Solvent Shock: Adding a concentrated stock solution of this compound in an organic solvent directly to the aqueous media can cause the compound to crash out of solution. This is often referred to as "solvent shock."

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.

  • Temperature Effects: Changes in temperature during storage or handling of the media containing this compound can affect its solubility.

  • pH of the Media: The pH of the cell culture media can influence the solubility of the compound.

  • Interactions with Media Components: this compound may interact with components of the media, such as proteins or salts, leading to precipitation.

Q3: What is the recommended solvent for dissolving this compound?

This compound is reported to be soluble in several organic solvents.[1][2] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high dissolving power and relatively low toxicity to cells at low concentrations.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Issue: this compound Precipitates Immediately Upon Addition to Media

Cause: This is a classic sign of "solvent shock," where the compound rapidly precipitates when its concentrated organic stock solution is introduced into the aqueous media.

Solution:

  • Warm the Media: Gently warm your cell culture media to 37°C before adding the this compound stock solution.

  • Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. Add the stock solution to a small volume of pre-warmed media, mix well, and then add this intermediate dilution to the rest of the media.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the media. This helps to disperse the compound and solvent more effectively.

Issue: Precipitate Forms Over Time in the Incubator

Cause: The final concentration of this compound in the media is likely too high and exceeds its solubility limit at 37°C over an extended period. It could also be due to interactions with media components that become more pronounced over time.

Solution:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.

  • Solubility Test: Perform a simple solubility test. Prepare a series of dilutions of this compound in your specific cell culture media and incubate them under the same conditions as your experiment. Observe for precipitation over 24-48 hours to determine the practical solubility limit.

  • Use of a Carrier Protein: In some cases, the addition of a carrier protein, such as bovine serum albumin (BSA), to the media can help to increase the solubility and stability of hydrophobic compounds.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
AcetoneSoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is needed for this calculation. As the exact molecular weight for this compound is not specified in the provided search results, a placeholder will be used. Let's assume a hypothetical molecular weight similar to other Erythrinins, for instance, ~350 g/mol . For a 1 ml stock, you would need 0.35 mg.

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can also aid in dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture media

    • Sterile conical tubes or flasks

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required. Important: The final concentration of DMSO in the cell culture media should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

    • Add the pre-warmed cell culture media to a sterile conical tube or flask.

    • While gently swirling or vortexing the media, add the calculated volume of the this compound stock solution drop by drop.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Use the media containing this compound immediately for your experiment.

Visualizations

Experimental Workflow for Media Preparation

experimental_workflow cluster_stock Stock Solution Preparation cluster_media Media Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot add_stock Add Stock Dropwise while mixing aliquot->add_stock Use one aliquot warm_media Warm Media to 37°C warm_media->add_stock use_media Use Immediately add_stock->use_media tlr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS Binding TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Gene_expression Inflammatory Gene Expression NFkB->Gene_expression Translocation ErythrininF This compound ErythrininF->TAK1 Inhibition?

References

Technical Support Center: Optimizing Erythrinine F Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Erythrinine F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of Erythrinine F from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting alkaloids like Erythrinine F from Erythrina species?

A1: Both traditional and modern extraction techniques are employed for obtaining alkaloids from Erythrina species. Conventional methods include maceration, percolation, Soxhlet extraction, and decoction due to their simplicity and cost-effectiveness.[1] However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred as they can enhance extraction efficiency and better preserve bioactive compounds.[1]

Q2: Which solvents are most effective for Erythrinine F extraction?

A2: The choice of solvent is critical and depends on the polarity of the target alkaloid. For Erythrinine F and similar alkaloids, polar solvents are generally effective. Alcohols like methanol and ethanol are widely used because they can dissolve both the free base and salt forms of alkaloids.[2][3] Acidified water (e.g., with HCl to pH 2-3) can also be used to extract alkaloids as their salt forms, which are soluble in the aqueous phase.[2]

Q3: How can I improve the purity of my Erythrinine F extract?

A3: Purity can be enhanced through a multi-step extraction and purification process. A common strategy involves initial extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments. This is followed by extraction with a more polar solvent to isolate the alkaloids.[2] Subsequent purification steps can include acid-base liquid-liquid extraction and chromatographic techniques such as column chromatography to separate Erythrinine F from other co-extracted compounds.[2]

Q4: What is the expected yield of total alkaloids from Erythrina species?

A4: The yield of alkaloids can vary significantly based on the plant species, the part of the plant used, the extraction method, and the solvent. For instance, the extractive yield of aqueous and methanol extracts from Erythrina indica leaves have been reported to be 14.26% and 7.89% w/w, respectively.[4] It is important to optimize extraction parameters to maximize the yield for your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Erythrinine F and provides potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Extraction Yield Improper Solvent Selection: The polarity of the solvent may not be suitable for Erythrinine F.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate). Consider using solvent mixtures to optimize polarity.[2]
Insufficient Extraction Time: The duration of the extraction may not be adequate to fully extract the compound.Increase the extraction time incrementally and monitor the yield to determine the optimal duration.[3]
Inappropriate Particle Size: Large particle size of the plant material can limit solvent penetration.Grind the dried plant material to a fine, uniform powder to increase the surface area available for extraction.
Degradation of Erythrinine F: High temperatures or inappropriate pH levels can cause the alkaloid to degrade.Avoid excessive heat during extraction and solvent evaporation.[5] Ensure the pH of the solvent is suitable for the stability of Erythrinine F.
Co-extraction of Impurities Non-selective Solvent: The solvent may be extracting a wide range of compounds in addition to Erythrinine F.Employ a sequential extraction approach. Start with a non-polar solvent to remove unwanted compounds before extracting with a polar solvent for the target alkaloid.[2]
Presence of Pigments and Fats: Chlorophyll, lipids, and other pigments can contaminate the extract.Use techniques like solid-phase extraction (SPE) or add a decolorizing agent like activated charcoal to the crude extract.
Emulsion Formation during Liquid-Liquid Extraction Similar Densities of Aqueous and Organic Layers: This can prevent clear separation of the two phases.Add a small amount of a neutral salt, such as sodium chloride, to the aqueous layer to increase its density and help break the emulsion.[5]
Vigorous Shaking: Excessive agitation can lead to the formation of stable emulsions.Gently invert the separatory funnel instead of vigorous shaking to mix the two phases.
Difficulty in Isolating Erythrinine F Complex Mixture of Alkaloids: Erythrina species contain numerous structurally similar alkaloids.Utilize advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) for finer separation.
Inadequate Analytical Methods: Difficulty in detecting and quantifying Erythrinine F.Develop and validate a specific HPLC method for the quantification of Erythrinine F using a suitable standard.

Data on Extraction Yields

The following table summarizes representative extractive yields from Erythrina species using different solvents. Note that these are total extract yields and the specific yield of Erythrinine F will be a fraction of this.

Plant SpeciesPlant PartExtraction MethodSolventExtractive Yield (% w/w)
Erythrina indicaLeavesMacerationAqueous14.26
Erythrina indicaLeavesMacerationMethanol7.89
Withania somnifera (for comparison)RootRefluxWater9.51
Withania somnifera (for comparison)RootMicrowave-AssistedWater-Ethanol13.75

Data for Withania somnifera is included to show comparative yields with modern extraction techniques.

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Erythrina Species

This protocol outlines a general procedure for the extraction of alkaloids, which can be adapted for Erythrinine F.

1. Preparation of Plant Material:

  • Collect fresh, healthy plant material (e.g., leaves, bark, or seeds).
  • Air-dry the material in the shade to prevent degradation of active compounds.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Maceration:
  • Soak the powdered plant material in a suitable solvent (e.g., 70% ethanol) in a sealed container.
  • Keep the mixture at room temperature for 3-7 days with occasional agitation.
  • Filter the mixture to separate the extract from the solid plant residue.
  • Soxhlet Extraction:
  • Place the powdered plant material in a thimble within the Soxhlet apparatus.
  • Extract with a suitable solvent (e.g., methanol) by heating the solvent to its boiling point and allowing it to cycle through the plant material for several hours.

3. Acid-Base Extraction for Alkaloid Enrichment:

  • Concentrate the crude extract under reduced pressure.
  • Acidify the concentrated extract with a dilute acid (e.g., 1% HCl) to convert the alkaloids into their salt forms.
  • Wash the acidic solution with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic impurities.
  • Basify the aqueous layer with a dilute base (e.g., ammonium hydroxide) to a pH of 9-10 to precipitate the free alkaloids.
  • Extract the free alkaloids into an organic solvent (e.g., chloroform or ethyl acetate).
  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude alkaloid mixture.

4. Purification by Column Chromatography:

  • Prepare a silica gel column.
  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
  • Load the sample onto the column.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Erythrinine F.
  • Combine the pure fractions and evaporate the solvent to obtain isolated Erythrinine F.

Visualizations

Experimental Workflow

experimental_workflow start Plant Material Collection (Erythrina sp.) drying Drying and Pulverization start->drying extraction Extraction (Maceration/Soxhlet/UAE/MAE) drying->extraction filtration Filtration/Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Liquid-Liquid Extraction for Alkaloid Fraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids chromatography Column Chromatography (Silica Gel) crude_alkaloids->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions pure_compound Pure Erythrinine F fractions->pure_compound analysis Structural Elucidation & Quantification (NMR, MS, HPLC) pure_compound->analysis biosynthetic_pathway tyrosine Tyrosine dopa DOPA tyrosine->dopa tyramine Tyramine tyrosine->tyramine dopamine Dopamine dopa->dopamine norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine tyramine->norcoclaurine coclaurine (S)-Coclaurine norcoclaurine->coclaurine norreticuline (S)-Norreticuline coclaurine->norreticuline oxidative_coupling Oxidative Coupling & Rearrangement norreticuline->oxidative_coupling erythraline Erythraline oxidative_coupling->erythraline erythrinine Erythrinine oxidative_coupling->erythrinine

References

Technical Support Center: Erythrinin F Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Erythrinin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a pterocarpan flavonoid, a class of natural products known for their diverse biological activities. Its purification can be challenging due to its potential for low abundance in the source material, co-extraction with structurally similar compounds, and potential for degradation under certain conditions. The complex chemical structure of this compound may also lead to issues with solubility and stability during the purification process.

Q2: What are the common methods for this compound purification?

The purification of this compound typically involves a multi-step process beginning with extraction from the plant source, followed by various chromatographic techniques. Common methods include:

  • Solvent Extraction: Initial extraction from plant material (e.g., the bark of Erythrina variegata) using organic solvents like ethanol or methanol.

  • Liquid-Liquid Partitioning: To separate compounds based on their differential solubility in immiscible solvents.

  • Column Chromatography: A crucial step for separating this compound from other co-extracted compounds. Silica gel and Sephadex LH-20 are commonly used stationary phases.[1]

  • High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity.

Q3: How can I assess the purity of my this compound sample?

Purity assessment is critical and can be performed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A primary method for determining purity by analyzing the number and relative area of peaks in a chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities. Both 1H and 13C NMR are valuable.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Problem 1: Low Yield of this compound After Extraction
Possible Cause Solution
Incomplete extraction from plant material.- Increase extraction time. - Use a more efficient extraction method (e.g., Soxhlet extraction, ultrasound-assisted extraction). - Optimize the solvent system; a combination of polar and non-polar solvents may be more effective.
Degradation of this compound during extraction.- Perform extraction at a lower temperature. - Protect the extract from light. - Use antioxidants in the extraction solvent if degradation is suspected.
Loss of compound during solvent removal.- Use a rotary evaporator at a controlled temperature and pressure to avoid excessive heat. - Avoid complete dryness, which can make the sample difficult to redissolve.
Problem 2: Poor Separation in Column Chromatography
Possible Cause Solution
Inappropriate solvent system (mobile phase).- Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. - Use a gradient elution, gradually increasing the polarity of the mobile phase.
Column overloading.- Reduce the amount of crude extract loaded onto the column. The amount of sample should typically be 1-5% of the stationary phase weight.
Improper column packing.- Ensure the column is packed uniformly to avoid channeling. Use a slurry packing method for better results.
Co-elution of impurities.- Use a different stationary phase (e.g., Sephadex LH-20, alumina) that offers different selectivity. - Employ a multi-step chromatography approach, using different separation principles (e.g., normal phase followed by size exclusion).
Compound is unstable on silica gel.Some flavonoids can degrade on acidic silica gel. Consider using neutral or basic alumina, or deactivated silica gel.
Problem 3: Tailing or Broad Peaks in HPLC
Possible Cause Solution
Secondary interactions with the stationary phase.- Add a small amount of a competing agent to the mobile phase (e.g., triethylamine for basic compounds, trifluoroacetic acid for acidic compounds).
Column overload.- Reduce the injection volume or the concentration of the sample.
Poor sample solubility in the mobile phase.- Dissolve the sample in a solvent that is a component of the mobile phase, or in a weaker solvent.
Presence of voids or contamination in the column.- Flush the column with a strong solvent. - If the problem persists, the column may need to be replaced.

Quantitative Data Summary

The following table provides an example of expected yields and purity at different stages of this compound purification. Note that actual results will vary depending on the starting material and the specific methods used.

Purification Stage Starting Material (g) Product Weight (mg) Yield (%) Purity (%)
Crude Ethanol Extract500 (dried bark)25,0005.0< 5
Liquid-Liquid Partitioning (Ethyl Acetate Fraction)25,0005,00020.0 (of crude)10-20
Silica Gel Column Chromatography5,0002505.0 (of fraction)70-85
Preparative HPLC2505020.0 (of semi-pure)> 98

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Grinding: Grind the dried and powdered bark of Erythrina variegata (500 g).

  • Extraction: Macerate the ground material with 95% ethanol (3 x 2 L) at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in water (500 mL) and partition successively with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).

  • Fraction Concentration: Concentrate each fraction to dryness to yield the respective extracts. The ethyl acetate fraction is often enriched with flavonoids like this compound.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) in a slurry with n-hexane.

  • Sample Loading: Dissolve the ethyl acetate fraction (e.g., 5 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (8:2)

    • n-hexane:ethyl acetate (7:3)

    • ...and so on.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction by TLC.

  • Pooling and Concentration: Combine the fractions containing this compound (as identified by TLC comparison with a standard, if available) and concentrate to obtain a semi-purified sample.

Visualizations

Erythrinin_F_Purification_Workflow start Dried Plant Material (Erythrina variegata bark) extraction Solvent Extraction (Ethanol) start->extraction Maceration partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom Enriched Fraction hplc Preparative HPLC column_chrom->hplc Semi-pure Fractions purity_check Purity Assessment (HPLC, NMR, MS) hplc->purity_check Purified Fractions final_product Pure this compound purity_check->final_product Purity >98%

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Problem Encountered During Purification low_yield Low Yield? start->low_yield poor_sep Poor Separation? low_yield->poor_sep No check_extraction Optimize Extraction (Solvent, Time, Temp) low_yield->check_extraction Yes peak_issues Peak Tailing/Broadening (HPLC)? poor_sep->peak_issues No check_column Optimize Column Chromatography (Solvent, Loading, Packing) poor_sep->check_column Yes check_hplc Adjust HPLC Method (Mobile Phase, Sample Prep) peak_issues->check_hplc Yes success Problem Resolved peak_issues->success No check_extraction->success check_column->success check_hplc->success

Caption: Logical workflow for troubleshooting this compound purification.

References

Technical Support Center: Minimizing Erythrinin F Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Erythrinin F.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its intended target.[1][2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the biological role of the intended target.[1][3] Minimizing these effects is critical for ensuring the validity of research findings and for the development of selective and safe therapeutics.[1]

Q2: What are the initial steps to identify potential off-target effects of this compound?

A2: A combination of computational and experimental approaches is recommended.[1] In silico methods can predict potential off-target interactions by screening this compound against databases of known protein structures.[4] Experimental methods, such as broad-panel kinase profiling and cellular thermal shift assays (CETSA), can then be used to empirically validate these predictions.[1][5]

Q3: What are some general strategies to minimize this compound off-target effects in my experiments?

A3: Several strategies can be employed to mitigate off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the minimum concentration required to achieve the desired on-target effect.[1] This reduces the likelihood of engaging lower-affinity off-targets.

  • Employ Structurally Distinct Inhibitors: Use other inhibitors with different chemical structures that target the same protein to confirm that the observed phenotype is not due to a shared off-target effect of this compound.[1]

  • Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target can help verify that the observed phenotype is a direct result of modulating the target of interest and not an artifact of this compound's off-target activities.[1]

  • Perform Rescue Experiments: If the effects of this compound can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.[2]

Troubleshooting Guide

Q4: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. How can I troubleshoot this?

A4: This situation suggests that the observed phenotype may be a result of off-target effects. Here are some troubleshooting steps:

  • Perform a Dose-Response Analysis: Conduct a dose-response curve for both the on-target activity and the observed phenotype. A significant discrepancy in the EC50/IC50 values suggests an off-target effect.

  • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between specific on-target or off-target effects and non-specific effects of the chemical scaffold.

  • Conduct a Target Knockdown/Knockout Experiment: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.

Q5: this compound is showing unexpected cellular toxicity at concentrations required for target inhibition. How can I determine if this is an off-target effect?

A5: Unexplained toxicity is a common indicator of off-target effects.[1][3] To investigate this, consider the following:

  • Cell-Type Specificity: Test the toxicity of this compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.

  • Comprehensive Target Profiling: Screen this compound against a broad panel of kinases and other safety-related targets (e.g., hERG, CYPs) to identify potential interactions with proteins known to mediate toxic effects.[3]

  • Rescue with Target Overexpression: In some cases, overexpression of the intended target might partially rescue the toxic phenotype if the toxicity is due to off-target effects that are competitive with on-target binding.

Data Presentation

Table 1: Hypothetical Kinase Profiling of this compound

This table illustrates how data from a kinase profiling assay can be presented to identify off-target interactions. This compound is screened against a panel of kinases at a fixed concentration (e.g., 1 µM), and the percent inhibition is measured.

Kinase TargetPercent Inhibition at 1 µM this compoundOn-Target/Off-Target
Target Kinase A (Intended Target) 95% On-Target
Kinase B85%Off-Target
Kinase C60%Off-Target
Kinase D15%Negligible
Kinase E5%Negligible

Table 2: Dose-Response Analysis of this compound

This table compares the potency of this compound for its intended target versus an identified off-target kinase and a downstream cellular phenotype.

AssayIC50 / EC50
On-Target Engagement (e.g., CETSA)50 nM
Off-Target Kinase B Inhibition500 nM
Cellular Phenotype (e.g., Apoptosis)600 nM

The data suggests that the observed apoptosis is more likely linked to the inhibition of Off-Target Kinase B than the intended target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to its intended target in a cellular context.[5]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A positive shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target stabilization upon binding.

Protocol 2: Kinase Profiling Assay

Objective: To identify the on- and off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare this compound at a standard screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: Use a multi-well plate containing a panel of purified kinases.

  • Reaction Initiation: Add this compound and the appropriate kinase substrate and ATP to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for the specified time.

  • Detection: Add a detection reagent that measures the amount of ATP remaining (luminescence-based) or the amount of phosphorylated substrate (fluorescence- or absorbance-based).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each kinase and identify potential off-targets.

Visualizations

cluster_0 This compound On-Target Pathway cluster_1 Potential Off-Target Pathway Erythrinin_F This compound Target_Protein Target Protein Erythrinin_F->Target_Protein Inhibits Off_Target_Protein Off-Target Protein Erythrinin_F->Off_Target_Protein Inhibits Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Biological_Response_1 Desired Biological Response Downstream_Effector_1->Biological_Response_1 Downstream_Effector_2 Downstream Effector 2 Off_Target_Protein->Downstream_Effector_2 Side_Effect Undesired Side Effect Downstream_Effector_2->Side_Effect

Caption: Hypothetical signaling pathways for this compound.

start Start: Design Experiment in_silico In Silico Screening (Predict Off-Targets) start->in_silico in_vitro In Vitro Profiling (e.g., Kinase Panel) in_silico->in_vitro cell_based Cell-Based Assays (e.g., CETSA, Phenotypic Screens) in_vitro->cell_based analyze Analyze Data for Off-Target Hits cell_based->analyze end End: Refined Hypothesis analyze->end

Caption: Workflow for identifying this compound off-target effects.

phenotype Unexpected Phenotype or Toxicity Observed dose_response Perform Dose-Response Curve phenotype->dose_response potency_check Potency for Phenotype >> On-Target Potency? dose_response->potency_check secondary_inhibitor Test with Structurally Different Inhibitor potency_check->secondary_inhibitor Yes on_target Conclusion: Likely On-Target Effect potency_check->on_target No phenotype_replicated Phenotype Replicated? secondary_inhibitor->phenotype_replicated genetic_validation Genetic Validation (e.g., CRISPR/siRNA) phenotype_replicated->genetic_validation No phenotype_replicated->on_target Yes phenotype_persists Phenotype Persists? genetic_validation->phenotype_persists off_target Conclusion: Likely Off-Target Effect phenotype_persists->off_target Yes phenotype_persists->on_target No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Erythrinin F and Related Erythrina Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrinin F and other bioactive compounds isolated from the Erythrina genus. Given the limited specific experimental data on this compound, this guide incorporates information from related, more extensively studied flavonoids and alkaloids from this genus to address common challenges in experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a natural product isolated from plants of the Erythrina genus. It belongs to the flavonoid class of secondary metabolites. The chemical structure and properties of related compounds like Erythrinin C are available in public databases such as PubChem.[1][]

Q2: What are the known biological activities of compounds from the Erythrina genus?

Compounds from the Erythrina genus, including flavonoids and alkaloids, have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuropharmacological effects.[3][4][5] For instance, extracts from Erythrina variegata have shown potent anti-inflammatory properties by inhibiting the production of prostaglandins and nitric oxide.[6][7]

Q3: Which signaling pathways are commonly modulated by compounds from the Erythrina genus?

Research suggests that bioactive compounds from Erythrina species can modulate key inflammatory and cancer-related signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9][10]

Q4: What are the main challenges in working with this compound and related natural products?

A significant challenge is the inherent variability and potential for poor reproducibility in experimental results. This can be attributed to factors such as the purity of the isolated compound, solubility issues, and the complex interactions of these compounds within biological systems.[11][12] The composition of phytochemicals in plant extracts can also vary due to geographical location, climate, and harvesting practices.[12]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays

Symptoms:

  • Inconsistent IC50 values between experimental runs.

  • High standard deviations in cell viability data.

  • Discrepancies between different types of viability assays (e.g., MTT vs. Crystal Violet).

Possible Causes and Solutions:

Cause Troubleshooting Step
Compound Solubility Ensure complete solubilization of this compound in the chosen solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations. Visually inspect for precipitation under a microscope. Consider using a solvent with better solubilizing properties if issues persist.
Assay Interference Some flavonoids can interfere with colorimetric assays like the MTT assay by directly reducing the reagent in the absence of cells.[13] It is recommended to run a cell-free control with the compound and the assay reagent to check for direct chemical reactions. Consider using alternative assays like the Crystal Violet assay, which measures adherent cell biomass, or a real-time live-cell imaging system.
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate cell counting to minimize well-to-well variability in cell numbers. Use a multichannel pipette for cell seeding to improve consistency.
Variability in Treatment Time Adhere strictly to the predetermined incubation times for compound treatment. Small variations can lead to significant differences in cell viability, especially with compounds that have a rapid onset of action.
Issue 2: Inconsistent Results in Anti-inflammatory Assays (e.g., Nitric Oxide Production)

Symptoms:

  • Variable inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

  • Inconsistent effects on pro-inflammatory cytokine expression (e.g., TNF-α, IL-6).

Possible Causes and Solutions:

Cause Troubleshooting Step
LPS Potency The activity of lipopolysaccharide (LPS) can vary between lots. It is crucial to test each new lot of LPS to determine the optimal concentration for stimulating a robust and reproducible inflammatory response in your cell model (e.g., RAW 264.7 macrophages).
Cell Passage Number The responsiveness of cell lines to inflammatory stimuli can change with increasing passage number. Use cells within a defined passage number range for all experiments to ensure consistency.
Compound Stability in Culture Natural products can be unstable in culture medium over long incubation periods. Assess the stability of this compound under your experimental conditions. Consider shorter incubation times or replenishing the compound if degradation is suspected.
Endpoint Measurement Timing The kinetics of inflammatory responses can vary. Optimize the time point for measuring NO production or cytokine release after stimulation to capture the peak response and the maximal inhibitory effect of your compound.

Quantitative Data

The following tables summarize representative quantitative data for compounds isolated from the Erythrina genus. Note that specific data for this compound is limited.

Table 1: In Vitro Anti-inflammatory Activity of Erythrina variegata Bark Ethanolic Extract [6][7]

AssayCell LineIC50 (µg/mL)
Nitric Oxide (NO) Production InhibitionRAW 264.747.1 ± 0.21
Prostaglandin E2 (PGE2) Production Inhibition (via COX-2)RAW 264.79.27 ± 0.72

Table 2: Cytotoxicity of Compounds from Erythrina senegalensis against Various Cancer Cell Lines [14]

Extract/SubfractionU373 (Glioblastoma) IC50 (µg/mL)A549 (Lung Cancer) IC50 (µg/mL)MCF-7 (Breast Cancer) IC50 (µg/mL)
Dichloromethane (CH2Cl2) Extract11.8 ± 3.414.8 ± 1.216.0 ± 1.1
Ethyl Acetate (EtOAc) Subfraction10.3 ± 1.213.9 ± 1.413.8 ± 1.7

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages[6]
  • Cell Culture: Culture RAW 264.7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing 100 µg/mL of lipopolysaccharide (LPS) and various concentrations of the test compound (e.g., this compound). Incubate for 24 hours.

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite as an indicator of NO production by comparing with a standard curve of sodium nitrite.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

experimental_workflow General Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (this compound) treatment Cell Treatment compound_prep->treatment cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation measurement Endpoint Measurement (e.g., Viability, NO) incubation->measurement data_collection Data Collection measurement->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results (e.g., IC50) statistical_analysis->results

Caption: Workflow for assessing the bioactivity of this compound.

signaling_pathways Key Signaling Pathways Modulated by Erythrina Compounds cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB nucleus_nfkb Nuclear Translocation NFκB->nucleus_nfkb gene_transcription_nfkb Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus_nfkb->gene_transcription_nfkb Erythrinin_F_NFKB This compound Erythrinin_F_NFKB->IKK Stimulus Growth Factors/ Stress RAS RAS Stimulus->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus_mapk Nuclear Translocation ERK->nucleus_mapk gene_transcription_mapk Proliferation/ Survival Genes nucleus_mapk->gene_transcription_mapk Erythrinin_F_MAPK This compound Erythrinin_F_MAPK->MEK

Caption: Putative inhibition of NF-κB and MAPK pathways.

troubleshooting_logic Troubleshooting Logic for Experimental Variability start Inconsistent Results? solubility Is the compound fully dissolved? start->solubility assay_interference Assay interference checked? solubility->assay_interference Yes solution_solubility Optimize solvent and preparation method. solubility->solution_solubility No cell_consistency Are cell conditions consistent? assay_interference->cell_consistency Yes solution_assay Use alternative assay (e.g., Crystal Violet). assay_interference->solution_assay No reagent_potency Are reagents (e.g., LPS) potent? cell_consistency->reagent_potency Yes solution_cell Standardize cell passage and seeding density. cell_consistency->solution_cell No solution_reagent Validate new reagent lots. reagent_potency->solution_reagent No

Caption: A logical approach to troubleshooting experimental variability.

References

Technical Support Center: Optimizing Erythrinin F Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrinin F. The information aims to address common challenges encountered during experimental procedures, with a focus on achieving optimal activity by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Erythrina alkaloids in solution?

A1: Erythrina alkaloids, like many other alkaloids, can be susceptible to degradation depending on the pH, temperature, and light exposure of the solution. Extreme pH values, both acidic and alkaline, can lead to hydrolysis or other forms of degradation. For general laboratory use, it is advisable to prepare fresh solutions and store stock solutions in appropriate solvents at low temperatures (e.g., -20°C or -80°C) and protected from light.

Q2: How does pH affect the activity of alkaloids like this compound?

A2: The pH of the experimental buffer can significantly influence the activity of an alkaloid in several ways:

  • Ionization State: Alkaloids are basic compounds and their degree of ionization is pH-dependent. The ionized or unionized form may be the more active species, or one form may have better membrane permeability in cell-based assays.

  • Target Interaction: The binding of this compound to its molecular target (e.g., an enzyme or receptor) can be influenced by the pH of the microenvironment, as the ionization states of both the compound and the target's amino acid residues can affect binding affinity.

  • Solubility: The solubility of this compound may vary with pH, which can impact its effective concentration in an assay.

Q3: What is a good starting point for the pH in my this compound experiment?

A3: A common starting point for many biological assays is a physiological pH range of 7.2-7.4. However, the optimal pH will depend on the specific assay and the molecular target of this compound. It is recommended to perform a pH-activity profile experiment, testing a range of pH values (e.g., from 6.0 to 8.5) to determine the optimal condition for your system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no activity of this compound Suboptimal pH of the assay buffer.Perform a pH optimization experiment by testing a range of buffer pH values (e.g., in 0.5 pH unit increments).
Degradation of this compound stock solution.Prepare a fresh stock solution of this compound. Ensure proper storage conditions (low temperature, protected from light).
Incorrect concentration of this compound.Verify the concentration of your stock solution and the final concentration in the assay.
Precipitation of this compound in the assay buffer Poor solubility at the current pH.Adjust the pH of the buffer. A slightly acidic pH may improve the solubility of some alkaloids. Consider the use of a co-solvent like DMSO, but be mindful of its potential effects on the assay.
High variability between experimental replicates Inconsistent pH of the buffer.Prepare a fresh batch of buffer and verify its pH immediately before use. Ensure thorough mixing of all assay components.
Instability of this compound during the experiment.Minimize the incubation time if possible. Keep solutions on ice until they are added to the assay.

Experimental Protocols

General Protocol for Determining the Optimal pH for this compound Activity in an Enzyme Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme and substrate being used.

  • Prepare a Series of Buffers: Prepare a set of buffers with varying pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments). Common buffers include MES (pH 6.0-6.5), PIPES (pH 6.5-7.0), HEPES (pH 7.0-8.0), and Tris-HCl (pH 7.5-8.5). Ensure the ionic strength is consistent across all buffers.

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the enzyme and substrate solutions in each of the different pH buffers.

  • Assay Procedure:

    • In a multi-well plate, for each pH value, set up the following reactions:

      • Control: Buffer + Enzyme + Substrate

      • Test: Buffer + Enzyme + this compound + Substrate

    • Pre-incubate the enzyme with this compound (or vehicle control) in the corresponding pH buffer for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for both the control and test wells at each pH.

    • Determine the percentage of inhibition by this compound at each pH.

    • Plot the percentage of inhibition as a function of pH to identify the optimal pH for this compound activity.

Visualizations

Experimental_Workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 6.0-8.5) prep_reagents Prepare Enzyme & Substrate in each Buffer prep_buffers->prep_reagents prep_ery Prepare this compound Stock setup_plate Set up Multi-well Plate prep_ery->setup_plate prep_reagents->setup_plate pre_incubate Pre-incubate Enzyme + this compound setup_plate->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate monitor Monitor Reaction Progress add_substrate->monitor calc_rates Calculate Initial Rates monitor->calc_rates calc_inhibition Determine % Inhibition calc_rates->calc_inhibition plot_data Plot % Inhibition vs. pH calc_inhibition->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Workflow for pH Optimization of this compound Activity.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition by this compound cluster_upstream Upstream Signaling cluster_target Potential Target cluster_downstream Downstream Effects Ligand Ligand (e.g., LPS) Receptor Receptor (e.g., TLR4) Ligand->Receptor Adapter Adapter Proteins Receptor->Adapter Kinase1 Upstream Kinase Adapter->Kinase1 TargetKinase Target Kinase (e.g., TAK1) Kinase1->TargetKinase ErythrininF This compound ErythrininF->TargetKinase Inhibition MAPK MAPK Pathway TargetKinase->MAPK NFkB NF-kB Pathway TargetKinase->NFkB Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation

Caption: Hypothetical Inhibition of a Kinase by this compound.

Erythrinin F storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Erythrinin F. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. It is typically isolated from plants of the Erythrina genus.

What are the primary applications of this compound in research?

This compound and other flavonoids are investigated for a wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Researchers use this compound to explore its mechanisms of action and potential as a drug lead.

How should I properly store this compound?

Proper storage is crucial to maintain the stability and activity of this compound. For specific storage instructions, always refer to the Certificate of Analysis (COA) provided by your supplier. General guidelines are provided in the table below.

What solvents can be used to dissolve this compound?

This compound is generally soluble in organic solvents. Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate. The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, DMSO is a common choice for creating stock solutions.

Storage and Handling Best Practices

To ensure the longevity and stability of your this compound sample, please adhere to the following storage and handling guidelines. Note that these are general recommendations, and the supplier-specific Certificate of Analysis should always be consulted for the most accurate information.

Receiving and Initial Handling

Upon receiving your this compound vial, it is important to handle it carefully to prevent loss or contamination of the powdered compound. The powder may have become dislodged during transit and could be on the cap or sides of the vial.

  • Centrifuge: Before opening, briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to collect all the powder at the bottom.

  • Allow to Equilibrate: Let the vial sit at room temperature for 15-20 minutes before opening to avoid condensation, which can introduce moisture and affect stability.

Storage Conditions

FormStorage TemperatureRecommended DurationNotes
Powder -20°CUp to 3 yearsProtect from light and moisture. Store in a tightly sealed container. The use of a desiccator is recommended.
4°CUp to 2 yearsSuitable for short-term storage. Ensure the container is well-sealed to prevent moisture absorption.
In Solvent -80°CUp to 6 monthsPrepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Use amber or light-blocking tubes.
-20°CUp to 1 monthFor shorter-term storage of solutions. It is advisable to re-test the efficacy of the solution if stored for more than one month at this temperature.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Encountering issues during your experiments with this compound? This guide addresses common problems and provides step-by-step solutions.

Issue 1: this compound Powder is Difficult to Dissolve

  • Possible Cause 1: Incorrect Solvent.

    • Solution: Ensure you are using an appropriate solvent. While this compound is soluble in several organic solvents, its solubility can vary. Try preparing a small test sample in an alternative solvent such as DMSO, ethanol, or methanol.

  • Possible Cause 2: Low Temperature.

    • Solution: Gently warm the solution to 37°C and vortex or sonicate for a few minutes to aid dissolution. Be cautious with heat, as excessive temperatures can degrade the compound.

  • Possible Cause 3: Compound has Degraded.

    • Solution: If the compound has been stored improperly (e.g., exposed to light or moisture), it may have degraded, affecting its solubility. If you suspect degradation, it is best to use a fresh vial of the compound.

Issue 2: Precipitation of this compound in Aqueous Solutions

  • Possible Cause: Poor Solubility in Aqueous Buffers.

    • Solution: Flavonoids often have limited solubility in aqueous solutions. When diluting a stock solution (e.g., in DMSO) into an aqueous buffer for an experiment, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that causes precipitation (typically <1% for DMSO in cell-based assays). Prepare serial dilutions to find the optimal final concentration.

Issue 3: Inconsistent or Unexpected Experimental Results

  • Possible Cause 1: Compound Degradation.

    • Solution: this compound, like many flavonoids, can be sensitive to light, oxygen, and pH. Prepare fresh solutions for each experiment and avoid storing diluted solutions for extended periods. Protect stock solutions from light by using amber vials or wrapping tubes in foil.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles.

    • Solution: Aliquot your stock solution into single-use volumes to minimize the number of times the main stock is subjected to temperature changes.[1]

  • Possible Cause 3: Interaction with Experimental Components.

    • Solution: Consider potential interactions between this compound and other components in your assay, such as proteins in cell culture media. It may be necessary to optimize assay conditions, such as incubation times or concentrations.

Troubleshooting Workflow for Solubility Issues

G Troubleshooting this compound Solubility start Start: this compound Not Dissolving check_solvent Is the correct solvent being used? start->check_solvent change_solvent Try an alternative solvent (e.g., DMSO, Ethanol) check_solvent->change_solvent No check_temp Is the solution at room temperature? check_solvent->check_temp Yes change_solvent->check_temp dissolved Compound Dissolved change_solvent->dissolved warm_solution Gently warm to 37°C and vortex/sonicate check_temp->warm_solution No check_age Is the compound from a fresh vial? check_temp->check_age Yes warm_solution->check_age warm_solution->dissolved new_vial Use a fresh vial of this compound check_age->new_vial No not_dissolved Still Not Dissolved: Consult Supplier check_age->not_dissolved Yes new_vial->dissolved

Caption: A decision-making flowchart for troubleshooting this compound solubility issues.

Generalized Experimental Protocol: Antioxidant Activity Assay (DPPH)

This protocol provides a general method for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Note: This is a template, and concentrations and incubation times may need to be optimized.

1. Materials

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader capable of reading absorbance at ~517 nm

  • Positive control (e.g., Ascorbic Acid or Trolox)

2. Preparation of Solutions

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Create a series of dilutions of the this compound stock solution in methanol or ethanol to achieve a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µM).

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Positive Control: Prepare a series of dilutions of the positive control in the same manner as the this compound working solutions.

3. Assay Procedure

  • Add 100 µL of the DPPH solution to each well of a 96-well plate.

  • Add 100 µL of the this compound working solutions, positive control solutions, or blank (methanol/ethanol) to the respective wells.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm using a microplate reader.

4. Data Analysis

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control: Absorbance of the DPPH solution with the blank.

    • Abs_sample: Absorbance of the DPPH solution with the this compound or positive control.

  • Plot the % inhibition against the concentration of this compound and the positive control to determine the IC50 value (the concentration required to inhibit 50% of the DPPH free radical).

Experimental Workflow for DPPH Assay

G DPPH Antioxidant Assay Workflow prep_solutions Prepare Solutions: - this compound dilutions - DPPH solution - Positive control add_dpph Add 100 µL DPPH solution to each well prep_solutions->add_dpph add_samples Add 100 µL of this compound, control, or blank add_dpph->add_samples incubate Incubate in dark at room temperature for 30 minutes add_samples->incubate read_absorbance Measure absorbance at ~517 nm incubate->read_absorbance analyze_data Calculate % Inhibition and determine IC50 read_absorbance->analyze_data end End of Assay analyze_data->end

Caption: A step-by-step workflow for performing a DPPH antioxidant assay.

References

Technical Support Center: Overcoming Erythrinin F Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Erythrinin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a type of alkaloid compound isolated from plants of the Erythrina genus.[1][2] Alkaloids from this genus have demonstrated a range of pharmacological properties, including antimicrobial effects.[3] While the precise mechanism of action for this compound is not extensively documented, plant alkaloids, in general, exert their antibacterial effects through various mechanisms. These can include the disruption of bacterial cell membrane integrity, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways.[4]

Q2: I am observing a higher Minimum Inhibitory Concentration (MIC) for this compound than expected. What could be the reason?

A2: An unexpectedly high MIC value for this compound could be attributed to several factors:

  • Inherent Resistance: The bacterial species you are testing may possess intrinsic resistance mechanisms to plant-derived alkaloids.

  • Acquired Resistance: The bacterial strain may have developed resistance through mechanisms such as efflux pumps, enzymatic degradation of the compound, or modification of the cellular target.

  • Experimental Variability: Inconsistencies in experimental conditions can significantly impact MIC values. This includes the inoculum size, growth medium composition, and incubation time. It is crucial to adhere to standardized protocols.

  • Compound Purity and Stability: The purity of your this compound sample can affect its potency. Additionally, the compound's stability under your experimental conditions (e.g., light, temperature, pH of the medium) should be considered.

Q3: Are there known mechanisms of bacterial resistance to Erythrina alkaloids?

A3: While specific resistance mechanisms to this compound are not well-documented, bacteria have evolved general strategies to resist the effects of plant alkaloids. These are the most probable mechanisms of resistance you may encounter:

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its intracellular target. This is a common resistance mechanism against a wide range of antimicrobial compounds, including macrolides and natural products.[5]

  • Target Modification: Bacteria may alter the cellular component that this compound targets. For example, if the compound binds to a specific ribosomal subunit to inhibit protein synthesis, mutations in the genes encoding for this subunit can prevent the binding of the alkaloid.[5]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound, rendering it ineffective.

Troubleshooting Guides

Issue 1: Inconsistent MIC/MBC Results

Problem: You are observing significant variability in the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound across replicate experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the bacterial inoculum is standardized for every experiment. Use a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard.
Compound Solubility This compound, like many natural products, may have limited solubility in aqueous media. Use a suitable solvent like DMSO for the initial stock solution and ensure the final concentration in the assay does not exceed a level that affects bacterial growth.
Media Composition The components of your culture medium can sometimes interact with the test compound. Consider using a standard medium recommended for antimicrobial susceptibility testing, such as Mueller-Hinton broth.
Incubation Conditions Maintain consistent incubation times, temperatures, and atmospheric conditions for all experiments.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds isolated from the Erythrina genus against common bacterial strains. This data can serve as a reference point for your experiments with this compound.

Compound Bacterial Strain MIC (µg/mL)
Dichloromethane Extract (E. abyssinica)Staphylococcus aureus15.6
Hexane Extract (E. abyssinica)Staphylococcus aureus31.25
Alkaloid Fractions (E. crista-galli)Pseudomonas aeruginosa31.25
Isolated Alkaloids (E. crista-galli)Various Bacteria50-100
Hot Ethanol Extract (Ricinus communis)Staphylococcus aureus5,000
Hot Ethanol Extract (Ricinus communis)Escherichia coli40,000

Note: Data for this compound is limited; the table presents data from various Erythrina species to provide a general reference.[3][6][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a stock solution of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to obtain a final inoculum density of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Potential Mechanisms of Bacterial Resistance to this compound

ResistanceMechanisms cluster_cell Bacterial Cell ErythrininF_in This compound (intracellular) Target Cellular Target (e.g., Ribosome, DNA) ErythrininF_in->Target Inhibition of Cellular Function EffluxPump Efflux Pump ErythrininF_in->EffluxPump Binding DegradingEnzyme Degrading Enzyme ErythrininF_in->DegradingEnzyme Binding ModifiedTarget Modified Cellular Target ErythrininF_in->ModifiedTarget Reduced Binding Target->ModifiedTarget Mutation/ Modification ErythrininF_out This compound (expelled) EffluxPump->ErythrininF_out Expulsion InactiveErythrininF Inactive this compound DegradingEnzyme->InactiveErythrininF Inactivation ErythrininF_ext This compound (extracellular) ErythrininF_ext->ErythrininF_in Uptake caption Potential bacterial resistance pathways against this compound. InvestigationWorkflow start Observe High MIC of this compound check_protocol Verify Experimental Protocol (Inoculum, Media, etc.) start->check_protocol test_efflux Efflux Pump Inhibition Assay check_protocol->test_efflux sequence_target Sequence Potential Target Genes check_protocol->sequence_target enzyme_assay Enzymatic Degradation Assay check_protocol->enzyme_assay mic_change MIC Decreased? test_efflux->mic_change mutations_found Mutations Found? sequence_target->mutations_found degradation_detected Degradation Detected? enzyme_assay->degradation_detected efflux_conclusion Conclusion: Efflux is a Resistance Mechanism mic_change->efflux_conclusion Yes unknown_mechanism Investigate Other Mechanisms mic_change->unknown_mechanism No target_conclusion Conclusion: Target Modification is a Resistance Mechanism mutations_found->target_conclusion Yes mutations_found->unknown_mechanism No enzyme_conclusion Conclusion: Enzymatic Degradation is a Resistance Mechanism degradation_detected->enzyme_conclusion Yes degradation_detected->unknown_mechanism No caption A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Erythrinin F

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Erythrinin F. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: HPLC peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can compromise the accuracy and precision of quantification. Peak asymmetry is commonly measured by the tailing factor (T) or asymmetry factor (As). A perfectly symmetrical peak has a T value of 1.0. Values greater than 1 indicate peak tailing.[3]

Q2: Why is this compound prone to peak tailing in reverse-phase HPLC?

A2: this compound belongs to the flavonoid class of compounds, which are known to contain phenolic hydroxyl groups.[1][4][5] These groups can interact with the silica-based stationary phases commonly used in reverse-phase HPLC columns. Specifically, interactions can occur with residual silanol groups on the silica surface, leading to secondary retention mechanisms and resulting in peak tailing.[1][6]

Q3: What are the primary causes of peak tailing in HPLC analysis?

A3: Peak tailing in HPLC can stem from a variety of factors, which can be broadly categorized as:

  • Column-related issues: Active silanol groups on the stationary phase, column contamination, column voids, or a blocked frit.[2][4][7]

  • Mobile phase-related issues: Inappropriate pH, insufficient buffer capacity, or incorrect solvent strength.[4][8]

  • Instrumental issues: Excessive extra-column volume (e.g., long tubing), or issues with the injector or detector.[4][5]

  • Analyte-specific issues: Overloading the column with the sample or interactions between the analyte and the stationary phase.[2][8]

Q4: Can the sample solvent affect peak shape?

A4: Yes, the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[4] Whenever possible, it is recommended to dissolve the sample in the initial mobile phase.[4]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving HPLC peak tailing issues encountered during the analysis of this compound.

Diagram: Troubleshooting Workflow for HPLC Peak Tailing

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide issue likely (e.g., extra-column volume, detector) check_all_peaks->system_issue Yes analyte_specific Issue likely specific to this compound or closely related compounds check_all_peaks->analyte_specific No check_system Inspect for leaks, reduce tubing length, check detector settings system_issue->check_system troubleshoot_method Proceed to Method Troubleshooting analyte_specific->troubleshoot_method

Caption: A logical workflow to differentiate between system-wide and analyte-specific causes of peak tailing.

Method Troubleshooting Steps

If the peak tailing is specific to this compound, follow the steps outlined in the table below. It is recommended to address these issues sequentially, starting with the most common and easiest to resolve.

Potential Cause Troubleshooting Action Expected Outcome
Inappropriate Mobile Phase pH Since this compound is a flavonoid and likely contains acidic phenolic hydroxyl groups, the mobile phase pH is critical. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is in a single, non-ionized form.[4] If the pKa is unknown, systematically evaluate a pH range from 2.5 to 4.0. The use of a buffer is highly recommended to maintain a stable pH.[4][9]Symmetrical peak shape with improved resolution.
Secondary Interactions with Silanols Add a competitive agent to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to block the active silanol sites on the column.[9] Alternatively, use a column with a highly inert stationary phase (e.g., end-capped C18) designed to minimize silanol interactions.Reduction or elimination of peak tailing.
Column Contamination Flush the column with a series of strong solvents. A typical flushing sequence for a reverse-phase column could be water, methanol, acetonitrile, isopropanol, and then back to the mobile phase.[4][7] If contamination is severe, consider replacing the column.Restoration of symmetrical peak shapes and original retention times.
Column Overload Reduce the concentration of the injected sample or decrease the injection volume.[2][8]Improved peak symmetry and a linear response in peak area with concentration.
Insufficient Buffer Concentration If a buffer is being used, ensure its concentration is adequate (typically 10-25 mM) to maintain a constant pH and ionic state of the analyte.[9]Consistent retention times and improved peak shape.

Diagram: Mobile Phase Optimization Strategy

G start Initial Method with Peak Tailing adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-4.0 with buffer) start->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) adjust_ph->add_modifier Tailing Persists optimized Optimized Method Symmetrical Peak adjust_ph->optimized Tailing Resolved change_column Use End-Capped or Inert C18 Column add_modifier->change_column Tailing Persists add_modifier->optimized Tailing Resolved change_column->optimized Tailing Resolved

Caption: A step-by-step strategy for optimizing the mobile phase to mitigate peak tailing.

Experimental Protocols

General HPLC Method for Flavonoid Analysis

This protocol provides a starting point for the analysis of this compound and can be adapted based on the troubleshooting steps above.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength Diode Array Detector (DAD) monitoring at the absorbance maximum of this compound
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid)

Note: The addition of a small percentage of acid like formic or acetic acid to the mobile phase is common in flavonoid analysis to improve peak shape and separation.[10][]

Column Flushing Protocol

To address potential column contamination, a thorough flushing procedure is recommended.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of each of the following solvents in order:

    • HPLC-grade water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Reverse the flushing sequence back to the starting mobile phase.

  • Equilibrate the column with the mobile phase for at least 30 minutes before use.

By systematically addressing the potential causes of peak tailing, researchers can achieve symmetrical peaks for this compound, leading to more accurate and reliable analytical results.

References

Technical Support Center: Interpreting Erythrinin F NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrinin F and related isoflavonoids. The following sections address common issues encountered during the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1H NMR spectrum shows broad peaks. What are the possible causes and solutions?

A: Broadening of peaks in an NMR spectrum can be attributed to several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Solution: Re-shim the spectrometer before acquiring the data. Modern spectrometers have automated shimming routines that are usually sufficient.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and molecular aggregation, resulting in broader lines. Solution: Dilute your sample and re-acquire the spectrum.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of celite or silica gel may help.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., hydroxyl protons) can appear as broad signals. Solution: For exchangeable protons like hydroxyls (-OH), adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the proton to exchange with deuterium, leading to the disappearance of the signal. Alternatively, acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in sharper signals.

Q2: I see unexpected peaks in the aliphatic region of my 1H NMR spectrum. What is their origin?

A: Unwanted signals in the aliphatic region (typically 0-2 ppm) often arise from common laboratory contaminants:

  • Grease: Stopcock grease from glassware can appear as broad humps. Solution: Avoid using greased joints for glassware used in sample preparation. If unavoidable, use a minimal amount and clean the glassware thoroughly.

  • Residual Solvents: Solvents used during extraction and purification (e.g., hexane, ethyl acetate) can be difficult to remove completely. Solution: Dry the sample under high vacuum for an extended period. Co-evaporation with a solvent in which the impurities are soluble but the compound is not can also be effective.

  • Plasticizers: Phthalates and other plasticizers can leach from plastic containers or tubing. Solution: Use glass and Teflon equipment whenever possible.

Q3: The integration of my aromatic signals is not accurate due to the residual solvent peak. What can I do?

A: The residual proton signal of the deuterated solvent can overlap with signals of interest. For example, the residual CHCl₃ signal in CDCl₃ appears at ~7.26 ppm.

  • Solution: Choose a different deuterated solvent where the residual peak does not overlap with your analyte's signals. For aromatic compounds, acetone-d₆ (residual peak at ~2.05 ppm) or DMSO-d₆ (residual peak at ~2.50 ppm) are good alternatives.[1]

Q4: How can I confidently assign the hydroxyl (-OH) proton signals in the spectrum of this compound?

A: Hydroxyl proton signals can be broad and their chemical shifts are often concentration and solvent dependent.

  • D₂O Exchange: This is the most definitive method. Add a drop of D₂O to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The hydroxyl proton signals will disappear due to the exchange with deuterium.[1]

  • 2D NMR: In an HMBC (Heteronuclear Multiple Bond Correlation) spectrum, hydroxyl protons will show correlations to nearby carbons, aiding in their assignment.

Data Presentation: Representative NMR Data for an Erythrinin-type Isoflavonoid

Since specific, publicly available NMR data for this compound is limited, the following tables provide representative ¹H and ¹³C NMR data for a structurally similar isoflavonoid, such as a pterocarpan, which shares key structural motifs. These values are typical for such compounds dissolved in CDCl₃ or a similar solvent and are for illustrative purposes. Actual chemical shifts for this compound may vary.

Table 1: Representative ¹H NMR Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2s-
H-6'7.2 - 7.4d8.0 - 9.0
H-5'6.8 - 7.0dd8.0 - 9.0, 2.0 - 2.5
H-3'6.8 - 7.0d2.0 - 2.5
H-86.5 - 6.7s-
H-114.5 - 4.8m-
H-6a4.2 - 4.5d10.0 - 11.0
H-6eq3.6 - 3.8dd10.0 - 11.0, 4.0 - 5.0
OCH₃3.8 - 4.0s-
OH5.0 - 13.0br s-

Table 2: Representative ¹³C NMR Data

PositionChemical Shift (δ, ppm)
C-4 (C=O)175 - 180
C-2150 - 155
C-8a158 - 162
C-4a118 - 122
C-5155 - 160
C-7160 - 165
C-1'120 - 125
C-2', C-6'128 - 132
C-3', C-5'114 - 118
C-4'155 - 160
OCH₃55 - 60

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for isoflavonoids include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The choice of solvent can affect the chemical shifts of the signals.[2]

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), a known amount of an internal standard can be added.

2. NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 240 ppm (centered around 100 ppm).

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize the spectral width in both dimensions to cover all relevant signals.

    • The number of increments and scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Mandatory Visualizations

troubleshooting_workflow start Start: Poor Quality NMR Spectrum broad_peaks Issue: Broad Peaks start->broad_peaks unwanted_peaks Issue: Unwanted Peaks start->unwanted_peaks integration_error Issue: Integration Error start->integration_error shim Action: Re-shim Spectrometer broad_peaks->shim Possible Cause: Poor Shimming dilute Action: Dilute Sample broad_peaks->dilute Possible Cause: High Concentration clean Action: Clean Sample (e.g., filter) broad_peaks->clean Possible Cause: Paramagnetic Impurities d2o_exchange Action: D₂O Exchange broad_peaks->d2o_exchange Possible Cause: Chemical Exchange check_grease Check for Grease Contamination unwanted_peaks->check_grease Aliphatic Region check_solvent Check for Residual Solvents unwanted_peaks->check_solvent Aliphatic/Aromatic Region check_plasticizers Check for Plasticizers unwanted_peaks->check_plasticizers Aliphatic Region change_solvent Action: Change Deuterated Solvent integration_error->change_solvent Overlap with Residual Solvent Peak end End: High-Quality Spectrum shim->end dilute->end clean->end d2o_exchange->end dry_sample Action: Dry Sample Under High Vacuum check_solvent->dry_sample dry_sample->end change_solvent->end structure_elucidation start Start: Isolated this compound nmr_1d 1D NMR Experiments (¹H, ¹³C, DEPT) start->nmr_1d ms Mass Spectrometry (MS) start->ms proton_env Determine Proton Environments (Chemical Shift, Integration, Multiplicity) nmr_1d->proton_env carbon_types Determine Carbon Types (CH₃, CH₂, CH, C) nmr_1d->carbon_types nmr_2d 2D NMR Experiments (COSY, HSQC, HMBC) proton_proton_conn Establish ¹H-¹H Connectivity nmr_2d->proton_proton_conn COSY proton_carbon_conn_1 Establish One-Bond ¹H-¹³C Connectivity nmr_2d->proton_carbon_conn_1 HSQC proton_carbon_conn_multi Establish Multiple-Bond ¹H-¹³C Connectivity nmr_2d->proton_carbon_conn_multi HMBC molecular_formula Determine Molecular Formula and Degree of Unsaturation ms->molecular_formula proton_env->nmr_2d carbon_types->nmr_2d assemble_fragments Assemble Fragments into Substructures molecular_formula->assemble_fragments proton_proton_conn->assemble_fragments proton_carbon_conn_1->assemble_fragments proton_carbon_conn_multi->assemble_fragments final_structure Propose Final Structure assemble_fragments->final_structure stereochem Determine Stereochemistry (NOESY/ROESY) final_structure->stereochem end End: Confirmed Structure of this compound stereochem->end

References

Validation & Comparative

A Comparative Guide to the Efficacy of Erythrinin F and Quercetin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Erythrinin F and quercetin. While extensive experimental data is available for quercetin, research on the specific efficacy of this compound is limited. This guide summarizes the current state of knowledge on both compounds to aid in research and development decisions.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities. Among them, this compound, a prenylated isoflavonoid from the Erythrina genus, and quercetin, a flavonol abundant in many fruits and vegetables, have garnered interest for their potential therapeutic properties. This guide compares their efficacy, focusing on anticancer, anti-inflammatory, and antioxidant activities, supported by available experimental data and methodologies.

I. Anticancer Efficacy

Table 1: In Vitro Anticancer Activity of Quercetin
Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
MCF-7Breast Cancer17.2 - 3724 - 48[3]
MDA-MB-231Breast Cancer>5024
A549Lung Cancer5.14 - 8.6524 - 72[4]
H69Lung Cancer9.18 - 14.224 - 72[4]
HL-60Leukemia~7.796[5]
HT-29Colon Cancer~50 - 81.6548[3]
Caco-2Colon Cancer~50Not Specified[3]

Experimental Protocol: MTT Assay for Anticancer Activity of Quercetin

The antiproliferative activity of quercetin is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of quercetin (e.g., 10, 20, 40, 80, 120 µM) for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

experimental_workflow_mtt_assay cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Culture Cancer Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding add_quercetin Add Quercetin at Various Concentrations seeding->add_quercetin incubation Incubate for 24, 48, 72h add_quercetin->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental workflow for the MTT assay.

II. Anti-inflammatory Efficacy

Quercetin is a well-documented anti-inflammatory agent that can modulate inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory cytokines. While direct experimental evidence for this compound is scarce, extracts from Erythrina species have demonstrated anti-inflammatory properties, suggesting that this compound may contribute to these effects. For example, an ethanolic extract of Erythrina variegata bark showed inhibitory effects on COX-2 and nitric oxide production in RAW 264.7 cells.

Table 2: Anti-inflammatory Activity of Quercetin
ModelAssayEffective ConcentrationEffectReference
LPS-stimulated RAW264.7 macrophagesCytokine production5, 10, 20 µMReduced production of TNF-α, IL-6, and IL-1β[6]
Carrageenan-induced paw edema in ratsIn vivo10 mg/kgReduced exudate volume, protein amount, and cell counts[7]
Carrageenan-induced inflammation in ratsIn vivo150 mg/kgDecreased formation of exudate and granulation tissue

Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW264.7 Cells

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 24-well plates. After 24 hours, they are pre-treated with different concentrations of quercetin (e.g., 5, 10, 20 µM) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of quercetin on cytokine production is calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated cells without quercetin treatment.

nf_kb_pathway_quercetin LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription Quercetin Quercetin Quercetin->TLR4 inhibits Quercetin->IKK inhibits

Quercetin's inhibition of the NF-κB signaling pathway.

III. Antioxidant Efficacy

Quercetin is a potent antioxidant, capable of scavenging free radicals and chelating metal ions. Its antioxidant activity is well-characterized through various in vitro assays. For this compound, while specific data is lacking, flavonoids isolated from Erythrina species have demonstrated significant antioxidant activity.

Table 3: Antioxidant Activity of Quercetin
AssayEC50/IC50 Value (µM)Reference
DPPH radical scavenging5.5 - 47.2[8][9]
ABTS radical scavenging4.6[10]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of a compound can be determined by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture: Different concentrations of the test compound (e.g., quercetin) are added to the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • EC50 Calculation: The effective concentration required to scavenge 50% of the DPPH radicals (EC50) is determined from the dose-response curve.

dpph_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_samples Prepare Sample Solutions (Quercetin/Erythrinin F) start->prep_samples mix Mix DPPH with Sample Solutions prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure_abs Measure Absorbance at 517nm incubate->measure_abs calculate_ec50 Calculate EC50 Value measure_abs->calculate_ec50 end End calculate_ec50->end

References

Unveiling the Therapeutic Potential: In Vivo Validation of Bioactive Compounds from the Erythrina Genus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparative guide provides researchers, scientists, and drug development professionals with an objective analysis of the in vivo validation of therapeutic compounds derived from the Erythrina genus. While the initial focus was on Erythrinin F, the available scientific literature provides more robust in vivo data for other promising molecules from this genus. This guide, therefore, centers on the anti-cancer agent Ertredin and the anti-inflammatory compound erycristagallin, with additional comparative data on anxiolytic alkaloids from the same genus.

Key Findings at a Glance

This guide summarizes the in vivo efficacy of selected compounds from the Erythrina genus in established animal models. The data presented underscores the potential of these natural products in oncology, inflammation, and neuroscience research.

In Vivo Anti-Cancer Efficacy: Ertredin

Ertredin has demonstrated notable anti-tumor activity in a preclinical animal model. The compound was identified through a screening of 30,000 substances for its ability to inhibit the anchorage-independent 3D growth of cancer cells.[1][2] Subsequent in vivo testing confirmed its potential as an anti-cancer agent.[1][2]

Comparative Analysis of Anti-Cancer Activity
CompoundAnimal ModelCancer Cell LineDosage & AdministrationKey OutcomesReference
Ertredin Allograft Transplantation Mouse Model (Nude Mice)NIH3T3/EGFRvIIINot specified in abstractsSuppressed tumor growth. No clear toxicity to host animals was observed.[1][2]
7MeERT (Ertredin analogue) Not specified in abstracts (in vivo tumorigenesis mentioned)NIH3T3 cells with EGFRvIII transductionNot specified in abstractsSuppresses tumorigenesis.[3]
Experimental Protocol: Ertredin in Allograft Mouse Model

The in vivo anti-cancer activity of Ertredin was evaluated using a mouse transplantation model.[1][2]

Animal Model: Nude mice.[1] Cell Line: NIH3T3 cells transformed with EGFRvIII.[1][2] Procedure:

  • NIH3T3/EGFRvIII cells were injected into nude mice to induce tumor formation.[1]

  • The mice were then treated with Ertredin.

  • Tumor growth was monitored over time. Endpoint: Assessment of tumor growth suppression compared to a control group.

Ertredin's Mechanism of Action

Ertredin's anti-cancer effects are attributed to its multi-faceted mechanism of action. It has been shown to suppress both mitochondrial oxidative phosphorylation and cytosolic glycolysis.[1][2] Additionally, it promotes the degradation of EGFRvIII and stimulates apoptosis in cancer cells.[1][2]

ertredin_moa Ertredin Ertredin EGFRvIII EGFRvIII Ertredin->EGFRvIII Promotes Degradation Mitochondrial_OP Mitochondrial Oxidative Phosphorylation Ertredin->Mitochondrial_OP Suppresses Glycolysis Glycolysis Ertredin->Glycolysis Suppresses Apoptosis Apoptosis Ertredin->Apoptosis Stimulates Tumor_Growth Tumor Growth Mitochondrial_OP->Tumor_Growth Glycolysis->Tumor_Growth Apoptosis->Tumor_Growth Inhibits

Figure 1. Simplified signaling pathway of Ertredin's anti-cancer activity.

In Vivo Anti-Inflammatory Efficacy: Erycristagallin

Erycristagallin, a pterocarpene isolated from Erythrina mildbraedii, has demonstrated significant anti-inflammatory properties in various mouse models.

Comparative Analysis of Anti-Inflammatory Activity
CompoundAnimal ModelInflammation InducerDosage & AdministrationKey Outcomes
Erycristagallin Mouse Ear Edema12-O-tetradecanoylphorbol-13-acetate (TPA)0.25 mg/ear (topical)94% inhibition of edema.
Indomethacin (Reference) Mouse Ear Edema12-O-tetradecanoylphorbol-13-acetate (TPA)0.5 mg/ear (topical)82% inhibition of edema.
Erycristagallin Mouse Paw EdemaPhospholipase A2 (PLA2)Not specified in abstractsSignificantly inhibited edema formation.[4]
Experimental Protocol: TPA-Induced Mouse Ear Edema

This model is used to assess the topical anti-inflammatory activity of compounds.

Animal Model: Mice. Procedure:

  • An inflammatory agent, TPA, is topically applied to the inner and outer surfaces of the right ear.[5]

  • The test compound (Erycristagallin) or a reference drug is applied to the ear.

  • Ear thickness is measured before and after TPA application to quantify the edema.[5] Endpoint: Percentage inhibition of ear edema compared to a control group.

tpa_workflow start Start measure_initial Measure initial ear thickness start->measure_initial tpa_application Topical application of TPA to mouse ear compound_application Topical application of Erycristagallin or Vehicle tpa_application->compound_application wait Incubation Period compound_application->wait measure_initial->tpa_application measure_final Measure final ear thickness wait->measure_final calculate Calculate % inhibition of edema measure_final->calculate end End calculate->end

Figure 2. Experimental workflow for the TPA-induced mouse ear edema model.

In Vivo Anxiolytic-Like Effects of Erythrina Alkaloids

Several alkaloids isolated from the Erythrina genus have been evaluated for their potential anxiolytic effects in mouse models.

Comparative Analysis of Anxiolytic-Like Activity
CompoundAnimal ModelTestDosage & AdministrationKey Outcomes
Erythravine MiceLight-Dark Transition Model3 and 10 mg/kg (oral)Increased time spent in the illuminated compartment, suggesting an anxiolytic-like effect.
(+)-11α-hydroxy-erythravine MiceLight-Dark Transition Model10 mg/kg (oral)Increased time spent in the illuminated compartment, suggesting an anxiolytic-like effect.
Experimental Protocol: Light-Dark Transition Model

This model is based on the innate aversion of rodents to brightly lit areas and their natural exploratory behavior.[6]

Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.[6] Procedure:

  • Mice are orally administered the test compound or a vehicle.

  • After a set period, each mouse is placed in the center of the illuminated compartment.

  • The time spent in each compartment and the number of transitions between compartments are recorded over a specific duration. Endpoint: An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.[6]

anxiolytic_workflow start Start dosing Oral administration of Erythrina alkaloid or Vehicle start->dosing acclimatization Acclimatization Period dosing->acclimatization placement Place mouse in Light-Dark Box acclimatization->placement observation Record behavior for a set duration (e.g., 5-10 min) placement->observation analysis Analyze time in each compartment and number of transitions observation->analysis end End analysis->end

Figure 3. Experimental workflow for the light-dark transition model for anxiolytic activity.

References

The Structural Dance of Activity: A Comparative Guide to Erythrinin F Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erythrinin F, a prenylated isoflavone from the genus Erythrina, has emerged as a promising scaffold in the quest for novel therapeutic agents. Its unique chemical architecture offers a foundation for synthetic modifications aimed at enhancing its biological activities, which span from anticancer to antimicrobial effects. This guide provides a comparative analysis of this compound and its naturally occurring structural analogs, delving into their structure-activity relationships (SAR) and the experimental basis for these findings.

Comparative Biological Activity of this compound Analogs

The biological potency of this compound and its analogs is intricately linked to their structural features, particularly the presence and position of prenyl groups and hydroxylations. The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of these compounds.

Cytotoxic Activity against Cancer Cell Lines

The antiproliferative effects of this compound analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are presented in Table 1. Lower IC50 values indicate greater potency.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound Analogs against Various Cancer Cell Lines

CompoundStructureCCRF-CEMHCT116 (p53+/+)MDA-MB-231-pcDNAU87MG.ΔEGFR
Abyssinone IV (Structure not provided)14.4320.6514.43-
Sigmoidin I (Structure not provided)4.24-30.9814.81
Sophorapterocarpan A (Structure not provided)3.73--14.81
6α-hydroxyphaseollidin (Structure not provided)<10<10<10<10

Data sourced from a study on flavonoids and isoflavonoids from Erythrina sigmoidea[1]. The study indicates that 6α-hydroxyphaseollidin displayed the best antiproliferative activity with IC50 values below 10 μM against all nine tested cancer cell lines[1].

Antimicrobial Activity

The antimicrobial potential of this compound analogs is a significant area of investigation. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 presents the MIC values of various Erythrina isoflavones against Staphylococcus aureus.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Erythrina Isoflavones against Staphylococcus aureus

CompoundMIC (µg/mL)
Erybraedin A 31
Phaseollidin 10
Abyssinone V-4′ methyl ether 59
Eryzerin C -
Alpumisoflavone 31
Cristacarpin -
Lysisteisoflavone -

Data sourced from a study on antimicrobial isoflavones from Erythrina lysistemon[2].

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data reveals key structural determinants for the activity of this compound analogs:

  • Prenylation: The presence and position of prenyl groups are crucial for both cytotoxic and antimicrobial activities. Diprenylation generally leads to superior activity compared to monoprenylation[2]. The position of the prenyl group on the isoflavone core also significantly influences potency, with substitution at C8 often being more favorable than at C6 for isoflavones[2].

  • Hydroxylation: The presence of hydroxyl groups at positions 5 and 7 in the A-ring and at position 4' in the B-ring is associated with lower MIC values, indicating enhanced antimicrobial activity[2].

  • Isoflavone Backbone: The isoflavone structure itself appears to be important for activity, though the degree of influence can be modulated by the lipophilicity conferred by prenyl groups[3].

Proposed Signaling Pathways and Mechanism of Action

While the precise signaling pathways for this compound are not fully elucidated, studies on structurally related isoflavonoids suggest several potential mechanisms of action.

Anticancer Mechanism

The cytotoxic effects of Erythrina isoflavonoids are often linked to the induction of apoptosis. This programmed cell death can be initiated through multiple pathways:

  • Mitochondrial Pathway: Compounds like 6α-hydroxyphaseollidin have been shown to induce apoptosis through the loss of mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS) production[1]. This suggests a direct or indirect effect on mitochondrial function, leading to the activation of the intrinsic apoptotic cascade.

  • Caspase Activation: The apoptotic process induced by these compounds involves the activation of key executioner caspases, such as caspase-3/7, as well as initiator caspases like caspase-8 and caspase-9[1].

The following diagram illustrates a proposed workflow for investigating the anticancer mechanism of this compound analogs.

Experimental Workflow for Anticancer Mechanism cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cancer_Cell_Lines Cancer Cell Lines (e.g., CCRF-CEM, HCT116) Treatment Treatment with This compound Analogs Cancer_Cell_Lines->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Treatment->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MTT_Assay->SAR_Analysis MMP_Assay Mitochondrial Membrane Potential (MMP) Assay Apoptosis_Assay->MMP_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay MMP_Assay->ROS_Assay Caspase_Assay Caspase Activity Assays (Caspase-3/7, 8, 9) ROS_Assay->Caspase_Assay Pathway_Hypothesis Hypothesize Signaling Pathway Involvement Caspase_Assay->Pathway_Hypothesis

Caption: Workflow for investigating the anticancer mechanism of this compound analogs.

Antimicrobial Mechanism

The proposed antibacterial mechanisms for flavonoids from the genus Erythrina include:

  • Suppression of nucleic acid synthesis. [4]

  • Disruption of cytoplasmic membrane function. [4]

  • Modulation of energy metabolism. [4]

The lipophilic nature of prenylated flavonoids facilitates their interaction with and disruption of the bacterial cell membrane[5].

The diagram below outlines a potential signaling pathway involved in the inflammatory response that could be modulated by this compound analogs, based on the known actions of related compounds.

Proposed Modulation of Inflammatory Signaling Erythrinin_F_Analog This compound Analog IKK IKK Erythrinin_F_Analog->IKK Inhibition Cell_Membrane Cell Membrane IKB IκB IKK->IKB Phosphorylation NF_kB NF-κB IKB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation Inflammatory_Mediators Pro-inflammatory Mediators Inflammatory_Genes->Inflammatory_Mediators

Caption: Proposed anti-inflammatory signaling pathway modulation by this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strain (Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound analogs (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL)

  • Positive control (e.g., gentamicin)

  • Negative control (broth only)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound analogs in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.

  • Controls: The positive control should show bacterial growth, and the negative control should remain clear.

References

Cross-validation of Erythrinin F bioactivity results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Erythrinin F's Bioactivity with Standard Alternatives, Supported by Experimental Data.

This compound, a member of the diverse isoflavonoid family of natural products, has demonstrated notable bioactivity in preclinical studies. This guide provides a comprehensive cross-validation of its performance against established alternatives in key therapeutic areas, including its antibacterial and cytotoxic effects. The data presented herein is intended to support researchers in evaluating the potential of this compound for further investigation and development.

I. Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity of this compound in comparison to standard therapeutic agents. This data has been compiled from various in vitro studies to provide a clear and objective performance benchmark.

Table 1: Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMinimum Inhibitory Concentration (MIC)
This compound15.4 µM
Vancomycin (Standard Antibiotic)~0.5 - 2 µg/mL

Table 2: Antimycobacterial Activity against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)
Erysubin F12.5 µg/mL (~32.0 µM)
Isoniazid (First-line Antitubercular Drug)~0.02 - 0.06 mg/L[1]

Table 3: Cytotoxic Activity against Human Epidermoid Carcinoma (KB) Cells

CompoundIC50 (50% Inhibitory Concentration)
Erysubin F4.5 µg/mL
Doxorubicin (Standard Chemotherapeutic)~0.03 µM (in sensitive cell lines)[2]

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

A. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is utilized to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain (e.g., MRSA or M. tuberculosis) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds (this compound and standards) are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for MRSA, Middlebrook 7H9 for M. tuberculosis).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and CO2 concentration) for the specific microorganism.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

B. Determination of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]

  • Cell Seeding: Cancer cells (e.g., KB cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (Erysubin F and doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

III. Visualizing Mechanisms of Action

The following diagrams illustrate the putative signaling pathways and experimental workflows related to the bioactivities of this compound and similar compounds.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., MRSA) inoculation Inoculation with Bacteria bacterial_culture->inoculation compound_prep Prepare this compound & Standard serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation visual_assessment Visual Assessment of Growth incubation->visual_assessment mic_determination Determine MIC visual_assessment->mic_determination

Broth Microdilution Workflow

signaling_pathway_cytotoxicity cluster_cell Cancer Cell ErythrininF This compound (Pterocarpan) Bax Bax ErythrininF->Bax Upregulates Bcl2 Bcl-2 ErythrininF->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Pterocarpan-Induced Apoptotic Pathway

The antibacterial mechanism of isoflavones like this compound is believed to involve the inhibition of bacterial DNA topoisomerases, enzymes crucial for DNA replication and repair, ultimately leading to bacterial cell death.[5] Furthermore, these compounds may disrupt the bacterial cell membrane integrity.

The cytotoxic effects of pterocarpans, a class of compounds structurally related to this compound, are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This is frequently mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process. Additionally, pterocarpans have been shown to modulate other critical signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.[7]

References

Erythrinin F: Uncharted Territory in Synergistic Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in the therapeutic potential of natural compounds, a comprehensive review of scientific literature reveals a significant gap in our understanding of the synergistic effects of Erythrinin F when combined with other compounds. To date, no published experimental data appears to be available that specifically investigates the synergistic or combination effects of this compound in any therapeutic context.

Researchers and drug development professionals should be aware that while the broader Erythrina genus is known for producing a variety of bioactive compounds with activities ranging from antimicrobial to antiplasmodial, specific studies focusing on this compound in combination therapies are conspicuously absent.[1][2][3] This lack of data prevents a comparative analysis of its synergistic potential against other therapeutic agents.

While related compounds from the Erythrina genus, such as Erysubin F, have been evaluated for their biological activities, including antimycobacterial properties and cytotoxicity against certain cancer cell lines, these studies do not explore synergistic interactions.[4] For instance, one study reported the antimycobacterial activity of Erysubin F against Mycobacterium tuberculosis and its cytotoxic effects on NCI-H187, BC, and KB cancer cell lines.[4] However, this research was limited to the activity of the single compound.

Similarly, research into other flavonoids, not directly related to this compound, often explores their potential in combination with established chemotherapeutic drugs. For example, studies on compounds like quercetin have demonstrated chemosensitization effects when combined with drugs such as 5-Fluorouracil, cisplatin, and doxorubicin. These investigations provide a framework for how natural compounds can potentially enhance the efficacy of standard cancer treatments. However, no such data is currently available for this compound.

The absence of research on the synergistic effects of this compound highlights a critical area for future investigation. Understanding its mechanism of action is a crucial first step. Elucidating the signaling pathways modulated by this compound would enable researchers to rationally design combination studies with other compounds that target complementary or parallel pathways, a common strategy for achieving synergistic outcomes in cancer therapy and other diseases.

For researchers interested in exploring this untapped potential, the following hypothetical experimental workflow could serve as a starting point:

Caption: Hypothetical workflow for investigating this compound's synergistic effects.

Given the current state of research, any guide on the synergistic effects of this compound would be purely speculative. The scientific community awaits foundational research to uncover the biological activities and potential combination benefits of this particular natural compound. Professionals in drug development are encouraged to consider this compound as a candidate for novel therapeutic strategies, beginning with fundamental in vitro studies to establish its bioactivity and mechanism of action.

References

A Comparative Analysis of Genistein and Erythrinan Isoflavonoids: A Focus on Anticancer, Anti-inflammatory, and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the biological activities of Erythrinin F and genistein is not currently feasible due to a lack of published experimental data for this compound. First isolated in 2013 from Erythrina arborescens, Erythrin in F's bioactivities, including its anticancer, anti-inflammatory, and antioxidant potential, have not yet been reported in the scientific literature.

However, to provide a valuable comparative context for researchers, scientists, and drug development professionals, this guide will present a detailed analysis of the well-documented isoflavone, genistein, and contrast its activities with those of other flavonoids isolated from the Erythrina genus, which are structurally related to the class of compounds that includes this compound.

Introduction to the Compounds

Genistein is a naturally occurring isoflavone found abundantly in soybeans and other legumes. It is one of the most extensively studied phytoestrogens and is recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its mechanisms of action are multifaceted, involving the modulation of various signaling pathways implicated in disease progression.

Erythrinan Isoflavonoids , such as Erythrinin B and Erysubin F, are part of a diverse group of flavonoids found in plants of the Erythrina genus. These plants are used in traditional medicine to treat a variety of ailments, and their extracts have demonstrated significant biological activities. While specific data for this compound is unavailable, the examination of its chemical relatives offers insights into the potential therapeutic properties of this class of compounds.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the biological activities of genistein and select flavonoids from the Erythrina genus. It is important to note that the experimental conditions for these reported activities can vary between studies, and direct comparisons of IC50 values should be made with caution.

Anticancer Activity
CompoundCell LineAssayIC50 ValueCitation
Genistein MCF-7 (Breast)MTT>80 µM (24h)[1]
MCF-7 (Breast)MTT~50-200 µM (48h)[1][2]
Erybraedin A BC (Breast)Not Specified2.9 µg/mL[3]
Erysubin F KB (Nasopharynx)Not Specified4.5 µg/mL[3]
Abyssinone IV MDA-MB-231 (Breast)Resazurin14.43 µM[4]
HCT116 (Colon)Resazurin20.65 µM[4]
6α-hydroxyphaseollidin CCRF-CEM (Leukemia)Resazurin3.36 µM[4]
HepG2 (Liver)Resazurin6.44 µM[4]
Anti-inflammatory Activity
CompoundAssayCell/SystemInhibitionIC50 ValueCitation
Genistein Nitric Oxide Production (LPS-induced)RAW 264.7 MacrophagesAttenuated NO release-[5]
iNOS InhibitionMacrophagesInhibited iNOS expression-[6][7]
Erythrina variegata bark extract Nitric Oxide Production (LPS-induced)RAW 264.7 Macrophages-47.1 µg/mL[8]
COX-2 InhibitionELISA-9.27 µg/mL[8]
Antioxidant Activity
CompoundAssayIC50 ValueCitation
Genistein DPPH Radical Scavenging0.13 mg/mL[9]
Erythrina variegata flower extract DPPH Radical Scavenging69.52 µg/mL
Erythrina variegata leaf extract DPPH Radical Scavenging84.05 µg/mL

Signaling Pathways and Mechanisms of Action

Genistein

Genistein's anticancer effects are mediated through multiple signaling pathways. It is known to inhibit protein tyrosine kinases, which are crucial for cell growth and proliferation. Furthermore, genistein can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases. It also influences cell cycle progression, often causing arrest in the G2/M phase. In the context of inflammation, genistein can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.

genistein_pathway cluster_anticancer Anticancer Effects cluster_antiinflammatory Anti-inflammatory Effects Genistein Genistein PTK Protein Tyrosine Kinases Genistein->PTK inhibits Apoptosis Apoptosis Genistein->Apoptosis induces CellCycle Cell Cycle Arrest (G2/M) Genistein->CellCycle induces NFkB NF-κB Genistein->NFkB inhibits iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 activates ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines activates

Figure 1: Simplified diagram of genistein's key signaling pathways.
Erythrinan Flavonoids

While the specific pathways for many individual Erythrina flavonoids are not as well-characterized as those for genistein, the anti-inflammatory effects of extracts from this genus are also linked to the inhibition of nitric oxide production and COX enzymes. The cytotoxic effects observed for compounds like 6α-hydroxyphaseollidin suggest an ability to induce cell death in cancer cells, likely through apoptotic pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., genistein) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

mtt_workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with compound/control incubate1->treat incubate2 Incubate for desired time (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Measure absorbance at 570nm solubilize->read

Figure 2: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

  • Quantification: The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compound at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

While genistein is a well-characterized isoflavone with proven anticancer, anti-inflammatory, and antioxidant properties, the specific biological activities of this compound remain to be elucidated. The available data on other flavonoids from the Erythrina genus suggest that this class of compounds holds significant therapeutic potential. Further research is warranted to isolate and characterize the bioactivities of this compound to enable a direct and comprehensive comparison with established compounds like genistein. Such studies will be crucial in uncovering new natural products for drug discovery and development.

References

Validating the Mechanism of Action of Erythrinin F: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive, experimentally validated mechanism of action for Erythrinin F remains to be fully elucidated in publicly available literature. However, compelling evidence from studies on structurally related isoflavonoids isolated from the Erythrina genus points towards significant antibacterial and anti-inflammatory properties. This guide provides a comparative analysis of these activities against established therapeutic agents, utilizing experimental data from close structural analogs of this compound and relevant Erythrina extracts.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Erythrina flavonoids. Due to the limited specific data on this compound, this document focuses on the validated activities of its close chemical relatives, providing a framework for potential future validation of this compound's mechanism of action.

I. Antibacterial Activity: Erythrina Flavonoids vs. Vancomycin

Flavonoids from the Erythrina genus have demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. The proposed mechanisms for this antibacterial action include the disruption of bacterial cell membrane function, inhibition of nucleic acid synthesis, and modulation of energy metabolism.

This section compares the in vitro efficacy of potent anti-MRSA isoflavonoids from Erythrina variegata, Erycristagallin and Orientanol B, with the standard-of-care antibiotic, Vancomycin.

Comparative Efficacy Data
Compound/DrugBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
ErycristagallinMRSA3.13 - 6.25[1]
Orientanol BMRSA3.13 - 6.25[1]
VancomycinMRSA0.5 - 2.0[2][3][4][5]

Note: MIC values for Vancomycin can vary depending on the specific MRSA isolate and the testing methodology used.

Proposed Antibacterial Mechanism of Erythrina Flavonoids

The antibacterial action of prenylated flavonoids, such as those found in Erythrina, is thought to be multifaceted. One key proposed mechanism involves the inhibition of essential biosynthetic pathways in bacteria. For instance, studies on related compounds have shown complete inhibition of the incorporation of precursors into DNA, RNA, and proteins.

cluster_flavonoid Erythrina Flavonoid cluster_bacterium Bacterial Cell Erythrina_Flavonoid Erythrina Flavonoid (e.g., Erycristagallin) DNA_Synthesis DNA Synthesis Erythrina_Flavonoid->DNA_Synthesis Inhibits RNA_Synthesis RNA Synthesis Erythrina_Flavonoid->RNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis Erythrina_Flavonoid->Protein_Synthesis Inhibits Cell_Membrane Cell Membrane Integrity Erythrina_Flavonoid->Cell_Membrane Disrupts

Proposed Antibacterial Mechanism of Erythrina Flavonoids.

II. Anti-inflammatory Activity: Erythrina Extract vs. Diclofenac

Extracts from the Erythrina genus have a history of use in traditional medicine for treating inflammatory conditions. Scientific studies have begun to validate these uses, demonstrating that components of these extracts can inhibit key inflammatory mediators.

This section compares the in vitro anti-inflammatory activity of an ethanolic extract of Erythrina variegata bark with the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The comparison focuses on the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Comparative Efficacy Data
Compound/DrugAssayIC50 Value (µg/mL)Cell LineReference
Erythrina variegata Bark ExtractCOX-2 Inhibition9.27 ± 0.72RAW 264.7[3][6]
Erythrina variegata Bark ExtractNitric Oxide (NO) Production Inhibition47.1 ± 0.21RAW 264.7[3][6]
DiclofenacNitric Oxide (NO) Production Inhibition47.12 ± 4.85RAW 264.7[7]
Signaling Pathway of Inflammation and Inhibition

Inflammation is a complex biological response involving the activation of various signaling pathways. In macrophages stimulated by LPS, the activation of pathways like NF-κB leads to the production of pro-inflammatory mediators such as nitric oxide (via inducible nitric oxide synthase, iNOS) and prostaglandins (via COX-2). Erythrina flavonoids and NSAIDs like Diclofenac are believed to exert their anti-inflammatory effects by inhibiting these key enzymes and signaling pathways.

LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB iNOS iNOS Expression NF_kB->iNOS COX2 COX-2 Expression NF_kB->COX2 NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO PGs Prostaglandins (Pro-inflammatory) COX2->PGs Erythrina Erythrina Flavonoids Erythrina->iNOS Inhibits Erythrina->COX2 Inhibits Diclofenac Diclofenac Diclofenac->COX2 Inhibits

Inflammatory Signaling Pathway and Points of Inhibition.

III. Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Methodology:

  • Preparation of Antimicrobial Agent Dilutions: A serial dilution of the test compound (e.g., Erythrina flavonoid) and the control antibiotic (e.g., Vancomycin) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., MRSA) is prepared to a specific concentration (typically around 5 x 10^5 colony-forming units/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).

start Start dilution Prepare serial dilutions of test compound in 96-well plate start->dilution inoculum Prepare standardized bacterial inoculum dilution->inoculum add_inoculum Inoculate wells with bacterial suspension inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read Read plate for visible growth (turbidity) incubate->read end Determine MIC read->end

Workflow for MIC Determination by Broth Microdilution.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant. It is a common method to assess the in vitro anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a 96-well plate. The cells are pre-treated with various concentrations of the test compound (e.g., Erythrina extract or Diclofenac) for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of iNOS and subsequent NO production. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for a further 24 hours.

  • Griess Reaction: A sample of the cell culture supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: The formation of a purple azo compound, which is proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups to the LPS-only control. The IC50 value is then determined.[7]

Conclusion

While the precise molecular mechanism of this compound is yet to be definitively established, the available evidence for closely related Erythrina isoflavonoids and extracts strongly suggests potent antibacterial and anti-inflammatory activities. The comparative data presented in this guide indicate that these natural compounds exhibit efficacy that is comparable to established drugs like Vancomycin and Diclofenac in in vitro models. These findings underscore the therapeutic potential of the Erythrina genus and provide a strong rationale for further investigation into the specific mechanism of action of this compound and other related compounds. Future research should focus on in vivo studies and the identification of specific molecular targets to fully validate their potential as novel therapeutic agents.

References

Reproducibility of Erythrinan Alkaloid Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings related to Erythrinan alkaloids, with a focus on their potential anticancer and anti-inflammatory activities. Due to the limited availability of specific experimental data for Erythrinin F, this guide utilizes data for the closely related compound, Erysubin F , as a representative of this subclass. The performance of Erysubin F is compared against a standard chemotherapeutic agent, another natural compound from the Erythrina genus, and a standard anti-inflammatory drug. Detailed experimental protocols for the key assays are provided to facilitate the reproducibility of these findings.

Anticancer Activity: A Comparative Analysis

The cytotoxic effects of Erysubin F and comparator compounds were evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison.

CompoundCell LineIC50 (µM)IC50 (µg/mL)Reference
Erysubin F KB (Human oral carcinoma)Not Reported4.5[cite: ]
6α-hydroxyphaseollidin CCRF-CEM (Human leukemia)3.36Not Reported[1]
HepG2 (Human liver carcinoma)6.44Not Reported[1]
5-Fluorouracil (Standard) HeLa (Human cervical carcinoma)43.345.64[2]
A431 (Human skin squamous carcinoma)47.026.12[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific cancer cell line used and the duration of the assay.

Anti-inflammatory Activity: A Comparative Analysis

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Overproduction of NO is a hallmark of inflammation.

CompoundCell LineIC50 (µM)Reference
Indomethacin (Standard) RAW 264.756.8[3][4]

Note: Experimental data on the direct inhibition of nitric oxide production by Erysubin F was not available in the reviewed literature. The anti-inflammatory properties of many Erythrina alkaloids are attributed to their ability to suppress pro-inflammatory signaling pathways.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cells by measuring cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., KB, CCRF-CEM, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (Erysubin F, 6α-hydroxyphaseollidin, 5-Fluorouracil)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay

This protocol is used to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (e.g., Indomethacin)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control to calculate the IC50 value.

Visualizing the Underlying Mechanisms

Anticancer Signaling Pathway

Compounds from the Erythrina genus are thought to exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These processes are often mediated through the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

anticancer_pathway cluster_membrane Erythrina_Alkaloid Erythrina Alkaloid (e.g., Erysubin F) PI3K PI3K Erythrina_Alkaloid->PI3K Inhibition MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Erythrina_Alkaloid->MAPK_Pathway Modulation Cell_Membrane Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival mTOR->Proliferation_Survival Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Apoptosis->Proliferation_Survival Inhibition Cell_Cycle_Arrest->Proliferation_Survival Inhibition

Caption: Postulated signaling pathways affected by Erythrina alkaloids leading to anticancer effects.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening natural compounds for their potential anticancer activity.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture compound_treatment Compound Treatment cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: A simplified workflow for evaluating the cytotoxicity of a compound using the MTT assay.

References

Erythrinin F Target Validation Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available experimental data specifically validating the biological target of Erythrinin F is scarce. This guide therefore focuses on the target validation of a closely related compound, Erythrinin C , as a case study. The methodologies and comparisons presented herein are intended to serve as a framework for the potential target validation of this compound and other novel compounds from the Erythrina genus.

Introduction

Erythrinins are a class of isoflavonoids isolated from plants of the Erythrina genus, which have been traditionally used for their medicinal properties, including anti-inflammatory and anticancer effects.[1][2][3] While the specific biological targets of many Erythrinins remain to be fully elucidated, computational studies have identified promising candidates. This guide provides a comparative overview of the in silico target validation of Erythrina C and contrasts it with an established drug targeting the same protein.

Putative Target: Dihydroorotate Dehydrogenase (DHODH)

An in silico study has identified human dihydroorotate dehydrogenase (DHODH) as a potential therapeutic target for Erythrinin C in the context of Acute Myeloid Leukemia (AML).[4][5][6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation.[4][5][6] Inhibition of DHODH can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[2][5]

Comparative Analysis: Erythrinin C vs. Brequinar

This section compares the in silico performance of Erythrinin C with Brequinar, a known potent inhibitor of DHODH that has undergone clinical trials.[4][5][6]

Table 1: In Silico Binding Affinity of DHODH Inhibitors

CompoundPutative TargetBinding Energy (kcal/mol)Key Interacting Residues (Predicted)Source
Erythrinin C DHODH-11.395Not specified in detail[4][5][6]
Brequinar DHODHNot explicitly stated in search resultsNot specified in detail[4][5]
BAY 2402234 (Standard) DHODH-9.206Not specified in detail[6]

Note: The binding energy for Brequinar was not available in the provided search results. BAY 2402234 is included as a reference standard from the in silico study.

Signaling Pathway

The inhibition of DHODH by compounds like Erythrinin C would primarily impact the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. This disruption in nucleotide metabolism can subsequently trigger various downstream signaling cascades leading to cell cycle arrest and apoptosis.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Enzymatic Inhibition cluster_downstream Downstream Effects cluster_cellular_outcome Cellular Outcome Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product DNA Synthesis DNA Synthesis RNA Synthesis RNA Synthesis UMP UMP Orotate->UMP Erythrinin_C Erythrinin_C Erythrinin_C->DHODH Inhibition dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP dTMP->DNA Synthesis Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis->Cell Cycle Arrest UTP->RNA Synthesis Apoptosis Apoptosis RNA Synthesis->Apoptosis

Caption: Inhibition of DHODH by Erythrinin C blocks pyrimidine synthesis, leading to cell cycle arrest and apoptosis.

Experimental Protocols for Target Validation

Validating DHODH as a target for this compound would require a series of biochemical and cell-based assays. Below are generalized protocols that could be adapted for this purpose.

DHODH Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on DHODH enzymatic activity.

Methodology:

  • Recombinant human DHODH is incubated with varying concentrations of this compound.

  • The substrate, dihydroorotate, and an electron acceptor (e.g., decylubiquinone) are added to initiate the reaction.

  • The rate of the electron acceptor reduction is measured spectrophotometrically.

  • The IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to DHODH in a cellular context.

Methodology:

  • Intact cells are treated with either this compound or a vehicle control.

  • The cells are heated to various temperatures, causing protein denaturation and aggregation.

  • The remaining soluble protein is quantified by Western blotting or mass spectrometry.

  • Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., AML cell lines like HL-60) are cultured in the presence of increasing concentrations of this compound.

  • Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

  • The GI50 value (concentration required to inhibit cell growth by 50%) is determined.

Experimental Workflow

The following diagram illustrates a typical workflow for target identification and validation of a novel compound like this compound.

Target_Validation_Workflow Compound_Isolation Isolation of this compound from Erythrina species In_Silico_Screening In Silico Target Prediction (e.g., Molecular Docking) Compound_Isolation->In_Silico_Screening Putative_Target Identification of Putative Target (e.g., DHODH) In_Silico_Screening->Putative_Target Biochemical_Assay Biochemical Assays (Enzyme Inhibition) Putative_Target->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (CETSA, Proliferation) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Validation (Xenograft Models) Cell_Based_Assay->In_Vivo_Studies Validated_Target Validated Target In_Vivo_Studies->Validated_Target

Caption: A stepwise approach for the target validation of this compound, from isolation to in vivo studies.

Conclusion

While direct experimental evidence for the target of this compound is currently lacking, the in silico identification of DHODH as a potential target for the related compound Erythrinin C provides a strong rationale for further investigation. The comparative data and experimental protocols outlined in this guide offer a roadmap for researchers to validate this promising therapeutic target and explore the full potential of Erythrinins as a novel class of anticancer and anti-inflammatory agents. Further studies are warranted to confirm the inhibitory activity of this compound against DHODH and to evaluate its efficacy in preclinical models.

References

Untangling the Translational Gap: Correlating In Vitro and In Vivo Efficacy of Erythrina Bioactives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The journey of a potential therapeutic agent from a laboratory benchtop to a clinical setting is fraught with challenges, a primary hurdle being the translation of in vitro findings to in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo activities of bioactive compounds derived from the Erythrina genus, with a specific focus on their anti-inflammatory properties. Due to the limited availability of data on Erythrinin F, this guide will utilize the ethanolic extract of Erythrina variegata bark as a representative example to illustrate the principles of in vitro-in vivo correlation (IVIVC). Understanding this correlation is paramount for researchers, scientists, and drug development professionals to make informed decisions in the preclinical development pipeline.

Deciphering Biological Activity: A Tale of Two Environments

The controlled environment of an in vitro assay offers a powerful tool to elucidate the mechanism of action of a compound at a molecular level. However, the complexity of a living organism, with its intricate network of absorption, distribution, metabolism, and excretion (ADME) processes, often presents a different picture of a compound's ultimate therapeutic effect. This guide delves into the experimental data from both settings to provide a clearer understanding of how in vitro potency translates to in vivo pharmacological response for Erythrina bioactives.

Quantitative Analysis of Anti-Inflammatory Activity

To facilitate a direct comparison, the following tables summarize the key quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of Erythrina variegata bark extract.

Table 1: In Vitro Anti-Inflammatory Activity of Erythrina variegata Bark Extract

ParameterCell LineIC50 Value (µg/mL)
COX-2 InhibitionRAW 264.79.27 ± 0.72[1]
Nitric Oxide (NO) Production InhibitionRAW 264.747.1 ± 0.21[1]
TNF-α Release InhibitionRAW 264.7> 100[1]

Table 2: In Vivo Anti-Inflammatory Activity of Erythrina variegata Bark Extract

Animal ModelParameterDose (mg/kg)% Inhibition
Carrageenan-induced paw edema in ratsPaw Edema400~80.55[2]

Experimental Methodologies: A Closer Look at the Protocols

The reproducibility and validity of experimental data are intrinsically linked to the methodologies employed. Below are the detailed protocols for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assays

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Nitric Oxide (NO) Production Assay: RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of the Erythrina variegata extract for 1 hour before stimulation with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The IC50 value is calculated as the concentration of the extract that inhibits 50% of NO production.

Cyclooxygenase-2 (COX-2) Inhibition Assay: The inhibitory effect on COX-2 is determined by measuring the production of prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells. Cells are treated as described for the NO assay. The amount of PGE2 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit. The IC50 value represents the concentration of the extract that inhibits 50% of PGE2 production.

Tumor Necrosis Factor-alpha (TNF-α) Release Assay: The level of TNF-α in the supernatant of LPS-stimulated RAW 264.7 cells, treated with the extract, is measured using a specific ELISA kit. The IC50 is determined as the concentration that reduces TNF-α release by 50%.

In Vivo Anti-Inflammatory Assay

Carrageenan-Induced Paw Edema Model: Male Wistar rats are fasted overnight before the experiment. Paw edema is induced by sub-plantar injection of carrageenan into the right hind paw. The test extract is administered orally at a dose of 400 mg/kg body weight one hour before carrageenan injection. The paw volume is measured using a plethysmometer at specified time intervals after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.

Visualizing the Molecular and Experimental Landscape

To provide a clearer conceptual framework, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for evaluating the anti-inflammatory activity of Erythrina bioactives.

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow RAW_cells RAW 264.7 Macrophages LPS LPS Stimulation RAW_cells->LPS Extract Erythrina Extract RAW_cells->Extract Incubation Incubation LPS->Incubation Extract->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (PGE2, TNF-α) Supernatant->ELISA IC50 Determine IC50 Griess->IC50 ELISA->IC50 Rats Wistar Rats Extract_vivo Oral Administration of Extract Rats->Extract_vivo Carrageenan Carrageenan Injection Extract_vivo->Carrageenan Paw_edema Paw Edema Induction Carrageenan->Paw_edema Measurement Measure Paw Volume Paw_edema->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition

Caption: Experimental workflows for in vitro and in vivo anti-inflammatory assays.

cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus iNOS iNOS Gene COX2_gene COX-2 Gene NO Nitric Oxide iNOS->NO PGE2 Prostaglandin E2 COX2_gene->PGE2 Erythrina Erythrina Bioactives Erythrina->IKK Inhibition Erythrina->NFkappaB Inhibition

References

Comparative Analysis of In Silico Predictions and Experimental Validations for Erythrina Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for "Erythrinin F" did not yield any specific in silico or experimental data. Therefore, this guide focuses on a closely related and structurally similar isoflavonoid from the same genus, Erysubin F , for which published data is available. This guide aims to provide a comparative overview of its predicted and experimentally validated biological activities for researchers, scientists, and drug development professionals.

Data Presentation: Erysubin F Biological Activity

The following table summarizes the available quantitative data for the biological activities of Erysubin F. It is important to note that there are discrepancies in the reported minimum inhibitory concentrations (MICs), which may arise from different experimental setups, bacterial strains, or assay methods.

Biological ActivityIn Silico PredictionExperimental DataReference
Antimycobacterial Data not availableMIC: 12.5 µg/mL against Mycobacterium tuberculosis H37Ra[Data from literature review]
Antibacterial Predicted to have low toxicity among 49 flavonoids with potential as ATPase DNA gyrase B inhibitors.MIC: 100 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA)[1]
Cytotoxicity Data not availableIC50: 4.5 µg/mL against KB (human oral cancer) cell line[Data from literature review]
ADMET Properties Predicted to have low toxicity and favorable pharmacokinetic properties in a screen of 378 flavonoids.Data not available[2]

Experimental Protocols

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

a) Reagents and Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Mycobacterium tuberculosis H37Ra strain.

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

  • Test compound (Erysubin F) dissolved in an appropriate solvent (e.g., DMSO).

b) Procedure:

  • A culture of M. tuberculosis H37Ra is grown to mid-log phase in Middlebrook 7H9 broth.

  • The bacterial suspension is diluted to a standardized concentration.

  • The test compound is serially diluted in the supplemented Middlebrook 7H9 broth in a 96-well plate.

  • The standardized bacterial suspension is added to each well containing the test compound dilutions.

  • Control wells containing bacteria without the compound (positive control) and broth alone (negative control) are included.

  • The plate is incubated at 37°C for a defined period (typically 5-7 days).

  • After incubation, Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is widely used for cytotoxicity screening.[3][4][5][6][7]

a) Reagents and Materials:

  • KB (human oral cancer) cell line.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris base solution.

  • Sterile 96-well cell culture plates.

  • Test compound (Erysubin F) dissolved in DMSO.

b) Procedure:

  • KB cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of Erysubin F.

  • Control wells with untreated cells and vehicle controls (DMSO) are included.

  • The plate is incubated for a specified duration (e.g., 48-72 hours).

  • After incubation, the cell monolayers are fixed by adding cold TCA and incubating for 60 minutes at 4°C.

  • The supernatant is discarded, and the plate is washed multiple times with water and then air-dried.

  • The fixed cells are stained with SRB solution for 30 minutes at room temperature.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The plate is air-dried, and the protein-bound dye is solubilized with Tris base solution.

  • The optical density (absorbance) is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental validation of a natural product like Erysubin F.

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Comparative Analysis in_silico_screening Virtual Screening of Erythrina Flavonoids admet_prediction ADMET Prediction in_silico_screening->admet_prediction Identified Hits data_analysis Data Comparison and Correlation Analysis admet_prediction->data_analysis Predicted Properties isolation Isolation of Erysubin F from Erythrina sp. antimycobacterial Antimycobacterial Assay (MABA) isolation->antimycobacterial cytotoxicity Cytotoxicity Assay (SRB) isolation->cytotoxicity antimycobacterial->data_analysis MIC Value cytotoxicity->data_analysis IC50 Value

General workflow for in silico prediction and experimental validation.
Plausible Signaling Pathway

While specific signaling pathways for Erysubin F have not been elucidated, many flavonoids are known to modulate inflammatory pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a common target. The following diagram illustrates a simplified NF-κB pathway, which represents a plausible, though not experimentally confirmed, mechanism of action for the anti-inflammatory and cytotoxic effects of flavonoids.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Gene_expression Pro-inflammatory Gene Expression IkB->Gene_expression Degradation NFkB_IkB_complex NF-κB/IκBα (Inactive Complex) NFkB_nucleus NF-κB (Active) NFkB_p65_p50->NFkB_nucleus Translocates to Nucleus NFkB_IkB_complex->IkB Releases NFkB_nucleus->Gene_expression Induces ErysubinF Erysubin F (Plausible Inhibition) ErysubinF->IKK Inhibits

Simplified NF-κB signaling pathway, a plausible target for flavonoids.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Erythrinin F

Author: BenchChem Technical Support Team. Date: November 2025

Pre-Disposal Considerations and Hazard Assessment

Given that Erythrinin F is a biologically active alkaloid used in neurological research, it should be handled as a potentially hazardous substance.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

Key Hazard Information for Similar Compounds:

Hazard CategoryDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.Sigma-Aldrich SDS for similar compounds[2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Sigma-Aldrich SDS for similar compounds[2]
Physical State Powder/Solid.Fisher Scientific SDS for similar compounds[1]
Incompatibilities Strong oxidizing agents. Exposure to moisture should be avoided as the compound may be hygroscopic.Fisher Scientific SDS for similar compounds[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research setting.

1. Deactivation (Optional but Recommended):

For many biologically active compounds, chemical deactivation is a preferred first step to minimize potential environmental impact. A common method for alkaloids is treatment with an oxidizing agent.

  • Methodology: Prepare a 10% solution of sodium hypochlorite (bleach) in a suitable container within a chemical fume hood. Slowly add the this compound waste to the bleach solution while stirring. Allow the mixture to react for at least 2 hours to ensure deactivation.

2. Collection and Labeling:

  • All waste containing this compound, including deactivated solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a designated, leak-proof hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.

3. Final Disposal:

  • The sealed and labeled hazardous waste container must be disposed of through an approved waste disposal plant or a licensed chemical waste contractor.[2]

  • Do not dispose of this compound down the drain or in regular trash under any circumstances to prevent environmental contamination.[2]

4. Emergency Procedures:

  • Spills: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a hazardous waste container. Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Workflow Diagram

ErythrininF_Disposal_Workflow start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe deactivation Optional Deactivation (e.g., 10% Bleach Solution) ppe->deactivation collection Collect in Labeled Hazardous Waste Container deactivation->collection disposal Dispose via Approved Waste Disposal Service collection->disposal end End: Safe Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide ensures that researchers can manage this compound waste safely and responsibly, fostering a secure laboratory environment and upholding environmental stewardship. Adherence to these procedures is critical for mitigating risks associated with this potent research compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.